3-benzo[b]furan-2-yl-1H-pyrazole
Description
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACMKKWADJBYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384453 | |
| Record name | 3-benzo[b]furan-2-yl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
666728-39-8 | |
| Record name | 3-benzo[b]furan-2-yl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-benzo[b]furan-2-yl-1H-pyrazole
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-benzo[b]furan-2-yl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzofuran and pyrazole moieties are prevalent scaffolds in numerous biologically active compounds, and their combination into a single molecular entity has been a fruitful strategy in the development of novel therapeutic agents.[1][2] This document details a reliable synthetic pathway, elucidates the underlying reaction mechanisms, provides a step-by-step experimental protocol, and outlines the analytical techniques required for the unequivocal structural confirmation of the target molecule. The content is designed to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Convergence of Privileged Scaffolds in Drug Discovery
The fusion of distinct pharmacophores into hybrid molecules is a well-established and powerful strategy in modern drug discovery. This approach aims to leverage the unique biological activities of each constituent moiety to create new chemical entities with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. The title compound, this compound, is a quintessential example of such a molecular hybrid, uniting two "privileged" heterocyclic systems: benzofuran and pyrazole.
Benzofuran derivatives are found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] Similarly, the pyrazole ring is a cornerstone of many pharmaceuticals, renowned for its diverse pharmacological effects, such as analgesic, anti-inflammatory, and antipyretic activities.[5][6] The strategic combination of these two scaffolds has led to the discovery of promising new agents with potential applications in oncology, infectious diseases, and metabolic disorders.[1][7]
This guide will focus on a robust and accessible synthetic route to this compound, proceeding through a chalcone intermediate. The rationale behind this synthetic strategy, the mechanistic intricacies of each transformation, and the comprehensive characterization of the final product will be discussed in detail.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway to this compound is a two-step process commencing from the commercially available 2-acetylbenzofuran. This strategy is outlined below:
-
Step 1: Claisen-Schmidt Condensation to synthesize the intermediate chalcone, (E)-1-(benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one.
-
Step 2: Cyclization with Hydrazine to form the target pyrazole ring.
This approach is favored due to its reliability, generally good yields, and the accessibility of the starting materials.
Step 1: Synthesis of the Chalcone Intermediate
The first step involves a Claisen-Schmidt condensation between 2-acetylbenzofuran and N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a synthetic equivalent of formaldehyde, providing the one-carbon unit required to form the α,β-unsaturated ketone system of the chalcone.
Mechanism of the Claisen-Schmidt Condensation:
The reaction is typically base-catalyzed, where a base abstracts an α-proton from 2-acetylbenzofuran to generate an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol and dimethylamine yields the desired chalcone.
Diagram 1: Overall Synthetic Workflow
Caption: A high-level overview of the two-step synthesis of this compound.
Step 2: Formation of the Pyrazole Ring
The second step is the cyclization of the benzofuran chalcone with hydrazine hydrate in the presence of a catalytic amount of acid, typically acetic acid. This reaction proceeds via a cyclocondensation mechanism.
Mechanism of Pyrazole Formation:
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the β-carbon of the α,β-unsaturated ketone (Michael addition). This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the stable aromatic pyrazole ring.
Diagram 2: Mechanism of Pyrazole Formation
Caption: The key steps in the cyclocondensation reaction to form the pyrazole ring.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood. The safety data sheets (SDS) for all reagents should be consulted prior to their use.[8][9][10][11][12]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity |
| 2-Acetylbenzofuran | 1646-26-0 | 160.17 g/mol | >98% |
| N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | 119.16 g/mol | >97% |
| Hydrazine hydrate | 7803-57-8 | 50.06 g/mol | ~64% in H₂O |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | >99.7% |
| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous |
Step-by-Step Synthesis
Step 1: Synthesis of (E)-1-(benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 2-acetylbenzofuran (1.60 g, 10 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
After completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be used in the next step without further purification. For characterization purposes, a small sample can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the crude chalcone intermediate from the previous step in ethanol (30 mL) in a round-bottom flask.
-
To this solution, add hydrazine hydrate (0.6 g, 12 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (100 mL).
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by recrystallization from ethanol to afford this compound as a crystalline solid.
Expected Yield and Purity
The overall yield for this two-step synthesis is typically in the range of 60-75%. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95% for use in biological assays.
Characterization and Structural Elucidation
Unequivocal characterization of the synthesized this compound is crucial for validating the success of the synthesis and for ensuring the purity of the compound for subsequent applications. The following analytical techniques are recommended.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the final product, based on the analysis of structurally similar compounds.[3][4][7][13][14]
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.0 (br s, 1H, NH of pyrazole), 7.8-7.2 (m, 6H, Ar-H), ~6.8 (d, 1H, pyrazole-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~154, 150, 145, 128, 126, 124, 122, 111, 105, 102 |
| Mass Spec. (ESI+) | m/z: 185.07 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1600-1450 (C=C and C=N stretch) |
Interpretation of Spectroscopic Data:
-
¹H NMR: The broad singlet at a downfield chemical shift (~13.0 ppm) is characteristic of the N-H proton of the pyrazole ring. The aromatic region will show a complex multiplet corresponding to the protons of the benzofuran ring system and the pyrazole ring. A doublet around 6.8 ppm is expected for the C4-proton of the pyrazole ring.
-
¹³C NMR: The spectrum will show the expected number of signals for the 11 carbon atoms in the molecule. The chemical shifts will be consistent with the aromatic nature of both the benzofuran and pyrazole rings.
-
Mass Spectrometry: The high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the protonated molecule, confirming the molecular formula.
-
FT-IR: The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring.
Conclusion and Future Perspectives
This technical guide has detailed a reliable and efficient method for the synthesis of this compound. The two-step approach, involving a Claisen-Schmidt condensation followed by a cyclization with hydrazine, provides good yields of the target compound. The comprehensive characterization data and mechanistic insights provided herein should serve as a valuable resource for researchers working on the synthesis of novel heterocyclic compounds.
Given the rich pharmacological profile of both benzofuran and pyrazole scaffolds, this compound represents a promising starting point for the development of new therapeutic agents. Future work could involve the synthesis of a library of derivatives by modifying the benzofuran and pyrazole rings to explore the structure-activity relationships and to optimize the biological activity for various therapeutic targets.
References
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Synthesis of some 1H-pyrazolines bearing benzofuran as biologically active agents. Request PDF.
- BenchChem. (2025).
- Fadda, A. A., & El-Mekabaty, A. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
- Hagar, M., Al-Ghorbani, M., & Al-Sehemi, A. G. (2017). Convenient Synthesis and Antimicrobial Activity of New 3‐Substituted 5‐(Benzofuran‐2‐yl)
- Hassan, A. S. (2017). Reactions of Hydroxybenzofurans. VI. Syntheses of Benzofuran Chalcones, Hydrazones and Pyrazolines of Potential Biological Activity. PubMed.
- Karim, S. S. A. E., Syam, Y. M., Abdelkader, R. M., El-Ashrey, M. K., & Anwar, M. M. (2025).
- Kavitha, C., & Subhashini, N. J. P. (2019).
- Khan, I., Zaib, S., Batool, S., Hassan, M., & Iqbal, J. (2020). RESEARCH ARTICLE. RSC Medicinal Chemistry.
- Kumar, D., & Poonam. (2014). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT.
- Lingaraju, G. S., Rakesh, S., Kumar, K. S. V., Rao, K. P., Sreenivasa, M. Y., & Sadashiva, M. P. (2017). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. MDPI.
- Mphahlele, M. J., & Moquist, S. (2023).
- National Center for Biotechnology Information. (n.d.). 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. PubChem.
- Royal Society of Chemistry. (n.d.).
- Suryawanshi, V. S. (2017). 2321- 4708 Eco-friendly and Expedient Synthesis of Benzofuran based 1, 3, 5-Substituted Pyrazole Derivatives By.
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- Spectrum Chemical. (2015).
- Merck Millipore. (n.d.).
Sources
- 1. Reactions of hydroxybenzofurans. VI. Syntheses of benzofuran chalcones, hydrazones and pyrazolines of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. rjptonline.org [rjptonline.org]
- 7. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. rsc.org [rsc.org]
- 14. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-benzo[b]furan-2-yl-1H-pyrazole: Physicochemical Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The fusion of benzofuran and pyrazole rings in the molecule 3-benzo[b]furan-2-yl-1H-pyrazole creates a heterocyclic scaffold of significant interest in the field of medicinal chemistry. Both benzofuran and pyrazole moieties are independently recognized as "privileged structures," frequently appearing in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Benzofurans are known for their diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Similarly, the pyrazole ring is a cornerstone of many pharmaceuticals, exhibiting activities such as analgesic, anti-inflammatory, and antiviral effects.[2]
The combination of these two pharmacophores into a single molecular entity, this compound, presents a compelling opportunity for the development of novel therapeutic agents. Derivatives of this core structure have shown promising activity in several key areas of drug discovery, including as inhibitors of HIV-1 and as potential anticancer agents.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties, established synthetic methodologies, and the promising therapeutic landscape of this important heterocyclic compound.
Core Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to its application in drug design and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimental data for the parent compound is limited in publicly accessible literature, the following table summarizes its known properties and provides context based on related structures.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₁₁H₈N₂O | [6] |
| Molecular Weight | 184.19 g/mol | [6] |
| CAS Number | 666728-39-8 | [6][7] |
| Appearance | Likely a solid at room temperature. | Inferred from related pyrazole and benzofuran compounds.[8][9] |
| Melting Point | Data not available for the parent compound. Derivatives show a wide range of melting points, e.g., a substituted derivative has a melting point of 218–220 °C.[10] | |
| Solubility | Data not available. Expected to have low solubility in water and better solubility in organic solvents like chloroform, methanol, and DMSO. | Inferred from the general solubility of heterocyclic aromatic compounds.[8] |
| pKa | Data not available. The pyrazole moiety has a pKa of approximately 2.5.[8] The benzofuran is weakly basic. | The overall pKa will be influenced by the electronic interplay between the two ring systems. |
| LogP | Data not available. The calculated LogP for the parent pyrazole is 0.26.[8] The benzofuran moiety will increase lipophilicity. | The LogP is expected to be in a range suitable for drug-likeness. |
Synthesis and Methodologies
The synthesis of this compound and its derivatives typically proceeds through a multi-step sequence, often culminating in the construction of the pyrazole ring from a benzofuran-containing precursor. A common and effective strategy involves the cyclization of a chalcone intermediate with hydrazine hydrate.
General Synthetic Protocol: From 2-Acetylbenzofuran to the Pyrazole Core
A widely adopted route to benzofuran-based pyrazoles starts from 2-acetylbenzofuran.[11] This method offers versatility, allowing for the introduction of various substituents on the pyrazole ring.
Step 1: Synthesis of 2-Acetylbenzofuran 2-Acetylbenzofuran can be synthesized from o-alkyl derivatives of salicylaldehyde.[11][12]
Step 2: Claisen-Schmidt Condensation to Form Chalcone The 2-acetylbenzofuran is then subjected to a Claisen-Schmidt condensation with an appropriate aldehyde to yield a chalcone derivative. This reaction is typically base-catalyzed.
Step 3: Cyclization with Hydrazine Hydrate The resulting chalcone is then cyclized with hydrazine hydrate in a suitable solvent, such as ethanol, to form the 4,5-dihydro-1H-pyrazole (pyrazoline) ring.[11] Subsequent oxidation or aromatization can lead to the final 1H-pyrazole.
A more direct synthesis of pyrazole derivatives from 3-benzoylbenzofurans has also been reported, where the benzoylbenzofuran is treated with hydrazine hydrate in methanol.[4]
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of Benzofuran-Based Pyrazole Analogues (Adapted from[11])
-
Synthesis of 2-Acetylbenzofuran: An o-alkyl derivative of salicylaldehyde is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of molecular sieves to yield 2-acetylbenzofuran.
-
Aldol Condensation: The 2-acetylbenzofuran is then reacted with a suitable aldehyde (e.g., vanillin) in an aldol condensation reaction.
-
Claisen-Schmidt Condensation & Cyclization: The resulting intermediate undergoes a Claisen-Schmidt condensation with hydrazine hydrate to form the pyrazole ring.
-
Coupling Reaction: Further functionalization can be achieved through coupling reactions with substituted anilines to afford the target 1,3,5-substituted pyrazole analogues.
Potential Applications in Drug Development
The this compound scaffold is a promising platform for the development of new therapeutic agents, with derivatives demonstrating significant biological activity in several key areas.
Anti-HIV Activity
Novel pyrazole derivatives synthesized from 3-benzoylbenzofurans have demonstrated potent anti-HIV activity.[4] Specifically, certain derivatives have shown inhibitory effects on HIV-1 pseudoviruses with IC₅₀ values in the sub-micromolar range.[4] The derivatization of cytotoxic 3-benzoylbenzofurans into their pyrazole counterparts generally leads to a decrease in cytotoxicity, making them more attractive as potential drug candidates.[4]
Anticancer Activity
The benzofuran moiety is a well-established pharmacophore in the design of anticancer agents.[3] Derivatives of the this compound core have been investigated for their potential as antitumor agents. For instance, novel pyrimidine derivatives of this scaffold have been synthesized and studied for their cytotoxic activities against human liver carcinoma cell lines (HEPG2).[5] The rationale behind these studies often involves targeting key enzymes in cancer cell proliferation.
Caption: Potential mechanism of action for this compound derivatives.
Antimicrobial and Antioxidant Activities
A series of benzofuran-based 1,3,5-substituted pyrazole analogues have been synthesized and evaluated for their antioxidant and antimicrobial properties.[11] Several of these compounds exhibited good antioxidant activity, with 50% inhibitory concentrations higher than the reference standard.[11] Furthermore, some derivatives displayed significant antimicrobial activity against various bacterial and fungal strains.[11]
Conclusion
This compound represents a valuable and versatile scaffold for the design and development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its derivatives have demonstrated a broad range of promising biological activities, including anti-HIV, anticancer, and antimicrobial effects. Further investigation into the specific physicochemical properties of the parent compound and the exploration of diverse substitution patterns on the benzofuran and pyrazole rings will be crucial in unlocking the full therapeutic potential of this privileged heterocyclic system. The insights provided in this guide aim to support researchers and drug development professionals in their efforts to harness the potential of this compound for the creation of next-generation medicines.
References
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Synthesis and antimicrobial evaluation of new 3-(benzofuran-2-yl)-1H-pyrazole derivatives. European Journal of Medicinal Chemistry, 43(10), 2268-2273.
- Al-Issa, S. A. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(3), M1665.
- Gaonkar, S. L., & Dwarakanath, D. (2022). Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. Molecular Diversity, 26(5), 2963-2971.
- Jeyanthi, S., & Muniyappan, N. (2024). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-(substituted) phenyl)-4,5-dihydro-1H-pyrazole and its pharmacological studies. Indian Journal of Chemistry, 63, 1130-1140.
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:666728-39-8. Retrieved from [Link]
- Mhlongo, J. T., Mabhida, S. E., Arderne, C., de la Torre, P., Albericio, F., & Shode, F. O. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry, 13(8), 986-995.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rationale. Chemical Reviews, 96(8), 3147-3176.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]
- Vinod, P. G., Swaroop, T. R., Rangaswamy, J., & Gaonkar, S. L. (2012). Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility. Bioorganic & Medicinal Chemistry Letters, 22(14), 4647-4650.
- Royal Society of Chemistry. (2021). Synthesis, photophysics and biomolecules interactive studies of new hybrid benzo-2,1,3-thiadiazoles. New Journal of Chemistry, 45(23), 10415-10424.
- El-Zahar, M. I., El-Karim, S. S. A., & Anwar, M. M. (2011). Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(3), 357-373.
- Abonia, R., Insuasty, B., Quiroga, J., & Rodríguez, J. (2014). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1181–o1182.
- Mhlongo, J. T., Mabhida, S. E., Arderne, C., de la Torre, P., Albericio, F., & Shode, F. O. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry, 13(8), 986-995.
- Helmy, A. S., El-Sayed, M. A. A., & Abdel-Megeed, M. F. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Journal of Heterocyclic Chemistry, 58(12), 2416-2427.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17155, 3-phenyl-1H-pyrazole. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzo[b]furan-2-boronic acid. Retrieved from [Link]
- Becerra, D., & Cuéllar, J. C. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6549.
- Holzer, W., & Eller, G. A. (2007).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link]
- Kwiecień, H., Jasiewicz, B., & Wrzesiński, M. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(19), 6542.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 372098-13-0|3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:666728-39-8 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. 666728-39-8|3-(Benzofuran-2-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 8. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Scrutiny of a Privileged Scaffold: A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Benzo[b]furan-2-yl-1H-pyrazole
Introduction: The Convergence of Two Potent Heterocycles
In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic scaffolds often leads to novel molecular architectures with emergent properties. The compound 3-benzo[b]furan-2-yl-1H-pyrazole represents such a confluence, marrying the biologically significant benzofuran core with the versatile pyrazole ring. Benzofurans are prevalent in nature and are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] Pyrazole derivatives are also a cornerstone in drug discovery, with applications as antibacterial, anti-inflammatory, and antidiabetic agents.[2] The linkage of these two systems presents a compelling target for spectroscopic characterization, offering insights into the electronic interplay between the electron-rich benzofuran and the azole ring.
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. As direct experimental spectra for this specific, unsubstituted compound are not widely published, this guide will leverage established NMR principles and data from closely related structures to provide a robust, predictive analysis. This approach, rooted in the foundational understanding of chemical shifts and coupling constants for the parent heterocycles, offers a reliable framework for researchers encountering this or similar molecular frameworks.
Experimental Design: A Protocol for Unambiguous Data Acquisition
To ensure the acquisition of high-quality, interpretable NMR data, a rigorous and well-considered experimental protocol is paramount. The following methodology is designed to provide a comprehensive dataset for the structural elucidation of this compound.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves a broad range of heterocyclic compounds, and its ability to engage in hydrogen bonding can sharpen the often-broad N-H proton signal of the pyrazole ring, facilitating its observation. Chloroform-d (CDCl₃) can also be used, but the N-H proton may be broader or exchange more rapidly.
-
Concentration : A sample concentration of 10-20 mg/mL is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans for both ¹H and ¹³C NMR experiments.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize spectral dispersion and simplify the analysis of complex spin systems.
-
¹H NMR Spectroscopy :
-
A standard one-dimensional proton experiment is performed.
-
Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 4 seconds to ensure adequate digital resolution.
-
Typically, 16 to 64 scans are accumulated for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy :
-
A proton-decoupled ¹³C experiment (e.g., zgpg30) is utilized to produce a spectrum with singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy :
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment is crucial for definitively assigning protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is invaluable for establishing the connectivity between the benzofuran and pyrazole rings. The J(C,H) parameter is typically set to around 8-10 Hz to optimize for these long-range couplings.
-
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton coupling networks within the individual ring systems.
-
Structural and Spectroscopic Analysis
The structure and numbering scheme for this compound are presented below. This numbering will be used for the assignment of all NMR signals.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum is anticipated to display signals corresponding to the nine protons of the molecule. The chemical shifts will be influenced by the electronic nature of the two interconnected heterocyclic rings.
-
Benzofuran Protons (H4, H5, H6, H7, H3) :
-
The protons of the benzene portion of the benzofuran ring (H4, H5, H6, H7) are expected to resonate in the aromatic region, typically between δ 7.2 and 7.7 ppm. Their exact chemical shifts and coupling patterns will form a complex spin system. Based on data for unsubstituted benzofuran, H7 and H4 are generally the most deshielded.[3]
-
The H3 proton of the furan ring is expected to appear as a singlet, likely in the range of δ 6.7-7.0 ppm. The attachment of the pyrazole ring at the C2 position will influence its precise chemical shift.
-
-
Pyrazole Protons (H4', H5', NH) :
-
The chemical shifts of the pyrazole protons are sensitive to the solvent and the presence of tautomers.
-
The H4' and H5' protons will likely appear as doublets due to mutual coupling. In unsubstituted pyrazole, these protons resonate at approximately δ 6.3 and 7.6 ppm, respectively.[4] The benzofuran substituent at C3' is expected to deshield H4' and H5'.
-
The N-H proton of the pyrazole ring is anticipated to be a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In DMSO-d₆, it may appear at δ 12-14 ppm, while in CDCl₃ it might be observed at a lower chemical shift or be too broad to be easily detected.
-
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.
-
Benzofuran Carbons :
-
The carbons of the benzofuran moiety are expected to resonate in characteristic regions. The oxygen-bearing carbons, C2 and C7a, will be significantly deshielded, with predicted chemical shifts in the range of δ 145-155 ppm.[5] The C2 carbon will be further influenced by the attached pyrazole ring.
-
The remaining carbons of the benzene ring (C4, C5, C6, C7) and the furan ring (C3, C3a) will appear in the aromatic region (δ 110-130 ppm).
-
-
Pyrazole Carbons :
-
The chemical shifts of the pyrazole carbons are dependent on the tautomeric form. In general, C3' and C5' are the most deshielded carbons in the pyrazole ring, with expected chemical shifts in the range of δ 130-150 ppm.[6] The C4' carbon is typically more shielded, resonating at approximately δ 105-110 ppm.
-
Annular Tautomerism in the Pyrazole Ring
A critical consideration in the NMR analysis of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1' and N2' positions, leading to an equilibrium between two tautomeric forms.
Sources
Whitepaper: Elucidating the Electron Ionization Mass Spectrometric Fragmentation Pathway of 3-Benzo[b]furan-2-yl-1H-pyrazole
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.
Abstract
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Mass spectrometry, particularly with electron ionization (EI), provides profound insights into molecular structure through the analysis of fragmentation patterns. This guide presents a predictive analysis of the EI mass spectrometric fragmentation pathway for 3-benzo[b]furan-2-yl-1H-pyrazole, a molecule for which detailed fragmentation data is not widely published. By dissecting the known fragmentation behaviors of its constituent benzofuran and pyrazole moieties, we propose a logical, step-by-step breakdown of the parent ion. This document serves as a technical resource for researchers, offering a framework for interpreting the mass spectra of complex, linked heterocyclic systems and guiding the identification of related unknown compounds.
Introduction: The Structural Challenge of Linked Heterocycles
This compound represents a class of compounds featuring two distinct, covalently linked aromatic heterocyclic systems. The benzofuran core is a common motif in biologically active natural products and pharmaceuticals, while the pyrazole ring is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The linkage of these two systems creates a unique electronic and structural environment that dictates its behavior under electron ionization.
Understanding the fragmentation of such a molecule is non-trivial. The initial high-energy electron impact will generate a molecular ion (M+•), and the subsequent fragmentation cascade is directed by the most labile bonds and the most stable resulting fragment ions. Our analysis is predicated on the foundational principles of mass spectrometry, where fragmentation is governed by the stability of the resulting cations and neutral losses. For this analysis, we will infer the fragmentation pathway by drawing parallels with the well-documented fragmentation of benzofuran and pyrazole derivatives.
Proposed Fragmentation Cascade of this compound
The molecular weight of this compound (C11H8N2O) is 184.19 g/mol . Therefore, the molecular ion (M+•) will be observed at m/z 184.
The fragmentation is expected to initiate from the molecular ion and proceed through several competing or sequential pathways. The primary cleavage points are anticipated to be the pyrazole ring, which is generally less stable than the benzofuran system, and the C-C bond linking the two rings.
Pathway A: Pyrazole Ring Fragmentation
The pyrazole ring is susceptible to cleavage due to the presence of the relatively weak N-N bond. A common fragmentation pattern for pyrazoles involves the loss of a molecule of hydrogen cyanide (HCN).
-
Initial Cleavage: The molecular ion at m/z 184 may undergo a rearrangement followed by the elimination of HCN (27 Da). This would result in a fragment ion at m/z 157 .
-
Subsequent Fragmentation: The ion at m/z 157, a benzofuryl-substituted azirine radical cation, could then lose a hydrogen atom to form a more stable ion at m/z 156 .
Pathway B: Benzofuran Ring Fragmentation
The benzofuran ring system is notably stable. Its fragmentation typically involves the loss of carbon monoxide (CO) from the furan portion of the molecule, a process well-documented in the mass spectrometry of benzofurans and related compounds.
-
Retro-Diels-Alder (RDA)-like Cleavage: A characteristic fragmentation of the benzofuran moiety involves the expulsion of CO (28 Da). This would lead to a fragment ion at m/z 156 . This ion is likely a cyclopropabenzene-derived structure, which is relatively stable.
-
Loss of Formyl Radical: An alternative, though often less favored, pathway is the loss of a formyl radical (•CHO, 29 Da) from the molecular ion, leading to a fragment at m/z 155 .
Pathway C: Cleavage of the Inter-ring Bond
Cleavage of the C-C bond connecting the benzofuran and pyrazole rings would generate ions corresponding to each individual ring system.
-
Formation of Benzofuranyl Cation: Cleavage could generate a benzofuranyl cation at m/z 117 . This ion would then be expected to lose CO to form the characteristic ion at m/z 89 .
-
Formation of Pyrazolyl Cation: The corresponding pyrazolyl cation would be observed at m/z 67 .
The interplay of these pathways will define the final mass spectrum. The relative abundances of the fragment ions will depend on the stability of the ions and the activation energy of each fragmentation step.
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade originating from the molecular ion.
The Architectural Blueprint of a New Generation of Bioactive Molecules: A Technical Guide to the Crystal Structure of Novel 3-Benzo[b]furan-2-yl-1H-pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a Hybrid Scaffold in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents, the strategic hybridization of pharmacologically privileged scaffolds has emerged as a cornerstone of modern drug discovery. Among these, the fusion of benzofuran and pyrazole moieties into a singular molecular architecture has garnered significant attention.[1][2] Benzofuran, a bicyclic aromatic heterocycle, is a core component of numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Similarly, the pyrazole ring system is a versatile building block in medicinal chemistry, with its derivatives being utilized as anti-inflammatory, analgesic, and anticancer agents.[2][5] The synergistic combination of these two potent pharmacophores in 3-benzo[b]furan-2-yl-1H-pyrazole compounds presents a compelling opportunity for the development of a new generation of therapeutics with potentially enhanced efficacy and novel mechanisms of action.[6][7]
This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the intricate world of the crystal structure of these novel hybrid compounds. By elucidating the precise three-dimensional arrangement of atoms, we unlock a deeper understanding of their physicochemical properties, intermolecular interactions, and ultimately, their structure-activity relationships (SAR). This knowledge is paramount for the rational design and optimization of future drug candidates.
Synthesis and Crystallization: From Molecular Design to Single Crystal
The journey to understanding the crystal structure begins with the meticulous synthesis of the target this compound compounds. A common synthetic strategy involves the condensation of a 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate with various reagents to introduce diverse functionalities.[1][8] The choice of solvents and reaction conditions is critical to achieving high yields and purity, which are prerequisites for successful crystallization.
Obtaining high-quality single crystals suitable for X-ray diffraction analysis is often the most challenging step.[9] This typically involves slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. The selection of the solvent system is crucial and is often determined empirically, with the goal of promoting slow, ordered molecular packing.
The Core Architecture: Unveiling the Crystal Structure through Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[9][10] This powerful analytical method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal packing.[11][12]
Experimental Protocol: A Step-by-Step Guide to Data Acquisition and Structure Refinement
The process of determining a crystal structure via SCXRD involves a series of well-defined steps:
-
Crystal Selection and Mounting: A suitable single crystal, typically between 30 and 300 microns in size and free of visible defects, is carefully selected under a microscope.[10] This crystal is then mounted on a goniometer head using a cryoprotectant to prevent ice formation at low temperatures.[13]
-
Data Collection: The mounted crystal is placed within the X-ray beam of a diffractometer.[11] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9] This data collection can take several hours to complete.[11]
-
Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.[12] The initial phases of the structure factors are then determined using direct methods or Patterson methods, leading to an initial electron density map.[9]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[9] This iterative process optimizes the atomic coordinates, thermal parameters, and occupancy of each atom until the calculated diffraction pattern closely matches the observed pattern.
The final refined crystal structure provides a highly accurate and detailed picture of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.
Key Structural Features of this compound Compounds
Analysis of the crystal structures of various this compound derivatives reveals several key architectural features. The benzofuran and pyrazole ring systems are typically planar or nearly planar.[1][14] The dihedral angle between these two core heterocyclic rings is a critical parameter that influences the overall molecular conformation.
Intermolecular interactions play a pivotal role in stabilizing the crystal lattice.[15] These can include conventional hydrogen bonds (e.g., N-H···O, N-H···N), as well as weaker interactions such as C-H···π and π-π stacking interactions.[14][16] The nature and geometry of these interactions are dictated by the specific substituents on the benzofuran and pyrazole rings.
The following table summarizes key crystallographic data for a representative this compound derivative, providing a quantitative insight into its solid-state structure.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0555(3) |
| b (Å) | 14.5178(3) |
| c (Å) | 16.1237(5) |
| β (°) | 93.871(3) |
| Volume (ų) | 2815.52(13) |
| Z | 4 |
Note: The data presented is a representative example and may vary for different derivatives.[1]
Visualizing the Molecular Architecture and Interactions
To better understand the spatial arrangement and key interactions within the crystal structure, graphical representations are invaluable.
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 14. Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 3-benzo[b]furan-2-yl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 3-benzo[b]furan-2-yl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the criticality of these physicochemical properties in the drug development pipeline, this document moves beyond rote protocols to offer a scientifically grounded approach. It elucidates the causal relationships behind experimental design, emphasizing the intrinsic chemical nature of the benzofuran and pyrazole moieties. Detailed, step-by-step methodologies for solubility determination and forced degradation studies are presented, supported by insights into potential degradation pathways under hydrolytic, oxidative, and photolytic stress. The guide is structured to empower researchers to not only generate robust and reliable data but also to interpret these findings within the broader context of drug developability. All quantitative data is summarized in structured tables, and complex workflows are visualized using diagrams to ensure clarity and ease of comparison.
Introduction: The Significance of the Benzofuran-Pyrazole Scaffold
The fusion of benzofuran and pyrazole rings into a single molecular entity, this compound, creates a heterocyclic system with considerable potential in drug discovery. Benzofuran derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a range of therapeutic effects.[3][4] The combination of these two privileged structures offers a promising avenue for the development of novel therapeutic agents.
However, the journey from a promising hit compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Poor solubility can lead to low bioavailability and challenging formulation development, while chemical instability can compromise drug efficacy and safety.[5] Therefore, a comprehensive assessment of the solubility and stability of this compound is not merely a routine characterization step but a critical component of risk mitigation in the drug development process.
This guide provides the scientific rationale and detailed experimental protocols necessary to conduct these crucial studies, ensuring the generation of high-quality data to inform decision-making in medicinal chemistry and pharmaceutical development programs.
Solubility Characterization: A Multi-faceted Approach
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption, distribution, and overall bioavailability. A comprehensive understanding of a compound's solubility in both aqueous and organic media is therefore essential.
Aqueous Solubility: Kinetic and Thermodynamic Insights
Aqueous solubility is a critical parameter, particularly for orally administered drugs, as it dictates the rate and extent of dissolution in the gastrointestinal tract. Two key types of aqueous solubility measurements provide complementary information:
-
Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's solubility under non-equilibrium conditions, often mimicking early-stage biological assays.[6][7] It is particularly useful for ranking compounds in the discovery phase.
-
Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution.[6] It provides a definitive value that is crucial for biopharmaceutical classification and formulation development.
This protocol utilizes laser nephelometry to detect the formation of precipitate as the compound is introduced into an aqueous buffer from a DMSO stock solution.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This maintains a constant, low percentage of DMSO in the final solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.[8]
Causality Behind Experimental Choices:
-
DMSO as a Co-solvent: DMSO is a common solvent for compound libraries and its use in the kinetic assay mimics the conditions of many in vitro biological screens.
-
Nephelometry: This technique is highly sensitive to the presence of suspended particles, making it ideal for detecting the onset of precipitation in a high-throughput format.[8]
The shake-flask method is the definitive technique for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). A minimum of three replicates per pH is recommended.[9]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[6][9]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV or LC-MS method.[9]
Causality Behind Experimental Choices:
-
Multiple pH Buffers: Determining solubility across a range of pH values is crucial as the ionization state of a compound can significantly impact its solubility. This is particularly relevant for predicting its behavior in different segments of the gastrointestinal tract.[9]
-
Extended Equilibration Time: Allowing sufficient time for the system to reach equilibrium is essential for obtaining a true thermodynamic solubility value.
-
Validated Analytical Method: The use of a specific and validated analytical method ensures that the measured concentration corresponds to the intact parent compound and not any degradation products that may have formed during the experiment.[9]
Organic Solvent Solubility: Guiding Formulation and Synthesis
Solubility in organic solvents is important for various aspects of drug development, including synthetic route optimization, purification, and the development of amorphous solid dispersions or lipid-based formulations.[5]
A similar shake-flask approach can be used to determine solubility in a range of pharmaceutically relevant organic solvents.
Methodology:
-
Solvent Selection: Select a panel of organic solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene).
-
Equilibration: Add an excess of solid this compound to vials containing each solvent. Agitate at a constant temperature (e.g., 25°C) until equilibrium is reached.
-
Sample Processing and Analysis: Follow the same phase separation, filtration, and quantification steps as described for the aqueous thermodynamic solubility protocol.
Data Presentation: Solubility Profile of this compound
| Solvent/Buffer | Solubility Type | Temperature (°C) | Solubility (µg/mL) |
| PBS (pH 7.4) | Kinetic | 25 | [Insert Experimental Data] |
| pH 1.2 Buffer | Thermodynamic | 37 | [Insert Experimental Data] |
| pH 4.5 Buffer | Thermodynamic | 37 | [Insert Experimental Data] |
| pH 6.8 Buffer | Thermodynamic | 37 | [Insert Experimental Data] |
| pH 7.4 Buffer | Thermodynamic | 37 | [Insert Experimental Data] |
| Ethanol | Thermodynamic | 25 | [Insert Experimental Data] |
| Methanol | Thermodynamic | 25 | [Insert Experimental Data] |
| Acetone | Thermodynamic | 25 | [Insert Experimental Data] |
| Ethyl Acetate | Thermodynamic | 25 | [Insert Experimental Data] |
Stability Assessment: Unveiling Degradation Pathways
Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug substance.[10][11] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[10] This information is critical for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[11]
The Scientific Rationale for Stress Conditions
The choice of stress conditions is guided by the chemical structure of this compound.
-
Acid and Base Hydrolysis: The ether linkage in the benzofuran ring and the pyrazole ring itself can be susceptible to hydrolysis under acidic or basic conditions. The pyrazole ring, while generally stable, can undergo ring opening under the influence of a strong base.[9]
-
Oxidation: The electron-rich benzofuran and pyrazole rings are potential sites for oxidation. The furan ring of benzofuran can undergo epoxidation, followed by ring-opening to form derivatives of salicylaldehyde.[12][13] The pyrazole ring can also be oxidized, potentially leading to the formation of hydroxylated products.[14]
-
Photolysis: Aromatic heterocyclic systems can be susceptible to degradation upon exposure to light. Photolytic degradation of benzofurans can occur, leading to the formation of various photoproducts.[2][15] The photostability of pyrazole derivatives is also a consideration.[10]
-
Thermal Degradation: Exposure to elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions.
Experimental Protocol: Forced Degradation Studies
A systematic approach to forced degradation involves exposing the compound to a range of stress conditions. The goal is to achieve a target degradation of 5-20%.[16]
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M to 1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample solution with 0.1 M to 1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the extent of degradation.
-
Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis to prevent further degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting impurities.
Data Presentation: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24h | [Data] | [Data] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24h | [Data] | [Data] |
| Oxidation | 3% H₂O₂ | RT | 24h | [Data] | [Data] |
| Thermal (Solid) | Dry Heat | 80°C | 48h | [Data] | [Data] |
| Thermal (Solution) | Dry Heat | 80°C | 48h | [Data] | [Data] |
| Photolytic (Solid) | ICH Q1B | RT | - | [Data] | [Data] |
| Photolytic (Solution) | ICH Q1B | RT | - | [Data] | [Data] |
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an RP-HPLC method.
Key Method Development Considerations:
-
Column Chemistry: A C18 stationary phase is often a good starting point for the separation of heterocyclic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent compound and its degradation products.
-
Detection: A PDA detector is highly recommended as it allows for the assessment of peak purity and can help in the preliminary identification of degradants based on their UV spectra.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Workflows
Solubility Determination Workflow
Caption: Workflow for Aqueous and Organic Solubility Determination.
Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation and Stability Analysis.
Conclusion
The systematic evaluation of solubility and stability is an indispensable component of modern drug discovery and development. This guide has provided a detailed and scientifically-driven framework for the characterization of this compound. By adhering to the outlined protocols and understanding the underlying chemical principles, researchers can generate high-quality, reliable data. This will not only facilitate the development of a robust stability-indicating analytical method but also provide critical insights to guide formulation strategies and predict the in vivo behavior of this promising heterocyclic scaffold. A thorough understanding of these fundamental physicochemical properties is paramount to successfully advancing this compound derivatives through the development pipeline and ultimately realizing their therapeutic potential.
References
- Asif, M. A review on the medicinal importance of benzofuran derivatives and their synthesis. Rasayan J. Chem.2017, 10, 889-903.
-
Capriotti, A. L., et al. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules2020 , 25, 4935. [Link]
- Feierman, D. E., & Cederbaum, A. I. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metab. Dispos.1985, 13, 634-639.
-
Hutzinger, O., et al. Photochemical degradation of di- and octachlorodibenzofuran. Environ. Health Perspect.1973 , 5, 267-271. [Link]
- Friesen, K. J., et al. Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Proc. Indian Acad. Sci. (Chem. Sci.)1993, 105, 399-403.
-
Sidique, S., et al. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorg. Med. Chem. Lett.2009 , 19, 5773-5777. [Link]
-
Magdy, N., et al. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Adv.2022 , 12, 2806-2827. [Link]
-
Adam, W., et al. Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane (adapted from[4].). ResearchGate2001 . [Link]
-
Creative Biolabs. Aqueous Solubility. Creative Biolabs Website. [Link]
-
Burov, S. V., et al. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules2021 , 26, 749. [Link]
-
Reddy, G. S., et al. Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. ACS Comb. Sci.2018 , 20, 573-578. [Link]
- Toropov, A. A., et al. Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russ. J. Electrochem.2006, 42, 1237-1240.
- Sridhar, M., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Int. J. Chem. Pharm. Anal.2016, 3, 1-6.
-
Wang, Y., et al. Ring opening of pyrazoles and our design strategy A Carbanion-induced... ResearchGate2023 . [Link]
- El-Faham, A., et al. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Int. J. Pharm. Sci. Rev. Res.2011, 11, 21-34.
-
MedCrave. Forced Degradation Studies. MedCrave2016 . [Link]
-
Popova, Y., et al. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org2023 . [Link]
-
Camacho, J.-C., et al. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules2023 , 28, 6479. [Link]
-
Sule, S., et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. Am. J. Chem.2023 , 13, 42-48. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Zhang, C., et al. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Adv.2017 , 7, 46793-46800. [Link]
- Bevan, C. D., & Lloyd, R. S.
-
El-Sayed, M. A.-A., et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules2024 , 29, 162. [Link]
-
Al-Hourani, B. J., et al. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Sci. Rep.2021 , 11, 17094. [Link]
- Kumar, A., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Int. J. Pharm. Sci. Drug Res.2012, 4, 218-221.
- Patel, K., et al. Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest J. J. Res. Pharm. Sci.2023, 9, 1-10.
- Khan, I., et al. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Pak. J. Pharm. Sci.2018, 31, 143-150.
-
Suneetha, A., & Kumar, V. R. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. J. Appl. Pharm. Sci.2023 , 13, 217-224. [Link]
-
Georgieva, M., et al. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia2019 , 66, 181-188. [Link]
-
Hammer, E., et al. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Appl. Environ. Microbiol.1998 , 64, 2215-2219. [Link]
-
Petrova, T. V., et al. The Schiff bases of pyridoxal-5-phosphate and hydrazides of certain pyrazoles: Stability, kinetics of formation, and synthesis. ResearchGate2013 . [Link]
- Kapri, A., et al. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharm. Chem. J.2024, 57, 1-28.
- Shimizu, Y., & Itami, K. Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. Chem. Commun.2019, 55, 10994-11005.
-
Singh, U. P., & Singh, R. K. Pyrazole: an emerging privileged scaffold in drug discovery. Future Med. Chem.2024 , 16, 35-59. [Link]
-
Ghasemi, M., et al. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega2024 , 9, 18585-18596. [Link]
-
Al-Majid, A. M., et al. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega2023 , 8, 12151-12164. [Link]
-
Bhole, R., et al. Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah Univ. J. Res. (N. Sc.)2023 , 37, 1-16. [Link]
- Bajaj, S., et al. Stability Studies and Testing of Pharmaceuticals: An Overview.
-
Wang, Z., et al. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules2024 , 29, 3757. [Link]
-
Iuga, A. O., et al. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules2018 , 23, 683. [Link]
Sources
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical degradation of di- and octachlorodibenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Topic: Exploring the Chemical Reactivity of the Benzofuran-Pyrazole Scaffold
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The fusion of benzofuran and pyrazole rings into a single molecular scaffold creates a privileged heterocyclic system with profound implications for medicinal chemistry. This guide offers a deep dive into the chemical reactivity and synthetic logic governing the benzofuran-pyrazole core. Moving beyond a simple recitation of protocols, we explore the electronic underpinnings that dictate its reactivity, detail field-proven synthetic methodologies, and illuminate the key transformations that enable the diversification of this scaffold for drug discovery applications. By elucidating the causal relationships between structure, reaction conditions, and outcomes, this document serves as a technical resource for scientists aiming to harness the full potential of benzofuran-pyrazole derivatives in their research endeavors.
The Strategic Value of the Benzofuran-Pyrazole Hybrid
The benzofuran moiety, an electron-rich bicyclic system, is a cornerstone of numerous natural products and synthetic drugs, prized for its diverse biological activities.[1][2] Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in several FDA-approved drugs, including the anti-inflammatory agent Celecoxib.[3][4]
The principle of molecular hybridization—strategically combining two or more pharmacophoric fragments—is a powerful tool in modern drug design.[5] Fusing the benzofuran and pyrazole motifs into a single scaffold often yields synergistic effects, leading to compounds with:
-
Enhanced Biological Potency: Improved affinity and efficacy for biological targets.[6]
-
Novel Mechanisms of Action: The ability to engage in dual or multiple modes of action, such as the simultaneous inhibition of multiple protein kinases.[6][7]
-
Improved Pharmacokinetic Profiles: Favorable absorption, distribution, metabolism, and excretion (ADME) properties.[6]
This hybrid scaffold has demonstrated remarkable versatility, with derivatives showing potent anticancer, anti-HIV, anti-inflammatory, antimicrobial, and neuroprotective activities.[5][8][9][10][11][12][13]
Fundamental Reactivity: An Electronic Perspective
Understanding the scaffold's intrinsic electronic nature is paramount to predicting its chemical behavior and designing rational synthetic routes. The reactivity is a composite of the individual characteristics of the benzofuran and pyrazole rings.
-
Benzofuran Moiety: As an aromatic system with a fused electron-rich furan ring, it is susceptible to electrophilic attack. The regioselectivity is dictated by the stability of the resulting carbocation intermediate (sigma complex). Attack at the C2 position is generally favored as it allows the positive charge to be delocalized over the stable benzene ring, analogous to a benzylic carbocation.[14]
-
Pyrazole Moiety: Pyrazole is a π-excessive aromatic heterocycle. Due to the directing effects of the two nitrogen atoms, electrophilic aromatic substitution occurs preferentially at the C4 position, which is the most electron-rich carbon.[15][16]
When combined, these principles guide the functionalization of the core scaffold. The pyrazole ring often directs electrophilic substitution to its C4 position, while the benzofuran ring can be targeted under different conditions or if the pyrazole C4 is blocked.
Caption: Key reactive sites on the benzofuran-pyrazole core.
Core Synthetic Methodologies
Several robust strategies exist for constructing the benzofuran-pyrazole scaffold. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Strategy A: Pyrazole Annulation onto a Benzofuran Precursor
This is one of the most common and versatile approaches, building the pyrazole ring onto a functionalized benzofuran. The causality is clear: a benzofuran-containing chalcone provides the requisite three-carbon α,β-unsaturated ketone system, which is the classic electrophile for cyclocondensation with a hydrazine nucleophile.
Caption: Workflow for pyrazole synthesis via a chalcone intermediate.
Field-Proven Protocol: Synthesis via Chalcone Intermediate [17][18][19]
Step 1: Synthesis of (E)-1-(Benzofuran-2-yl)-3-arylprop-2-en-1-one (Chalcone)
-
Setup: To a solution of 2-acetylbenzofuran (1.0 eq) in ethanol, add the desired substituted aromatic aldehyde (1.1 eq).
-
Reaction: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with vigorous stirring.
-
Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is collected by filtration, washed thoroughly with water until neutral, and dried.
-
Purification: Recrystallize the crude product from ethanol to yield the pure chalcone.
-
Causality Note: The basic conditions deprotonate the methyl group of the acetylbenzofuran, generating an enolate which then attacks the aldehyde in a classic Claisen-Schmidt condensation.
-
Step 2: Cyclization to form 3-(Benzofuran-2-yl)-5-aryl-4,5-dihydro-1H-pyrazole
-
Setup: Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid or ethanol.
-
Reaction: Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq).
-
Execution: Reflux the mixture for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The resulting solid is filtered, washed with water, and dried.
-
Purification: The crude pyrazoline (or pyrazole, if oxidized) can be purified by recrystallization from a suitable solvent like methanol or ethanol.
-
Causality Note: The hydrazine acts as a dinucleophile. The initial Michael addition to the β-carbon of the chalcone is followed by an intramolecular cyclization via nucleophilic attack on the carbonyl carbon and subsequent dehydration to form the stable heterocyclic ring.[18]
-
Strategy B: The Vilsmeier-Haack Approach
This elegant method constructs the C4-formylated pyrazole ring in a single, powerful step from a benzofuran-derived hydrazone. The Vilsmeier-Haack reaction is a trusted method for introducing a formyl group onto electron-rich systems; in this context, it also facilitates the cyclization to form the pyrazole ring.[5][6]
Field-Proven Protocol: Vilsmeier-Haack Cyclization [5][6]
Step 1: Synthesis of (1-Benzofuran-2-yl)ethylidene-2-phenylhydrazone
-
Setup: Dissolve 2-acetylbenzofuran (1.0 eq) in absolute ethanol.
-
Reaction: Add phenylhydrazine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Execution: Reflux the mixture for 2-4 hours. The formation of the hydrazone product often results in a precipitate upon cooling.
-
Work-up: Cool the reaction mixture, filter the solid product, wash with cold ethanol, and dry.
Step 2: Synthesis of 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Setup: In a three-neck flask equipped with a dropping funnel and stirrer, cool anhydrous dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.
-
Reagent Preparation: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent in situ.
-
Reaction: To this reagent, add the hydrazone from Step 1 (1.0 eq) portion-wise, ensuring the temperature remains low.
-
Execution: After the addition is complete, allow the mixture to stir at room temperature overnight, then heat to 60-70 °C for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate solution or aqueous NaOH) until the product precipitates.
-
Purification: Filter the crude aldehyde, wash with water, and purify by recrystallization from ethanol or another suitable solvent.
-
Causality Note: The Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺) acts as the electrophile. It attacks the enamine-like tautomer of the hydrazone, initiating a cascade of reactions that results in both formylation at the C4 position and cyclization to the pyrazole ring.[5]
-
Key Reactivity and Derivatization of the Scaffold
The assembled benzofuran-pyrazole scaffold, particularly the C4-carbaldehyde intermediate, is a versatile platform for generating compound libraries.
Reactions at the C4-Aldehyde
The aldehyde group is a synthetic linchpin, enabling a wide array of subsequent transformations.
Protocol: Knoevenagel Condensation with Active Methylene Compounds [5]
-
Setup: Dissolve 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.
-
Reaction: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Execution: Reflux the mixture for 1-3 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture. The product often crystallizes directly from the solution. If not, reduce the solvent volume and cool to induce crystallization. Filter the product and wash with cold ethanol.
-
Trustworthiness Note: This reaction is typically high-yielding and clean. The product's identity can be readily confirmed by ¹H NMR (disappearance of the aldehyde proton signal and appearance of a new vinylic proton signal) and IR spectroscopy (presence of nitrile stretches).
-
Cycloaddition Strategies
More advanced methods, such as [3+2] cycloadditions, offer novel and efficient routes to highly substituted scaffolds. For instance, a tandem [3+2] cycloaddition/ring-opening rearrangement reaction between benzofuran-derived azadienes and nitrile imines has been developed to access unique pyrazole structures.[20] While beyond the scope of a standard protocol here, this highlights the ongoing innovation in the field. Such methods are powerful because they can build molecular complexity rapidly and with high stereocontrol.
Applications and Structure-Activity Relationship (SAR) Insights
The true value of the benzofuran-pyrazole scaffold lies in its proven success in generating bioactive molecules. The derivatization of the core allows for fine-tuning of its properties to optimize interactions with specific biological targets.
| Derivative Class | Biological Activity | Key Targets / IC₅₀ or GI₅₀ Values | Reference |
| Substituted Benzofuran-Pyrazolines | Anticancer | Multi-kinase inhibition: B-Raf (0.078 µM), EGFR (0.177 µM), VEGFR-2 (0.275 µM) for lead compounds. | [6] |
| 3-Benzoylbenzofuran-Pyrazoles | Anti-HIV | Entry inhibition and Reverse Transcriptase (RT) inhibition. IC₅₀ of 0.39 µM for lead compound (5f). | [8][11] |
| Benzofuran-Pyrazole-Pyridine Hybrids | Anti-inflammatory | Management of osteoarthritis through reduction of inflammatory biomarkers like TNF-α and IL-1. | [5] |
| 1,3,5-Substituted Benzofuran-Pyrazoles | Antimicrobial/Antioxidant | Good activity at 0.5-1.0 mg/mL against various bacterial and fungal strains. | [19] |
| Pyrazole/Benzofuran-based Derivatives | Anti-Alzheimer's | Potent Acetylcholinesterase (AChE) inhibitors with IC₅₀ as low as 0.39 µg/mL. | [10][12] |
Key SAR Insights:
-
Substituents on Pyrazoline/Pyrazole: The electronic nature (electron-donating vs. withdrawing) and hydrophobicity of substituents on the pyrazole or attached side chains significantly impact kinase inhibitory activity and anticancer potency.[6]
-
Molecular Hybridization: The addition of a third heterocyclic ring, such as a pyridine, can further enhance anti-inflammatory activity, likely by enabling interactions with multiple biological targets.[5]
-
Transformation of Functional Groups: Converting a 3-benzoylbenzofuran into its pyrazole derivative can significantly reduce cytotoxicity while retaining or even improving anti-HIV activity, showcasing the pyrazole ring's favorable drug-like properties.[8][11]
Conclusion and Future Directions
The benzofuran-pyrazole scaffold represents a highly successful application of the molecular hybridization strategy. Its chemical reactivity is well-defined, governed by the predictable electronic properties of its constituent rings. Robust and versatile synthetic routes, particularly those proceeding through chalcone or Vilsmeier-Haack intermediates, provide reliable access to a C4-functionalized core that is ripe for further chemical exploration. The demonstrated success of this scaffold across multiple therapeutic areas—from oncology to infectious diseases—confirms its status as a privileged structure in medicinal chemistry.
Future research will likely focus on developing novel, more atom-economical synthetic strategies (such as catalytic C-H activation or advanced cycloadditions), exploring new substitution patterns to probe untapped chemical space, and applying the scaffold to emerging biological targets. The foundation of knowledge surrounding its synthesis and reactivity provides a solid platform from which researchers can continue to build the next generation of innovative therapeutics.
References
- Abd El-Karim, S. S., Syam, Y. M., Abdelkader, R. M., El-Ashrey, M. K., & Anwar, M. M. (2025).
-
ResearchGate. (n.d.). Reaction pathway for the synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives 170. [Link]
-
Mphahane, N., et al. (n.d.). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry. [Link]
-
Suryawanshi, V. S. (2020). Eco-friendly and Expedient Synthesis of Benzofuran based 1, 3, 5-Substituted Pyrazole Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofuropyrazole and pyrazole derivatives. [Link]
-
Abd El-Karim, S. S., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Molecules. [Link]
-
Reddy, G. M., et al. (2022). Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines. The Journal of Organic Chemistry. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
ResearchGate. (n.d.). Representative bioactive molecules containing pyrazole and benzofuran scaffold. [Link]
-
ResearchGate. (n.d.). Benzofuran-pyrazole scaffolds with antimicrobial activity. [Link]
-
El fadili, M., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). London Book Publication. [Link]
-
ResearchGate. (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity. [Link]
-
Mphahane, N., et al. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]
-
Basavaraja, K. M., et al. (2013). Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica. [Link]
-
ResearchGate. (n.d.). La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[d]oxazoles/Benzofurans. [Link]
-
ResearchGate. (n.d.). General structures of some bi-active entities of benzofuran combined with pyrazole nucleus. [Link]
-
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
El fadili, M., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. PubMed Central. [Link]
-
El Boumlasy, S., et al. (2023). Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Chemistry & Biodiversity. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. [Link]
-
Abd El-Karim, S. S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Publishing. [Link]
-
Padwa, A., et al. (n.d.). Cycloaddition across the benzofuran ring as an approach to the morphine alkaloids. Journal of Organic Chemistry. [Link]
-
Hoye, T. R., et al. (2015). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. PubMed Central. [Link]
-
Naik, N., et al. (2012). Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2. (2024). RSC Publishing. [Link]
-
Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. [Link]
-
ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]
- 8. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 11. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]
- 12. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Novel Pyrazole Derivatives from 3-Benzoylbenzofurans
Abstract
The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutics with enhanced potency and unique mechanisms of action. Both benzofuran and pyrazole moieties are privileged scaffolds, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth technical exploration of the synthesis of novel benzofuran-pyrazole hybrids, starting from 3-benzoylbenzofuran precursors. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, address common synthetic challenges, and present the data in a clear, actionable format for researchers in the field. The resulting hybrid molecules have demonstrated significant potential in various therapeutic areas, including as anti-HIV and anticancer agents, making this synthetic pathway highly relevant for drug discovery programs.[4][5]
Strategic Rationale: The Benzofuran-Pyrazole Hybrid
The benzofuran nucleus is a key structural component in many bioactive compounds, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][6] Similarly, the pyrazole ring is a versatile five-membered heterocycle integral to drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used for erectile dysfunction), known for its ability to act as a bioisostere and participate in crucial hydrogen bonding interactions.[1][3]
The strategic hybridization of these two scaffolds aims to:
-
Create Novel Chemical Space: Generate unique molecular architectures that are distinct from existing compound libraries.
-
Achieve Synergistic Activity: Combine the biological profiles of both moieties to potentially target multiple pathways or enhance the activity against a specific target.[3]
-
Modulate Physicochemical Properties: Fine-tune properties such as solubility, metabolic stability, and cell permeability, which are critical for drug development.
The 3-benzoylbenzofuran scaffold serves as an ideal starting point as it contains an embedded α,β-unsaturated ketone system, a perfect electrophilic partner for cyclocondensation reactions.
The Core Transformation: Mechanism of Pyrazole Formation
The synthesis of pyrazoles from 3-benzoylbenzofurans is a classic cyclocondensation reaction, analogous to the well-established Knorr pyrazole synthesis, which traditionally uses 1,3-dicarbonyl compounds.[7][8][9] In this case, the α,β-unsaturated ketone within the 3-benzoylbenzofuran acts as the 1,3-dielectrophile.
The reaction proceeds via the following mechanistic steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine molecule onto the electrophilic carbonyl carbon of the benzoyl group. This is the more reactive ketone.
-
Intermediate Formation: This attack forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the β-carbon of the former α,β-unsaturated system (the C2 position of the benzofuran ring).
-
Aromatization: The resulting non-aromatic dihydropyrazole (pyrazoline) intermediate readily undergoes dehydration (elimination of a second water molecule) to furnish the stable, aromatic pyrazole ring.[8][10]
Caption: Figure 1: Generalized Mechanism of Pyrazole Formation.
Experimental Section: Protocols and Methodologies
The choice of protocol is highly dependent on the nature of the substituents on the 3-benzoylbenzofuran starting material. Unsubstituted or robustly substituted precursors can often be converted in a single step, whereas sensitive functional groups, such as phenols, necessitate a protective strategy to avoid side reactions and ensure high purity of the final product.[4]
General Protocol for the Synthesis of Pyrazole Derivatives
This protocol is effective for 3-benzoylbenzofurans that do not possess functional groups susceptible to side reactions under the reaction conditions.
Materials:
-
Substituted 3-benzoylbenzofuran (1.0 eq)
-
Hydrazine hydrate (2.0-3.0 eq)
-
Methanol (as solvent)
Procedure:
-
Dissolve the 3-benzoylbenzofuran derivative in a suitable volume of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirring solution, add hydrazine hydrate dropwise at room temperature.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 5 hours.[4]
-
Upon completion, a precipitate often forms. If not, the reaction mixture can be poured into a beaker of cold water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid product thoroughly with cold water and then with a small amount of cold methanol or ethanol to remove residual impurities.
-
Dry the product under vacuum to yield the final pyrazole derivative. Further purification by recrystallization can be performed if necessary.
Two-Step Protocol for Phenolic 3-Benzoylbenzofurans
Direct treatment of hydroxyl-substituted 3-benzoylbenzofurans with hydrazine hydrate often leads to the formation of multiple byproducts, complicating purification.[4] A more reliable two-step approach involving the protection of the hydroxyl group (e.g., via methylation) is highly recommended for a cleaner reaction and higher yields.[4]
Caption: Figure 2: Synthetic Workflow Comparison.
Step A: Methylation of Phenolic Hydroxyl Group
Materials:
-
Hydroxy-substituted 3-benzoylbenzofuran (1.0 eq)
-
Methyl iodide (CH₃I) (1.5-2.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the hydroxy-substituted 3-benzoylbenzofuran in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add methyl iodide to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 5-12 hours under an inert atmosphere (e.g., Argon).[4]
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry. This methylated intermediate is often pure enough for the next step without further purification.
Step B: Pyrazole Formation from Methylated Intermediate
Procedure:
-
Follow the General Protocol (Section 3.1) using the methylated 3-benzoylbenzofuran derivative obtained from Step A.
-
This reaction typically proceeds smoothly and cleanly, yielding the desired pyrazole derivative in high purity, often without the need for chromatographic purification.[4]
Data Summary and Characterization
The successful synthesis of these novel pyrazoles must be confirmed by rigorous analytical techniques. The yields can vary depending on the substituents of the starting materials.
Table 1: Representative Synthesis Yields
| Starting Material (3-Benzoylbenzofuran) | Method | Product (Pyrazole Derivative) | Yield (%) | Reference |
|---|---|---|---|---|
| 5-hydroxy-3-benzoylbenzofuran | Direct | 5-hydroxy-benzofuran-pyrazole | N/A (Impure) | [4] |
| 5-methoxy-3-benzoylbenzofuran | Direct | 5-methoxy-benzofuran-pyrazole | 72-95% | [4] |
| 3f (Substituted) | Direct | 5f | 31% | [4] |
| 3g (Substituted) | Direct | 5g | 69% | [4] |
| 3h (Substituted) | Direct | 5h | 16% |[4] |
Characterization Data: The structures of the synthesized compounds are typically elucidated using a combination of spectroscopic methods.
-
¹H NMR: Look for the disappearance of the α,β-unsaturated protons and the appearance of characteristic pyrazole ring protons. The chemical shifts of aromatic and substituent protons will confirm the overall structure.[11][12]
-
¹³C NMR: Confirms the carbon framework of the hybrid molecule, with distinct signals for the benzofuran and pyrazole rings.[11][12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and dehydration.[4][5][11]
-
Infrared (IR) Spectroscopy: The disappearance of the ketone (C=O) stretching band from the starting material and the appearance of C=N and aromatic C=C stretching bands are indicative of pyrazole formation.[11][12]
Conclusion and Future Outlook
The synthesis of novel pyrazole derivatives from 3-benzoylbenzofurans is a robust and versatile method for generating structurally complex and biologically relevant molecules. While the direct condensation is effective for many substrates, the implementation of a protection strategy for sensitive functional groups like phenols is critical for achieving high yields and purity.[4]
The resulting benzofuran-pyrazole hybrids have shown significant promise as potent inhibitors of HIV-1 replication and as potential anticancer agents.[4][5] The modular nature of this synthesis allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on both the benzofuran and benzoyl moieties. This technical guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and explore this exciting class of compounds in their own drug discovery endeavors.
References
-
Mhlongo, J. T., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry. Available at: [Link]
-
Mhlongo, J. T., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Shaik, A., et al. (2022). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. Available at: [Link]
-
Thomas, J., et al. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]
-
Paul, S., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]
-
Abd El-Karim, S. S., et al. (2015). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. Available at: [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (2022). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Wang, L., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
Marinescu, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]
-
Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (2018). Oriental Journal of Chemistry. Available at: [Link]
-
Abd El-Karim, S. S., et al. (2015). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Publishing. Available at: [Link]
-
Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (2015). Benzofuran-morpholinomethyl-pyrazoline hybrids as a new class of vasorelaxant agents: synthesis and quantitative structure-activity relationship study. Archiv der Pharmazie. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
-
Burra, V. R., et al. (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]
-
Synthesis of benzofuropyrazole and pyrazole derivatives. (2015). ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Journal of Chemistry. Available at: [Link]
-
Development of new benzofuran–pyrazole hybrids of potential antimicrobial activity. (2024). Research Square. Available at: [Link]
-
Abd El-Karim, S. S., et al. (2022). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Pharmaceuticals. Available at: [Link]
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]
- 3. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. name-reaction.com [name-reaction.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of 3-Benzo[b]furan-2-yl-1H-pyrazole: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The fusion of benzofuran and pyrazole rings creates the 3-benzo[b]furan-2-yl-1H-pyrazole scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive framework for the initial biological screening of this compound class, drawing upon established methodologies and field-proven insights. Our approach is designed to be a self-validating system, ensuring that each experimental step is grounded in sound scientific principles, allowing researchers to confidently assess the therapeutic potential of their novel derivatives. We will explore the core biological activities associated with this scaffold—anticancer, antimicrobial, and anti-inflammatory—providing detailed protocols and the causal reasoning behind each experimental choice.
Section 1: Anticancer Activity Evaluation
The benzofuran-pyrazole scaffold is a recurring motif in compounds exhibiting potent cytotoxic effects against various cancer cell lines.[1][2][3] The rationale for screening these compounds as anticancer agents often stems from their ability to interfere with critical cellular processes such as cell proliferation, apoptosis, and cell cycle regulation.[4] Initial screening is crucial to identify lead compounds with promising onco-therapeutic potential.
Rationale for Cytotoxicity Screening
The primary goal of initial anticancer screening is to determine the concentration at which a compound exhibits cytotoxic effects against a panel of cancer cell lines. This is typically quantified by the IC50 value, the concentration of the drug that inhibits 50% of cell growth. The selection of cell lines should be strategic, representing different cancer types to assess the breadth of the compound's activity. For instance, evaluating against lung carcinoma (A-549), colorectal adenocarcinoma (HT-29), and breast adenocarcinoma (MCF-7) provides a good initial spectrum.[4]
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following workflow outlines the key steps for determining the cytotoxic potential of this compound derivatives.
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable colorimetric method for measuring cell viability.[5][6] Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan dye, the amount of which is directly proportional to the number of viable cells.[5][6]
Materials:
-
This compound derivatives
-
Selected cancer cell lines (e.g., A-549, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
XTT reagent and activation solution
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Summarizing Cytotoxicity Data
The results of the cytotoxicity screening should be presented in a clear and concise table for easy comparison of the activity of different derivatives across multiple cell lines.
| Compound | A-549 IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) |
| Derivative 1 | 15.2 | 21.8 | 9.5 |
| Derivative 2 | 8.7 | 12.4 | 7.3[4] |
| Doxorubicin | 0.5 | 0.8 | 0.3 |
Section 2: Antimicrobial Activity Screening
The benzofuran-pyrazole scaffold has been identified as a promising framework for the development of novel antimicrobial agents.[7][8][9][10] These compounds have shown activity against a broad spectrum of bacteria and fungi, making them valuable candidates in the fight against antibiotic resistance.[7][8][11] A common mechanism of action for some derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme.[7][8]
Rationale for Antimicrobial Screening
The initial screening aims to determine the minimum inhibitory concentration (MIC) of the compounds, which is the lowest concentration that prevents visible growth of a microorganism. A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans), should be used.[11]
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the standard workflow for determining the antimicrobial activity of the test compounds.
Caption: Role of COX-1 and COX-2 in inflammation.
Detailed Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the IC50 values of test compounds against human recombinant COX-1 and COX-2. [12][13] Materials:
-
This compound derivatives
-
Human recombinant COX-1 and COX-2 enzymes
-
COX assay buffer
-
COX probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Reconstitute and dilute the COX-1 and COX-2 enzymes in the assay buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
-
Reaction Setup:
-
In a 96-well black plate, add the assay buffer, COX probe, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add the test compound dilutions to the sample wells and the positive control to its designated wells. Include an enzyme control (no inhibitor).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the log of the compound concentration and calculate the IC50 values for both COX-1 and COX-2.
-
Data Presentation: Summarizing COX Inhibition Data
A table summarizing the IC50 values and the COX-2 selectivity index is essential for evaluating the anti-inflammatory potential of the synthesized compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Derivative A | 25.6 | 1.2 | 21.3 |
| Derivative B | >50 | 5.8 | >8.6 |
| Celecoxib | 15.2 | 0.04 | 380 |
Conclusion: A Roadmap for Advancing Promising Hits
This guide has provided a structured and scientifically rigorous approach to the initial biological screening of this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds for further development. The detailed protocols and the underlying rationale for each experimental step are intended to empower drug discovery professionals to make informed decisions and accelerate the translation of these fascinating molecules into potential therapeutics.
References
- New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies.
- SYNTHESIS, ANTITUMOR ACTIVITY AND MOLECULAR DOCKING STUDY OF NOVEL BENZOFURAN-2-YL PYRAZOLE PYRIMIDINE DERIV
- Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investig
- New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC - NIH.
- XTT Assay for Medical Device Cytotoxicity Assessment - Measurlabs.
- New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflamm
- Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran–pyrazole deriv
- New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflamm
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - NIH.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
- Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives - ResearchG
- Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular - Semantic Scholar.
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
- CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Angela J. Martin A thesis presented for the - DORAS | DCU Research Repository.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical.
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
- Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC - PubMed Central.
- COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich.
- Introduction to XTT assays for cell-viability assessment - Abcam.
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- (PDF)
- Full article: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - Taylor & Francis Online.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 7. [PDF] New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 8. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. preprints.org [preprints.org]
- 11. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Evaluating the Anti-Cancer Activity of 3-Benzo[b]furan-2-yl-1H-pyrazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-cancer properties of 3-benzo[b]furan-2-yl-1H-pyrazole derivatives. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies essential for a thorough investigation of this promising class of compounds.
Introduction: The Therapeutic Potential of Benzofuran-Pyrazole Hybrids
The fusion of benzofuran and pyrazole rings has given rise to a novel class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including antitumor effects against various cancer types.[1] The benzofuran moiety, another privileged scaffold in medicinal chemistry, further enhances the anti-cancer profile of these hybrid molecules.[3] Recent studies have highlighted that these derivatives can act as multi-kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][5] Specifically, certain benzofuran-pyrazole hybrids have demonstrated potent inhibitory activity against kinases such as B-Raf, c-Met, EGFR, and VEGFR-2.[4]
The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from dividing and spreading.[4][5][6] This document provides a detailed framework for the systematic evaluation of novel this compound derivatives, from initial cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo efficacy assessment.
Part 1: In Vitro Evaluation of Anti-Cancer Activity
A tiered approach to in vitro testing is recommended to efficiently screen and characterize the anti-cancer effects of novel benzofuran-pyrazole derivatives.[7][8][9][10][11]
Initial Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13][14] This assay is crucial for determining the dose-dependent cytotoxic effects of the test compounds on various cancer cell lines.[15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[13]
Protocol: MTT Cell Viability Assay [14][16]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), A549 (Lung), K562 (Leukemia), HT-29 (Colon)[6] |
| Compound Conc. | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Detection | Absorbance at 570 nm |
Investigating the Mechanism of Cell Death: Apoptosis Assays
Once a compound demonstrates significant cytotoxicity, the next step is to determine if it induces apoptosis. Flow cytometry is a powerful technique for this purpose.[17][18][19][20]
Principle: The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry [21]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm, and excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Visualization of Apoptosis Assay Workflow
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Elucidating Effects on Cell Proliferation: Cell Cycle Analysis
Benzofuran-pyrazole derivatives may exert their anti-cancer effects by halting the cell cycle, thereby preventing cell division.[4][5] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to investigate this.[22][23][24][25]
Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA.[22][23][26] The fluorescence intensity of PI is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][25]
Protocol: Cell Cycle Analysis with Propidium Iodide [23][24][26]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[23][26]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[23][26]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Part 2: Mechanistic Insights through Molecular Analysis
To understand how these compounds exert their effects at a molecular level, it is crucial to investigate their impact on key signaling pathways.
Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[27][28][29] This is essential for studying the modulation of signaling pathways involved in cancer, such as the MAPK and PI3K/AKT pathways.[30][31]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest (e.g., phosphorylated forms of kinases) and a secondary antibody conjugated to an enzyme for detection.[27][29]
Protocol: Western Blot Analysis of Key Signaling Proteins [28][31]
-
Protein Extraction: Treat cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK, p-AKT, total AKT, cleaved caspase-3, Bcl-2). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Visualization of a Hypothetical Signaling Pathway
Caption: Potential inhibition of MAPK and PI3K/AKT pathways by a benzofuran-pyrazole derivative.
Part 3: In Vivo Efficacy Evaluation
Promising compounds identified from in vitro studies should be further evaluated in vivo to assess their anti-tumor efficacy and potential toxicity in a living organism.[8]
Xenograft Models for Preclinical Assessment
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[32][33][34][35] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.[33][36]
Principle: CDX models involve the subcutaneous injection of cultured human cancer cells into immunodeficient mice.[34][35] This allows for the evaluation of a compound's ability to inhibit tumor growth in a physiological context.[33]
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.
| Parameter | Description |
| Animal Model | Nude or SCID mice |
| Cell Line | Relevant human cancer cell line |
| Treatment Route | Oral, Intraperitoneal |
| Endpoints | Tumor volume, tumor weight, body weight |
Conclusion
The protocols and application notes presented here provide a robust framework for the comprehensive evaluation of the anti-cancer activity of this compound derivatives. By systematically assessing their cytotoxicity, mechanism of action, and in vivo efficacy, researchers can identify promising lead compounds for further preclinical and clinical development. The multi-faceted approach, combining cellular assays, molecular analysis, and in vivo models, is crucial for building a strong preclinical data package and advancing the development of novel cancer therapeutics.
References
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (URL: )
- Cell Cycle Analysis by Propidium Iodide Staining. (URL: )
- DNA Cell Cycle Analysis with PI. (URL: )
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])
-
Apoptosis Assays by Flow Cytometry - Agilent. (URL: [Link])
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (URL: [Link])
-
MTT assay - Wikipedia. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
-
Cell Cycle Analysis by Propidium Iodide Staining - UCL. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (URL: [Link])
-
Cell cycle analysis - Wikipedia. (URL: [Link])
-
Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. (URL: [Link])
-
Preclinical Drug Testing Using Xenograft Models. (URL: [Link])
-
Monitoring Apoptosis by Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (URL: [Link])
-
A rapid in vitro screening system for the identification and evaluation of anticancer drugs. (URL: [Link])
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (URL: [Link])
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (URL: [Link])
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (URL: [Link])
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (URL: [Link])
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PubMed Central. (URL: [Link])
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (URL: [Link])
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - OUCI. (URL: [Link])
-
Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed. (URL: [Link])
-
Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives - ResearchGate. (URL: [Link])
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])
-
(PDF) Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - ResearchGate. (URL: [Link])
-
Synthesis of benzofuropyrazole and pyrazole derivatives. - ResearchGate. (URL: [Link])
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC - NIH. (URL: [Link])
-
Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants - ResearchGate. (URL: [Link])
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. A rapid in vitro screening system for the identification and evaluation of anticancer drugs. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. biotium.com [biotium.com]
- 14. atcc.org [atcc.org]
- 15. mdpi.com [mdpi.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. Apoptosis Assays | Thermo Fisher Scientific - IE [thermofisher.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. biocompare.com [biocompare.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 26. vet.cornell.edu [vet.cornell.edu]
- 27. medium.com [medium.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. Western blot protocol | Abcam [abcam.com]
- 30. youtube.com [youtube.com]
- 31. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. xenograft.org [xenograft.org]
- 34. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 35. blog.crownbio.com [blog.crownbio.com]
- 36. startresearch.com [startresearch.com]
Application Notes and Protocols for Antimicrobial Screening of Substituted 3-Benzo[b]furan-2-yl-1H-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel chemical scaffolds with potent antimicrobial activity. Substituted 3-benzo[b]furan-2-yl-1H-pyrazoles have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as effective antibacterial and antifungal agents.[1][2][3][4] The hybridization of the benzofuran nucleus with a pyrazole ring creates a unique pharmacophore with diverse biological activities.[2][3] This guide provides a comprehensive framework for the antimicrobial screening of this compound class, emphasizing robust, reproducible, and clinically relevant methodologies. Our protocols are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of high-quality, reliable data essential for advancing drug discovery programs.
Antimicrobial Screening Workflow: A Phased Approach
A systematic approach to antimicrobial screening is crucial for the efficient identification and characterization of lead compounds. The following workflow outlines a logical progression from initial qualitative screening to quantitative determination of antimicrobial potency.
Caption: A phased workflow for the antimicrobial screening of novel compounds.
Part 1: Primary Screening - The Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial screen to qualitatively assess the antimicrobial activity of the synthesized benzofuran-pyrazole derivatives. This method is straightforward, cost-effective, and allows for the simultaneous testing of multiple compounds against a panel of microorganisms. The principle is based on the diffusion of the test compound from an impregnated paper disk into an agar medium seeded with the test microorganism, resulting in a zone of growth inhibition if the compound is active.
Protocol 1: Agar Disk Diffusion Assay
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M02.[5][6][7]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compounds (substituted 3-benzo[b]furan-2-yl-1H-pyrazoles) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial and/or fungal cultures
-
Sterile saline (0.85% NaCl) or appropriate broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Novobiocin)
-
Negative control disks (impregnated with solvent only)
-
Incubator
Procedure:
-
Inoculum Preparation: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Place a positive control antibiotic disk and a negative (solvent) control disk on each plate for comparison. Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-24 hours for most bacteria. Incubation conditions may need to be adjusted for fungi or fastidious bacteria.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. The absence of a zone of inhibition indicates no activity, while a larger zone diameter generally corresponds to greater antimicrobial activity.
Part 2: Secondary Screening - Determination of Minimum Inhibitory Concentration (MIC)
Compounds demonstrating promising activity in the primary screen should be advanced to quantitative assessment to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9][10][11][12] The broth microdilution method is a widely used and standardized technique for MIC determination and is detailed in the CLSI document M07.[8][9][10][11][12]
Protocol 2: Broth Microdilution Assay
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Test compounds in a suitable solvent
-
Bacterial and/or fungal cultures
-
Standardized inoculum (prepared as in Protocol 1, then diluted)
-
Positive control antibiotic (with known MIC for the tested strains)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Compound Dilution: In the first column of wells, add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the 50 µL of broth, creating a 1:2 dilution. Perform a serial two-fold dilution by transferring 50 µL from this well to the next well in the row, and so on, discarding the final 50 µL from the last well. This will create a gradient of compound concentrations across the plate.
-
Inoculum Addition: Prepare a diluted inoculum that, when 50 µL is added to each well, results in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Wells containing only broth and the inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum or compound).
-
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plates and incubate at 35 ± 2 °C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density.
Data Presentation and Interpretation
Quantitative data from the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Example Antimicrobial Activity Data for Substituted 3-Benzo[b]furan-2-yl-1H-pyrazoles
| Compound ID | Substitution Pattern | Disk Diffusion Zone (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BFP-1 | R1=H, R2=CH₃ | 18 | 4 | 32 | 16 |
| BFP-2 | R1=Cl, R2=CH₃ | 22 | 2 | 16 | 8 |
| BFP-3 | R1=H, R2=Ph | 15 | 8 | >64 | 32 |
| Novobiocin | - | 25 | 0.5 | 128 | NA |
| Ciprofloxacin | - | 30 | 0.25 | 0.015 | NA |
| Clotrimazole | - | NA | NA | NA | 1 |
Data are hypothetical and for illustrative purposes only.
Part 3: Mechanistic Insights - Investigating the Mode of Action
Understanding the mechanism of action is a critical step in the development of a novel antimicrobial agent. For pyrazole-containing compounds, a frequently reported target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][3] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Caption: Proposed mechanism of action for benzofuran-pyrazole compounds.
Protocol 3: DNA Gyrase Inhibition Assay (Conceptual)
A commercially available DNA gyrase inhibition assay kit can be used to investigate this potential mechanism.
Principle: The assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The resulting DNA topoisomers are then separated by agarose gel electrophoresis.
Brief Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA, DNA gyrase enzyme, assay buffer, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 1 hour).
-
Termination: Stop the reaction by adding a dye solution containing a gel loading buffer and a protein denaturant.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the consistent use of controls:
-
Positive Controls: Standard antibiotics with known activity ensure that the assay is performing correctly and provide a benchmark for the potency of the test compounds.
-
Negative Controls: The use of a solvent control confirms that the observed antimicrobial activity is due to the test compound and not the solvent.
-
Quality Control Strains: For standardized testing, reference strains with defined susceptibility profiles (e.g., from the American Type Culture Collection - ATCC) should be included in each assay run to validate the accuracy and reproducibility of the results. Adherence to CLSI guidelines ensures that the generated data is comparable to that from other laboratories globally.[5][6][7][8][9][10][11][12][13][14]
Conclusion and Future Directions
The substituted 3-benzo[b]furan-2-yl-1H-pyrazole scaffold represents a fertile ground for the discovery of new antimicrobial agents. The systematic screening approach detailed in these application notes, from initial qualitative assessment to quantitative MIC determination and mechanistic studies, provides a robust framework for identifying and characterizing promising lead compounds. By adhering to established standards, such as those from the CLSI, researchers can ensure the generation of high-quality, reliable data that will be crucial for the further development of these compounds into clinically useful drugs. Future work should focus on exploring the structure-activity relationships (SAR) within this chemical series to optimize potency and broaden the spectrum of activity.
References
-
Clinical and Laboratory Standards Institute. M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition. CLSI, 2015. [Link]
-
Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI, 2020. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
National Institutes of Health. Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard. [Link]
-
Clinical and Laboratory Standards Institute. M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. [Link]
-
ResearchGate. Examples of pyrazolines, benzofurans, and pyrazoles as antimicrobial... [Link]
-
National Center for Biotechnology Information. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. [Link]
-
Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard. [Link]
-
GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
ANSI Webstore. Package contains : CLSI M02-Ed13: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard - Thirteenth Edition and CLSI M100-Ed30. [Link]
-
ResearchGate. General structures of some bi-active entities of benzofuran combined with pyrazole nucleus. [Link]
-
ANSI Webstore. CLSI M07-A10 and CLSI M100-S25 - Package contains. [Link]
-
ResearchGate. Benzofuran‐pyrazole scaffolds with antimicrobial activity. [Link]
-
American Society for Microbiology Journals. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 13. dbt.univr.it [dbt.univr.it]
- 14. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anti-HIV Evaluation of Novel Benzofuran-Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Benzofuran-Pyrazole Scaffolds in HIV Research
The human immunodeficiency virus (HIV) pandemic continues to be a major global health challenge, largely due to the virus's ability to develop resistance to existing antiretroviral therapies.[1] This necessitates a continuous search for novel therapeutic agents with unique mechanisms of action and improved resistance profiles. Benzofuran and pyrazole derivatives have emerged as promising scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[2][3] Specifically, benzofuran-pyrazole hybrids have demonstrated potent anti-HIV activity, targeting key viral enzymes such as reverse transcriptase (RT) and protease, and in some cases, inhibiting viral entry.[1][2][4]
These application notes provide a comprehensive guide for the in vitro evaluation of novel benzofuran-pyrazole compounds as potential anti-HIV agents. The protocols outlined below are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for hit identification and lead optimization.
I. Overall Workflow for Anti-HIV Evaluation
The systematic evaluation of a novel benzofuran-pyrazole compound involves a multi-step process. This workflow ensures that the most promising candidates are advanced, while compounds with unfavorable toxicity or weak activity are deprioritized early in the process.
Caption: Representative dose-response curves for cytotoxicity and antiviral activity.
V. Confirmatory and Mechanistic Assays
A. Syncytia Formation Assay
Principle: Some strains of HIV-1 induce the fusion of infected and uninfected CD4+ T cells, forming large, multinucleated giant cells called syncytia. [5]The inhibition of syncytia formation can be used as a measure of a compound's anti-HIV activity, particularly against viral entry or Env-mediated fusion. [6] Protocol Outline:
-
Co-culture HIV-1 infected cells (e.g., chronically infected H9 cells) with uninfected CD4+ target cells (e.g., CEM-SS cells).
-
Add serial dilutions of the benzofuran-pyrazole compounds.
-
Incubate for 24-48 hours.
-
Visually inspect the cultures under a microscope and count the number of syncytia in treated versus untreated wells.
-
Quantitative analysis can be performed using fluorescence-based methods where infected and target cells are labeled with different fluorescent dyes. [6] B. HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Principle: Many benzofuran and pyrazole derivatives have been shown to inhibit HIV-1 RT, a key enzyme responsible for converting the viral RNA genome into DNA. [2]A cell-free enzymatic assay can directly measure the ability of a compound to inhibit RT activity.
Protocol Outline:
-
Use a commercially available non-radioactive RT inhibition assay kit. [7][8]2. These kits typically provide recombinant HIV-1 RT, a template-primer (e.g., poly(A) x oligo(dT)), and labeled nucleotides (e.g., DIG- and biotin-labeled dUTP/dTTP). [8]3. The reaction is performed in the presence of serial dilutions of the test compounds.
-
The amount of newly synthesized, labeled DNA is quantified using an ELISA-based format. [7]5. The IC50 for RT inhibition is determined by plotting the percentage of RT inhibition against the compound concentration.
VI. Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial in vitro anti-HIV evaluation of novel benzofuran-pyrazole compounds. By systematically determining the cytotoxicity (CC50), primary antiviral activity (IC50), and selectivity index (SI), researchers can effectively identify promising lead candidates. Further mechanistic studies, such as RT inhibition and syncytia formation assays, will help to elucidate the specific stage of the HIV-1 life cycle targeted by these compounds. Compounds with high potency, low cytotoxicity, and a favorable selectivity index should be prioritized for further optimization and preclinical development.
References
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. (n.d.). Retrieved January 17, 2026, from [Link]
-
CC50/IC50 Assay Services for Pharmaceutical Safety - Labinsights. (2023, May 8). Retrieved January 17, 2026, from [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (2022, July 21). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody. (1988, September 1). PubMed. Retrieved January 17, 2026, from [Link]
-
p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection. (2004, May 1). NIH. Retrieved January 17, 2026, from [Link]
-
HIV-1 p24 ANTIGEN CAPTURE ASSAY - ABL, Inc. (n.d.). Retrieved January 17, 2026, from [Link]
-
Beckman-Coulter-HIV-1-p24-Antigen-ELISA-ARCHIVED-WM.pdf. (2014, January 5). Retrieved January 17, 2026, from [Link]
-
HIV-1 p24 antigen test - ImmunoDX. (n.d.). Retrieved January 17, 2026, from [Link]
-
HIV-1 p24 Elisa Assay - AMSBIO. (n.d.). Retrieved January 17, 2026, from [Link]
-
The synthesis and evaluation of 3-benzoylbenzofurans and their pyrazole derivatives against HIV-1 infections and cancer | Request PDF. (2025, March 1). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities. (2007, June 1). PubMed. Retrieved January 17, 2026, from [Link]
-
Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia. (1998, January 1). NIH. Retrieved January 17, 2026, from [Link]
-
Development and optimization of a high‐throughput screening assay for in vitro anti‐SARS‐CoV‐2 activity: Evaluation of 5676 Phase 1 Passed Structures - PMC - NIH. (2022, July 29). Retrieved January 17, 2026, from [Link]
-
Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells (October 2021). (n.d.). (HCV) Database. Retrieved January 17, 2026, from [Link]
-
View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences. (n.d.). Retrieved January 17, 2026, from [Link]
-
T cell syncytia induced by HIV release T cell chemoattractants: demonstration with a newly developed single cell chemotaxis chamber. (1998, January 1). Company of Biologists Journals. Retrieved January 17, 2026, from [Link]
-
Calculating HIV-1 infectious titre using a virtual TCID(50) method. (2013, November 1). PubMed. Retrieved January 17, 2026, from [Link]
-
A Computational Analysis of the Anti-HIV Pyrazole Derivatives. (n.d.). IJFMR. Retrieved January 17, 2026, from [Link]
-
Formation of Syncytia Is Repressed by Tetraspanins in Human Immunodeficiency Virus Type 1-Producing Cells. (2015, June 15). NIH. Retrieved January 17, 2026, from [Link]
-
Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIVI-1, anticancer, and antimicrobial agents. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. (2022, November 29). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]
-
Calculating HIV-1 infectious titre using a virtual TCID50 method. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. (2021, October 15). PubMed Central. Retrieved January 17, 2026, from [Link]
-
TZA: a novel assay for measuring the latent HIV-1 reservoir. (2018, February 27). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Study on the Technical Parameters for Estimating HIV-1 Incidence by Using a Recombinant Antigen-based Capture Enzyme Immunoassay — China. (2024, November 29). Retrieved January 17, 2026, from [Link]
-
A new pattern-based method for identifying recent HIV-1 infections from the viral env sequence. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
Sources
- 1. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ijfmr.com [ijfmr.com]
- 5. Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xpressbio.com [xpressbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 3-Benzo[b]furan-2-yl-1H-pyrazole as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 3-benzo[b]furan-2-yl-1H-pyrazole scaffold has emerged as a promising privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth technical overview of this class of compounds, including their mechanism of action, and detailed protocols for their characterization. We will explore both biochemical and cell-based assays to equip researchers with the necessary tools to evaluate novel derivatives of this scaffold. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible data.
Introduction: The Promise of the this compound Scaffold
The relentless pursuit of targeted therapies in oncology has identified protein kinases as a premier class of drug targets.[1][2] The inherent structural similarities across the kinome, especially within the ATP-binding pocket, present a significant challenge in developing selective inhibitors. The this compound core represents a significant advancement in kinase inhibitor design, offering a rigid and versatile framework for achieving both potency and selectivity.
Recent studies have highlighted the potential of this scaffold, with derivatives demonstrating potent inhibitory activity against a range of cancer-relevant kinases, including B-Raf(V600E), c-Met, Pim-1, EGFR(WT), and VEGFR-2.[3] This multi-targeted profile, exemplified by compounds such as the 1H-benzo[d]imidazole derivative 3d , suggests that this scaffold can be tailored to address various oncogenic signaling pathways.[3]
This document will serve as a comprehensive guide for researchers working with this promising class of inhibitors. We will delve into the molecular basis of their inhibitory action and provide detailed, field-proven protocols for their comprehensive evaluation.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Pyrazole-based kinase inhibitors predominantly function as ATP-competitive inhibitors.[4][5][6] Their mechanism of action is rooted in their ability to occupy the ATP-binding pocket of the target kinase, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins. The this compound scaffold is designed to form key interactions within this pocket, such as hydrogen bonds and hydrophobic interactions, which contribute to its high affinity and inhibitory potency.[7]
The general mechanism can be visualized as follows:
Caption: General mechanism of ATP-competitive kinase inhibition.
The structure-activity relationship (SAR) of this scaffold is a key area of investigation, with modifications to the pyrazole and benzofuran rings influencing both potency and selectivity.[8][9] For instance, the addition of a 1H-benzo[d]imidazole moiety in compound 3d was shown to be crucial for its multi-kinase inhibitory activity.[3]
Experimental Protocols
The following protocols provide a robust framework for the characterization of novel this compound derivatives.
In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Rationale for Method Selection: Luminescence-based assays, such as ADP-Glo™, offer high sensitivity, a broad dynamic range, and a simplified workflow compared to radiometric assays, making them suitable for high-throughput screening.[2][10][11]
Workflow Diagram:
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Materials:
-
Purified recombinant kinases (e.g., B-Raf(V600E), c-Met, Pim-1, EGFR, VEGFR-2)
-
Kinase-specific peptide substrates
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10][11][12]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a 10-point serial dilution series (e.g., 1:3) in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of the appropriate kinase solution (concentration to be optimized for each kinase).
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Prepare a master mix of the kinase-specific substrate and ATP in kinase assay buffer.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate for 30 minutes at room temperature.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| B-Raf (V600E) | e.g., 50 | e.g., 5 |
| c-Met | e.g., 150 | e.g., 10 |
| Pim-1 | e.g., 80 | e.g., 2.6 |
| EGFR | e.g., 200 | e.g., 20 |
| VEGFR-2 | e.g., 100 | e.g., 8 |
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of a this compound derivative on cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Rationale for Cell Line Selection: The choice of cell lines is crucial for relevant data. For a multi-targeted inhibitor like the benzofuran-pyrazole derivatives, a panel of cell lines with known dependencies on the target kinases should be used. For example, MCF-7 (breast cancer) is a commonly used cell line for general anti-proliferative screening.[13][14][15] For more targeted studies, cell lines with specific mutations, such as A375 (B-Raf V600E mutant melanoma) or HCT116 (colorectal cancer with potential c-Met dysregulation), would be appropriate.[16]
Workflow Diagram:
Caption: Workflow for the cell-based proliferation (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well for MCF-7) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the half-maximal growth inhibitory concentration (GI50) by plotting the data on a dose-response curve.
-
Data Presentation:
| Cell Line | Test Compound GI50 (µM) | Doxorubicin GI50 (µM) (Control) |
| MCF-7 | e.g., 1.5 | e.g., 0.1 |
| A375 | e.g., 0.8 | e.g., 0.05 |
| HCT116 | e.g., 2.1 | e.g., 0.2 |
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The protocols detailed in this guide provide a comprehensive framework for the characterization of new derivatives, from initial biochemical screening to cellular efficacy studies. By understanding the underlying mechanism of action and employing robust and reproducible experimental designs, researchers can effectively advance the development of this exciting class of compounds for potential therapeutic applications. Future work should focus on optimizing the selectivity profile of these inhibitors and evaluating their efficacy in in vivo models.
References
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]
-
Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (n.d.). ACS Publications. [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC - NIH. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). NIH. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). PubMed. [Link]
-
Chemi-Verse™ c-MET Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. (n.d.). AACR Journals. [Link]
-
EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]
-
Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). PubMed. [Link]
-
Identification of BRAF inhibitors through in silico screening. (2014). PMC - PubMed Central. [Link]
-
Met Kinase Inhibitor Screening Assay Kit (DEIABL535). (n.d.). Creative Diagnostics. [Link]
-
The WISP1/Src/MIF Axis Promotes the Malignant Phenotype of Non-Invasive MCF7 Breast Cancer Cells. (n.d.). MDPI. [Link]
-
BRAF (WT) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. [Link]
-
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (n.d.). PMC - NIH. [Link]
-
In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. [Link]
-
PIM1 Kinase Assay Service. (n.d.). Reaction Biology. [Link]
-
MTT proliferation assay on MCF-7 cells. (A) Treatment of... (n.d.). ResearchGate. [Link]
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (n.d.). PubMed Central. [Link]
-
Antiproliferation effect of imatinib mesylate on MCF7, T-47D tumorigenic and MCF 10A nontumorigenic breast cell lines via PDGFR-β, PDGF-BB, c-Kit and SCF genes. (2017). PMC - NIH. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology. [Link]
-
Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. (n.d.). PLOS One. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). NIH. [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (n.d.). PMC - NIH. [Link]
-
Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. (n.d.). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antiproliferation effect of imatinib mesylate on MCF7, T-47D tumorigenic and MCF 10A nontumorigenic breast cell lines via PDGFR-β, PDGF-BB, c-Kit and SCF genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
MTT assay protocol for cytotoxicity of 3-benzo[b]furan-2-yl-1H-pyrazole
Application Notes and Protocols
Topic: MTT Assay Protocol for Determining the Cytotoxicity of 3-benzo[b]furan-2-yl-1H-pyrazole
For: Researchers, scientists, and drug development professionals.
Introduction: Assessing the Cytotoxic Potential of Novel Heterocyclic Compounds
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Compounds featuring heterocyclic scaffolds, such as benzofuran and pyrazole, are of significant interest due to their prevalence in biologically active molecules and approved pharmaceuticals.[1][2] The compound this compound integrates two such privileged structures, making it a compelling candidate for anticancer research.[3][4]
A fundamental first step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cell viability and proliferation. The MTT assay is a robust, quantitative, and widely adopted colorimetric method for this purpose.[5][6] It provides a reliable measure of a cell population's metabolic activity, which serves as an indicator of cell viability.[7]
This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on a selected cancer cell line. As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the critical reasoning behind the protocol design, ensuring data integrity and reproducibility.
Principle of the MTT Assay: A Measure of Metabolic Health
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is predicated on the enzymatic activity of living cells.[5] The core mechanism involves the reduction of the water-soluble, yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[7][8]
Causality: This conversion is exclusively catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[8] Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[9][10] When cells are damaged by a cytotoxic compound like this compound, their metabolic activity decreases, leading to a reduced production of formazan. The insoluble purple crystals are subsequently dissolved in an organic solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[7][9]
Experimental Workflow Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. clyte.tech [clyte.tech]
Application Notes and Protocols for the Development of 3-benzo[b]furan-2-yl-1H-pyrazole as an Antimicrobial Photodynamic Therapy Agent
Introduction: A New Frontier in Antimicrobial Therapy
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic strategies that circumvent traditional resistance mechanisms. Antimicrobial Photodynamic Therapy (aPDT) has emerged as a compelling alternative, offering a multi-target approach that significantly reduces the likelihood of resistance development.[1][2] This innovative therapy employs the interplay of three essential components: a non-toxic photosensitizer (PS), a specific wavelength of light, and molecular oxygen. Upon light activation, the PS generates highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen and free radicals, which induce widespread, non-specific damage to microbial cells, leading to their demise.[3][4][5]
The molecular scaffold of 3-benzo[b]furan-2-yl-1H-pyrazole presents a promising platform for the design of new photosensitizers. Both benzofuran and pyrazole moieties are well-established pharmacophores known for a wide range of biological activities, including antimicrobial properties.[6][7][8][9][10] By integrating these two heterocycles, we can potentially create novel compounds with favorable photophysical properties and potent antimicrobial efficacy.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and systematic evaluation of this compound derivatives for aPDT applications. The protocols herein are designed to be self-validating, with clear explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Section 1: Synthesis and Characterization
Rationale: The foundation of any new drug development program is the robust and reproducible synthesis of the target compound. The selected synthetic pathway is a well-established method for constructing pyrazole rings from 1,3-dicarbonyl precursors, ensuring accessibility and scalability.[6][11] Characterization is crucial to confirm the molecular structure and purity, which are prerequisites for reliable biological and photophysical evaluation.
Protocol 1.1: Synthesis of 3-(benzo[b]furan-2-yl)-1-phenyl-1H-pyrazole
This protocol details a common and effective method for synthesizing the pyrazole ring through the condensation of a benzofuran-based chalcone with phenylhydrazine.
Step-by-Step Methodology:
-
Synthesis of 1-(benzo[b]furan-2-yl)ethan-1-one (Intermediate 1):
-
To a solution of salicylic aldehyde in acetone, add anhydrous potassium carbonate.
-
Slowly add chloroacetone and reflux the mixture for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure 1-(benzo[b]furan-2-yl)ethan-1-one.
-
-
Synthesis of 1-(benzo[b]furan-2-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate 2):
-
Dissolve Intermediate 1 and benzaldehyde in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise while stirring in an ice bath.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the chalcone intermediate.
-
-
Synthesis of 3-(benzo[b]furan-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (Final Product):
-
Reflux a mixture of the chalcone (Intermediate 2) and phenylhydrazine in glacial acetic acid for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to obtain the purified final compound.
-
Diagram: Synthetic Workflow
Caption: Synthetic pathway for 3-(benzo[b]furan-2-yl)-1-phenyl-1H-pyrazole.
Protocol 1.2: Spectroscopic Characterization
Rationale: Unambiguous confirmation of the chemical structure and purity is essential. Each technique provides a piece of the structural puzzle.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Analyze the sample using a KBr pellet or as a thin film on a salt plate.
-
Identify key vibrational frequencies corresponding to C=N, C=C, C-O, and aromatic C-H bonds to support the structure.
-
Section 2: Photophysical Evaluation
Rationale: The efficacy of a photosensitizer is directly linked to its photophysical properties. An ideal PS for aPDT should absorb light strongly in the "therapeutic window" (600-800 nm), where light penetration into biological tissues is maximal.[13][14] Furthermore, it must efficiently generate singlet oxygen, the primary cytotoxic agent in Type II aPDT mechanisms.[15]
Protocol 2.1: UV-Visible Absorption and Fluorescence Spectroscopy
Rationale: This protocol determines the wavelengths at which the compound absorbs and emits light, which is critical for selecting the appropriate light source for aPDT and for understanding its electronic properties.
Step-by-Step Methodology:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO, ethanol) at a concentration of 1 mM.
-
Prepare a series of dilutions in the desired solvent for analysis (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-10 µM.
-
Record the absorption spectrum from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λₘₐₓ) in the Q-band region (the longest wavelength band).
-
Using the same solutions, record the fluorescence emission spectrum using a spectrofluorometer, exciting at the determined λₘₐₓ.
Protocol 2.2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Rationale: The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a PS in producing singlet oxygen upon photoexcitation. It is one of the most important predictors of aPDT efficacy.[15] This protocol uses a relative method, comparing the unknown to a well-characterized standard.
Step-by-Step Methodology:
-
Reagents:
-
Photosensitizer (PS) of interest.
-
Reference PS with a known ΦΔ in the same solvent (e.g., Methylene Blue in D₂O, ΦΔ = 0.52).[16]
-
Singlet oxygen trap: 1,3-Diphenylisobenzofuran (DPBF).
-
Solvent: Deuterated water (D₂O) or another appropriate solvent where both PS and DPBF are soluble.
-
-
Procedure:
-
Prepare solutions of the reference and sample PS in the chosen solvent. Adjust concentrations to have a similar absorbance (typically < 0.1) at the excitation wavelength.
-
Prepare a stock solution of DPBF in the same solvent.
-
In two separate quartz cuvettes, add the reference PS solution and the sample PS solution.
-
To each cuvette, add an aliquot of the DPBF stock solution (final concentration ~50 µM).
-
Irradiate both solutions with a light source at the chosen excitation wavelength, ensuring identical irradiation conditions (light intensity, distance, time).
-
Monitor the decrease in DPBF absorbance at its λₘₐₓ (~415 nm) at regular time intervals for both the sample and the reference.
-
Plot the natural logarithm of absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF photobleaching.
-
-
Calculation:
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample) Where:
-
ΦΔ_ref is the quantum yield of the reference.
-
k_sample and k_ref are the slopes of the ln(A) vs. time plots for the sample and reference, respectively.
-
A_sample and A_ref are the absorbances of the sample and reference at the excitation wavelength.
-
-
Table 1: Summary of Key Photophysical Properties
| Parameter | Symbol | Value | Units | Rationale |
| Max. Absorption Wavelength | λₘₐₓ | TBD | nm | Determines the optimal light source for activation. |
| Molar Extinction Coefficient | ε | TBD | M⁻¹cm⁻¹ | Measures the efficiency of light absorption. |
| Max. Emission Wavelength | λₑₘ | TBD | nm | Characterizes the fluorescence properties. |
| Singlet Oxygen Quantum Yield | ΦΔ | TBD | - | Quantifies the efficiency of cytotoxic ROS production. |
| (TBD: To Be Determined experimentally) |
Section 3: In Vitro Antimicrobial Photodynamic Efficacy
Rationale: After confirming favorable photophysical properties, the next critical step is to evaluate the compound's ability to kill microorganisms upon light activation. It is essential to test against a panel of clinically relevant pathogens, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as their cell wall structures differ significantly and can affect PS uptake.[3]
Protocol 3.1: Dark Toxicity Assessment (MIC/MBC)
Rationale: An ideal photosensitizer should have minimal or no toxicity in the absence of light. This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to establish a safe therapeutic window. Standard broth microdilution methods are used for this assessment.[17][18][19][20]
Step-by-Step Methodology:
-
Prepare a 96-well microtiter plate.
-
Add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to each well.
-
Create a two-fold serial dilution of the pyrazole derivative across the plate, starting from a high concentration (e.g., 512 µg/mL).
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours in the dark.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[18][21]
-
To determine the MBC, plate 10 µL from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3.2: Photodynamic Inactivation (PDI) Assay
Rationale: This is the core experiment to determine the light-activated antimicrobial activity. It quantifies the reduction in microbial viability after treatment with the PS and a specific light dose.
Step-by-Step Methodology:
-
Prepare a standardized microbial suspension (e.g., 10⁶ - 10⁷ CFU/mL) in PBS.
-
In a 96-well plate, mix the microbial suspension with various sub-lethal concentrations of the pyrazole derivative (determined from the dark toxicity assay).
-
Incubate the plate in the dark for a specific period (e.g., 30-60 minutes) to allow for PS uptake by the microbial cells.
-
Expose the plate to a light source (e.g., LED array or laser) with a wavelength matching the PS's λₘₐₓ. The light dose (J/cm²) should be precisely controlled and measured.
-
Maintain control groups:
-
L-P- (Microbes only, no light, no PS)
-
L+P- (Microbes + Light, no PS)
-
L-P+ (Microbes + PS, no light)
-
-
After irradiation, perform serial dilutions of the samples from each well in PBS.
-
Plate the dilutions onto appropriate agar plates and incubate for 24 hours.
-
Count the colonies to determine the number of surviving Colony Forming Units (CFU/mL).
-
Calculate the log₁₀ reduction in viability compared to the untreated control (L-P-).
Diagram: aPDT Efficacy Testing Workflow
Caption: Workflow for evaluating in vitro antimicrobial photodynamic efficacy.
Table 2: Antimicrobial Efficacy Summary
| Microorganism | MIC (Dark) | aPDT MIC (Light) | Log₁₀ Reduction at X µM |
| S. aureus (Gram +) | TBD µg/mL | TBD µg/mL | TBD |
| E. coli (Gram -) | TBD µg/mL | TBD µg/mL | TBD |
| C. albicans (Fungus) | TBD µg/mL | TBD µg/mL | TBD |
| (Light Dose: Specify J/cm²) |
Section 4: Mechanistic Investigations
Rationale: Understanding the mechanism of action provides crucial insights for optimizing the photosensitizer and its application. Key aspects include confirming ROS generation within the target cells and assessing the efficiency of PS uptake, as the PS must be in close proximity to its cellular targets to be effective.[4][22]
Protocol 4.1: Intracellular ROS Detection
Rationale: This protocol directly visualizes or quantifies the production of ROS inside microbial cells, confirming that the photodynamic effect originates from an intracellular mechanism. The probe H₂DCFDA is non-fluorescent until it is oxidized by ROS.[23][24]
Step-by-Step Methodology:
-
Prepare a microbial suspension and incubate it with the pyrazole derivative as described in the PDI assay (Protocol 3.2).
-
After the initial incubation, add 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to the suspension (final concentration ~10 µM) and incubate for a further 30 minutes in the dark.
-
Wash the cells with PBS to remove extracellular PS and probe.
-
Resuspend the cells in fresh PBS.
-
Irradiate one sample with the appropriate light source, keeping a non-irradiated sample as a control.
-
Immediately measure the fluorescence intensity using a microplate reader or flow cytometer (Excitation ~495 nm, Emission ~525 nm).
-
An increase in fluorescence in the irradiated sample compared to the control indicates intracellular ROS production.
Protocol 4.2: Cellular Uptake and Localization
Rationale: The efficiency of aPDT is highly dependent on the amount of PS that accumulates in or on the microbial cells.[25] This protocol quantifies the uptake and provides qualitative information on its subcellular localization.
Step-by-Step Methodology:
-
Quantification of Uptake:
-
Incubate a known concentration of microbial cells (e.g., 10⁸ CFU/mL) with a specific concentration of the pyrazole derivative for various time points (e.g., 15, 30, 60 minutes).
-
After incubation, centrifuge the suspension to pellet the cells.
-
Measure the absorbance or fluorescence of the supernatant to determine the amount of PS that was not taken up by the cells.
-
Alternatively, lyse the cell pellet with a suitable solvent (e.g., 0.1 M NaOH with 1% SDS) and measure the fluorescence of the lysate to quantify the internalized PS. Relate the fluorescence to a standard curve of the PS.
-
-
Localization via Fluorescence Microscopy:
-
Incubate microbial cells with the pyrazole derivative as described above.
-
Wash the cells with PBS to remove non-bound PS.
-
(Optional) Stain the cells with specific organelle trackers (e.g., DAPI for nucleic acids) if compatible with the PS's fluorescence spectrum.
-
Prepare a wet mount on a microscope slide.
-
Visualize the cells using a confocal fluorescence microscope, using appropriate laser lines and filters for the PS. The resulting image will show the subcellular distribution of the photosensitizer.[26]
-
Diagram: Proposed aPDT Mechanism of Action
Caption: The photochemical mechanism of antimicrobial photodynamic therapy.
Conclusion and Future Outlook
The protocols outlined in this guide provide a systematic framework for the preclinical development of this compound derivatives as novel antimicrobial photosensitizers. By following these detailed methodologies for synthesis, photophysical characterization, in vitro efficacy testing, and mechanistic evaluation, researchers can generate the robust and reliable data necessary to advance promising candidates. Successful completion of these studies will lay the groundwork for further development, including formulation strategies to improve solubility and delivery, and subsequent in vivo evaluation in animal models of infection. The ultimate goal is to translate this promising molecular scaffold into a clinically viable therapeutic to combat the global threat of infectious diseases.
References
- Vertex AI Search. (n.d.). Antimicrobial Photodynamic Therapy Mechanisms Applications and Future Prospects.
- National Center for Biotechnology Information. (n.d.). Type I and Type II mechanisms of antimicrobial photodynamic therapy: An in vitro study on Gram-negative and Gram-positive bacteria.
- Taylor & Francis eBooks. (n.d.). Antimicrobial Photodynamic Therapy (aPDT) and Mechanism.
- Wikipedia. (n.d.). Antimicrobial photodynamic therapy.
- Encyclopedia.pub. (n.d.). Antimicrobial photodynamic therapy (aPDT).
- OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Pure. (2018). In vitro antimicrobial susceptibility testing methods.
- National Center for Biotechnology Information. (n.d.). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity.
- UCF STARS. (2004). Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media For The Advancement Of Photodynamic Therapy.
- National Center for Biotechnology Information. (n.d.). Uptake pathways of anionic and cationic photosensitizers into bacteria.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.
- BenchChem. (2025). Standardized Protocols for In Vitro Antibacterial Susceptibility Testing of Sultamicillin.
- National Center for Biotechnology Information. (n.d.). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies.
- ResearchGate. (2025). Evaluation of different protocols using antimicrobial photodynamic therapy with curcumin and blue led light control of Escherichia coli in vitro.
- PubMed. (2014). Synthesis and characterization of novel purpurinimides as photosensitizers for photodynamic therapy.
- National Center for Biotechnology Information. (2022). Development of Novel Tetrapyrrole Structure Photosensitizers for Cancer Photodynamic Therapy.
- Oriental Journal of Chemistry. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
- National Center for Biotechnology Information. (n.d.). Novel Chlorin e6-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity.
- MDPI. (n.d.). Assessment and Characterization of Some New Photosensitizers for Antimicrobial Photodynamic Therapy (aPDT).
- BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
- ResearchGate. (n.d.). Detection of Reactive Oxygen Species (ROS). (A) RB + green light:....
- National Center for Biotechnology Information. (n.d.). Laser-Assisted aPDT Protocols in Randomized Controlled Clinical Trials in Dentistry: A Systematic Review.
- National Center for Biotechnology Information. (n.d.). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles.
- National Center for Biotechnology Information. (n.d.). Effect of Cell-Photosensitizer Binding and Cell Density on Microbial Photoinactivation.
- ResearchGate. (2025). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants.
- Edinburgh Instruments. (n.d.). Relative Quantum Yield.
- Scilit. (n.d.). Convenient Synthesis and Antimicrobial Activity of New 3‐Substituted 5‐(Benzofuran‐2‐yl)‐pyrazole Derivatives.
- MDPI. (2024). Pharmaceutical Approach to Develop Novel Photosensitizer Nanoformulation: An Example of Design and Characterization Rationale of Chlorophyll α Derivative.
- ResearchGate. (n.d.). Cellular uptake and colocalisation of the conjugates with LysoTracker....
- ResearchGate. (n.d.). Reaction pathway for the synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives.
- National Center for Biotechnology Information. (2024). Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Antimicrobial photodynamic therapy - Wikipedia [en.wikipedia.org]
- 3. Type I and Type II mechanisms of antimicrobial photodynamic therapy: An in vitro study on Gram-negative and Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjoes.com [pjoes.com]
- 8. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Chlorin e6-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Novel Tetrapyrrole Structure Photosensitizers for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laser-Assisted aPDT Protocols in Randomized Controlled Clinical Trials in Dentistry: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stars.library.ucf.edu [stars.library.ucf.edu]
- 16. mdpi.com [mdpi.com]
- 17. woah.org [woah.org]
- 18. pdb.apec.org [pdb.apec.org]
- 19. pure.tue.nl [pure.tue.nl]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Uptake pathways of anionic and cationic photosensitizers into bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. researchgate.net [researchgate.net]
- 25. Effect of Cell-Photosensitizer Binding and Cell Density on Microbial Photoinactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 3-Benzo[b]furan-2-yl-1H-pyrazole based Agricultural Fungicides
Introduction: A New Scaffold for Combating Fungal Phytopathogens
The relentless evolution of fungal resistance to existing agricultural fungicides necessitates a continuous search for novel chemical entities with diverse modes of action. The 3-benzo[b]furan-2-yl-1H-pyrazole scaffold represents a promising frontier in the development of next-generation fungicides. This hybrid structure synergistically combines the pharmacophoric features of benzofuran and pyrazole moieties, both of which are present in numerous biologically active compounds. Benzofuran derivatives are known for their broad-spectrum antimicrobial properties, while the pyrazole ring is a cornerstone of many successful commercial fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs).[1][2]
These application notes provide a comprehensive guide for researchers engaged in the synthesis, screening, and mechanistic evaluation of this compound derivatives for use as agricultural fungicides. The protocols detailed herein are designed to be robust and adaptable, facilitating the identification and optimization of lead compounds for effective crop protection.
I. Synthesis of the this compound Scaffold
The synthesis of the target scaffold is a critical first step in the fungicide development pipeline. A common and effective strategy involves a two-step process: the synthesis of a 2-acetylbenzofuran intermediate, followed by its condensation with hydrazine to form the pyrazole ring.
Protocol 1: Synthesis of 2-Acetylbenzofuran (Precursor)
This protocol outlines the synthesis of the key intermediate, 2-acetylbenzofuran, from readily available starting materials.[3]
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Petroleum Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) in dry acetone (150 mL).
-
Gently reflux the mixture with stirring for 13 hours.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting dark yellow solid is 2-acetylbenzofuran.
-
Recrystallize the crude product from petroleum ether to obtain purified 2-acetylbenzofuran.
Protocol 2: Synthesis of 3-(Benzofuran-2-yl)-1H-pyrazole
This protocol describes the cyclization of 2-acetylbenzofuran with hydrazine to form the core pyrazole structure.[4]
Materials:
-
2-Acetylbenzofuran
-
Hydrazine hydrate (or substituted hydrazines for derivatization)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-acetylbenzofuran (1 equivalent) in ethanol.
-
Add an equimolar amount of hydrazine hydrate.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.2 mL).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product, 3-(benzofuran-2-yl)-1H-pyrazole, is collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
II. In Vitro Antifungal Activity Screening
The initial evaluation of newly synthesized compounds is performed through in vitro assays to determine their intrinsic antifungal activity against a panel of relevant phytopathogenic fungi.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
Synthesized this compound derivatives
-
Cultures of relevant phytopathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Puccinia triticina, Phakopsora pachyrhizi)
-
96-well microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Spectrophotometer or microplate reader
-
Positive control fungicide (e.g., a commercial SDHI like boscalid)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on Potato Dextrose Agar (PDA) plates.
-
Harvest spores (conidia or urediniospores) and suspend them in sterile water or a suitable buffer.
-
Adjust the spore suspension to a final concentration of approximately 1 x 10⁵ spores/mL.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the fungal growth medium directly in the 96-well plates to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the diluted compounds.
-
Include a positive control (fungal inoculum with the standard fungicide), a negative control (fungal inoculum with medium and DMSO), and a media blank.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period suitable for fungal growth (typically 48-72 hours).
-
-
MIC Determination:
-
After incubation, determine the MIC as the lowest concentration of the compound at which no visible fungal growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Data Presentation: In Vitro Antifungal Activity
The results of the in vitro screening should be tabulated for clear comparison. The following table presents hypothetical data for a series of this compound derivatives against key phytopathogenic fungi.
| Compound ID | R¹ Substituent | R² Substituent | Fusarium graminearum MIC (µg/mL) | Botrytis cinerea MIC (µg/mL) | Puccinia triticina MIC (µg/mL) | Phakopsora pachyrhizi MIC (µg/mL) |
| BFP-01 | H | H | 64 | 128 | 32 | 64 |
| BFP-02 | 4-Cl | H | 8 | 16 | 4 | 8 |
| BFP-03 | 4-F | H | 4 | 8 | 2 | 4 |
| BFP-04 | H | CH₃ | 32 | 64 | 16 | 32 |
| BFP-05 | 4-Cl | CH₃ | 2 | 4 | 1 | 2 |
| Boscalid | - | - | 1 | 2 | 0.5 | 1 |
This data is illustrative and not based on actual experimental results.
Structure-Activity Relationship (SAR) Insights:
From the hypothetical data, preliminary SAR can be deduced. For instance, the introduction of a halogen atom (Cl or F) at the R¹ position of the benzofuran ring appears to significantly enhance antifungal activity (compare BFP-01 with BFP-02 and BFP-03).[5] Furthermore, the presence of a methyl group at the R² position of the pyrazole ring also seems to contribute positively to the activity, especially when combined with a halogenated benzofuran (compare BFP-02 with BFP-05).[6] These initial findings can guide the synthesis of further analogues with potentially improved efficacy.
III. In Vivo Evaluation of Fungicidal Efficacy
Promising compounds from in vitro screening must be evaluated in a more biologically relevant setting to assess their protective and curative activities on host plants.
Protocol 4: Detached Leaf Assay for Wheat Leaf Rust
This assay provides a rapid and controlled method to evaluate fungicide efficacy against wheat leaf rust (Puccinia triticina).[7][8]
Materials:
-
Wheat seedlings (a susceptible variety)
-
Urediniospores of Puccinia triticina
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Atomizer/sprayer
-
Petri dishes with moist filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Plant Growth and Inoculation:
-
Grow wheat seedlings to the two-leaf stage.
-
Prepare a suspension of P. triticina urediniospores in a carrier solution (e.g., water with a surfactant).
-
Inoculate the wheat leaves with the spore suspension using an atomizer.
-
-
Fungicide Application:
-
For protective activity, apply the formulated test compounds to the leaves 24 hours before inoculation.
-
For curative activity, apply the formulated test compounds to the leaves 24 hours after inoculation.
-
Include a positive control (commercial fungicide) and a negative control (formulation blank).
-
-
Incubation and Disease Assessment:
-
Excise the treated and inoculated leaves and place them on moist filter paper in Petri dishes.
-
Incubate the dishes in a growth chamber under conditions conducive to rust development (e.g., 16-hour photoperiod, 20°C).
-
After 7-10 days, assess the disease severity by counting the number of rust pustules per leaf area.
-
-
Efficacy Calculation:
-
Calculate the percent disease control for each treatment relative to the negative control.
-
Protocol 5: Whole Plant Assay for Soybean Rust
This protocol details the evaluation of fungicides on whole soybean plants to mimic field conditions more closely.[9][10][11]
Materials:
-
Soybean plants (a susceptible variety) at the V2-V3 growth stage
-
Urediniospores of Phakopsora pachyrhizi
-
Test compounds formulated for foliar application
-
Backpack sprayer or similar application equipment
-
Greenhouse or controlled environment chamber
Procedure:
-
Fungicide Application:
-
Apply the formulated test compounds to the soybean plants at the desired rate.
-
Include a positive control (a commercial fungicide labeled for soybean rust) and an untreated control.
-
-
Inoculation:
-
24 hours after fungicide application, inoculate the plants with a suspension of P. pachyrhizi urediniospores.
-
Ensure thorough coverage of the foliage.
-
-
Incubation and Disease Development:
-
Maintain the plants in a high-humidity environment for the first 24 hours to promote infection.
-
Move the plants to a greenhouse or growth chamber with conditions favorable for soybean rust development (e.g., 20-25°C, with periods of leaf wetness).
-
-
Disease Assessment:
-
After 14-21 days, assess the disease severity on the leaves. This can be done by estimating the percentage of leaf area covered by rust pustules using a standardized rating scale.
-
-
Data Analysis:
-
Analyze the disease severity data statistically to determine the efficacy of the test compounds compared to the controls.
-
IV. Elucidating the Mechanism of Action
Understanding how a fungicide works is crucial for its effective and sustainable use. For pyrazole-based fungicides, a primary target is the enzyme succinate dehydrogenase (SDH).
Protocol 6: Succinate Dehydrogenase (SDH) Inhibition Assay
This spectrophotometric assay measures the activity of SDH and can be used to determine if the test compounds inhibit this enzyme.
Materials:
-
Mitochondrial fraction isolated from a target fungus
-
Test compounds
-
Succinate (substrate)
-
Potassium ferricyanide (electron acceptor)
-
Spectrophotometer
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
Mitochondrial Isolation:
-
Isolate the mitochondrial fraction from the target fungus using standard cell fractionation techniques.
-
-
Assay Reaction:
-
In a cuvette, combine the mitochondrial preparation, buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding succinate.
-
-
Spectrophotometric Measurement:
-
Monitor the reduction of potassium ferricyanide by measuring the decrease in absorbance at 420 nm over time. The rate of this decrease is proportional to the SDH activity.
-
-
IC₅₀ Determination:
-
Calculate the percent inhibition of SDH activity for each compound concentration relative to a control without the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
V. Visualizing the Development Workflow
To provide a clear overview of the fungicide development process, the following diagrams illustrate the key stages.
Caption: Fungicide Development Workflow.
Caption: Synthesis of the Core Scaffold.
VI. Concluding Remarks
The this compound scaffold holds significant potential for the development of novel agricultural fungicides. The protocols and guidelines presented in these application notes provide a robust framework for the synthesis, evaluation, and mechanistic understanding of this promising class of compounds. By following these methodologies, researchers can systematically explore the chemical space around this scaffold and identify potent candidates to address the ongoing challenges in crop protection.
VII. References
-
Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]
-
ResearchGate. (n.d.). EC50 values of some selected compounds against ten phytopathogenic fungi. Retrieved from [Link]
-
Al-Hourani, B. J., Al-Awaida, W. A., El-Huneidi, F. H., & Al-Qawasmeh, R. A. (2020). Synthesis, characterization, and antimicrobial activity of some new benzofuran-pyrazole derivatives. Journal of Heterocyclic Chemistry, 57(5), 2186-2195.
-
Li, M., Formby, S., Bhanshali, F., Liu, L., Brar, G. S., Rozek, A., & Bakkeren, G. (2024, September). Does-response assays and transcriptomic analyses evaluate novel fungicide-supplement combinations on elevating wheat rust disease resistance. Presented at the 3rd International Wheat Congress Conference. [Link]
-
ResearchGate. (n.d.). Antifungal EC50 values of target compounds against phytopathogenic fungi. Retrieved from [Link]
-
Li, M., Formby, S., Bhanshali, F., Liu, L., Brar, G. S., Rozek, A., & Bakkeren, G. (2025). In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. In Methods in Molecular Biology (Vol. 2898, pp. 361-377). Humana, New York, NY. [Link]
-
ResearchGate. (n.d.). In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6305. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of the target compounds. Retrieved from [Link]
-
Zicane, D., et al. (2007). Synthetic pyrazole derivatives as growth inhibitors of some phytopathogenic fungi. Pest Management Science, 63(12), 1239-1244. [Link]
-
Godoy, C. V., et al. (2019). Evaluation of Fungicides to Control Asian Rust and Anthracnose in Soybean. Journal of Agricultural Science, 11(10), 1-8. [Link]
-
Tadesse, T., et al. (2018). Verification and Evaluation of Fungicides Efficacy against Wheat Rust Diseases on Bread Wheat (Triticum aestivum L.) in Bale and Arsi Highlands, Ethiopia. Journal of Plant Pathology & Microbiology, 9(5), 1-6. [Link]
-
Qiao, C., et al. (2014). Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. European Journal of Medicinal Chemistry, 81, 277-284. [Link]
-
Viegas, A. C., & de Souza, C. A. (2019). Fungicide management in the Asian soybean rust. Revista de Agricultura Neotropical, 6(3), 67-73. [Link]
-
Zhang, Y., et al. (2020). Rapid Quantification of Fungicide Effectiveness on Inhibiting Wheat Stripe Rust Pathogen (Puccinia striiformis f. sp. tritici). Plant Disease, 104(10), 2635-2641. [Link]
-
Wollenberg, A., et al. (2020). New Approaches to Manage Asian Soybean Rust (Phakopsora pachyrhizi) Using Trichoderma spp. or Their Antifungal Secondary Metabolites. Journal of Fungi, 6(4), 235. [Link]
-
Brown-Rytlewski, D. (2006). Soybean Rust Fungicide Use Guidelines for 2006. Michigan State University Extension. [Link]
-
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 110-116. [Link]
-
Delp, E. J., et al. (2018). Effectiveness of Fungicide on Soybean Rust in the Southeastern United States: A Meta-Analysis. Agronomy, 8(6), 88. [Link]
-
Burgstahler, A. W., & Worden, L. R. (1966). Coumarone. Organic Syntheses, 46, 28. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of compounds. Retrieved from [Link]
-
Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(13), 5093. [Link]
-
Uçar, M., et al. (2022). Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives and the evaluation of their antifungal potential against white and brown-rot fungi. BioResources, 17(1), 1234-1251. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
Sources
- 1. arcjournals.org [arcjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. canr.msu.edu [canr.msu.edu]
HPLC purification method for 3-benzo[b]furan-2-yl-1H-pyrazole derivatives.
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 3-Benzo[b]furan-2-yl-1H-pyrazole Derivatives
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of this compound derivatives. This class of molecules is of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1][2] Achieving high purity is paramount for accurate biological evaluation and downstream applications. This document moves beyond a simple protocol, delving into the fundamental principles of method development, the rationale behind instrumental choices, and systematic optimization strategies. It is intended for researchers, chemists, and drug development professionals seeking to establish efficient and reliable purification workflows for complex heterocyclic compounds.
Introduction: The Purification Imperative
The this compound scaffold represents a privileged structure in modern medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-HIV agents.[2][3][4][5] The synthesis of these novel compounds often results in complex crude mixtures containing starting materials, reagents, and side products.[4] Effective purification is therefore not merely a procedural step but a critical determinant of data quality and research outcomes. HPLC stands as the premier technique for achieving the high levels of purity (>95%) required for pharmacological and clinical studies.[6]
This guide outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method, the most common and versatile mode for this type of analyte.[7] We will cover the critical decisions in selecting stationary and mobile phases, the logic of gradient optimization, and a step-by-step protocol from initial analytical scouting to preparative-scale purification.
Foundational Principles for Method Development
A successful purification method is built on a solid understanding of the analyte's chemistry and its interaction with the chromatographic system.[8] The choices made during method development directly impact resolution, peak shape, and overall efficiency.
Analyte Properties: A Fused Heterocyclic System
The this compound core is an aromatic, fused heterocyclic system. Its key characteristics relevant to HPLC include:
-
Polarity: The presence of nitrogen and oxygen heteroatoms imparts polarity, but the extensive aromatic system (a benzofuran and a pyrazole ring) provides significant non-polar character. This dual nature makes RP-HPLC an ideal separation mode.[7]
-
Acidity/Basicity: The pyrazole ring contains nitrogen atoms. Depending on their position and bonding within the aromatic system, they can be weakly basic (pyridine-type) or essentially nonbasic (pyrrole-type).[9] This basicity can lead to undesirable interactions with the stationary phase. Under acidic mobile phase conditions, these nitrogen atoms may be protonated, which can cause peak tailing if not properly controlled.[9]
-
UV Absorbance: The conjugated aromatic system ensures strong absorbance in the UV region (typically 200-400 nm), making UV-Vis detection the method of choice.[10]
Selecting the Chromatographic Mode and Stationary Phase (Column)
The first and most critical decision is the choice of column chemistry.[11]
-
Reversed-Phase (RP) Chromatography: This is the recommended starting point. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Compounds are retained based on their hydrophobicity. Given the significant non-polar character of the benzofuran-pyrazole scaffold, good retention is expected on RP columns.[12]
-
Initial Column Choice: C18 (Octadecylsilane): A C18 column is the workhorse of RP-HPLC and the most logical first choice.[13] It provides high hydrophobicity and is effective for a wide range of analytes. Modern, high-purity, end-capped C18 columns provide excellent peak shape over a pH range of 2-9.[13]
-
Alternative Stationary Phases: If the C18 column fails to provide adequate selectivity, other phases can be screened.[14]
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte.
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols on the silica surface, improving peak shape for basic compounds, especially in low-ionic-strength mobile phases.
-
Chiral Stationary Phases (CSPs): For separating enantiomers of chiral derivatives, polysaccharide-based columns (e.g., cellulose or amylose-based) are highly effective and can be used in normal-phase, polar organic, or reversed-phase modes.[15][16][17]
-
Mobile Phase Strategy: Controlling Retention and Peak Shape
The mobile phase is used to control the elution of analytes from the column.[18] In RP-HPLC, it typically consists of an aqueous component and a less polar organic modifier.
-
Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.
-
Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[19]
-
Methanol can offer different selectivity and is a viable alternative if ACN does not yield the desired separation.
-
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like pyrazole derivatives.[20]
-
Acidic Modifiers: Using an acidic mobile phase by adding 0.05-0.1% of an acid like Formic Acid (FA) or Trifluoroacetic Acid (TFA) is highly recommended.[12][21] This serves two purposes:
-
It ensures that the basic nitrogen atoms on the pyrazole ring are consistently protonated, preventing peak broadening or tailing caused by mixed ionic states.
-
It suppresses the ionization of acidic residual silanols on the silica surface of the column, minimizing secondary ionic interactions that are a primary cause of peak tailing for basic analytes.[9]
-
-
Buffers: For methods requiring high reproducibility, especially near the pKa of an analyte, using a buffer (e.g., phosphate or acetate) is necessary to maintain a constant pH.[20] However, for general purification with UV detection, an acid modifier is often sufficient.
-
Systematic Purification Protocol
This section provides a step-by-step workflow for purifying this compound derivatives. The process begins with a rapid analytical-scale "scouting" run to gather information, followed by optimization and scale-up to a preparative run for material isolation.
Caption: General workflow for HPLC purification.
Step 1: Sample Preparation
Proper sample preparation is essential to prevent column clogging and ensure good peak shape.[20]
-
Solvent Selection: Dissolve the crude material in a strong solvent in which it is freely soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to create a concentrated stock solution.
-
Dilution: If possible, dilute the stock solution with a solvent that is compatible with the initial mobile phase (e.g., a mixture of water/ACN). The final injection solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[20]
-
Filtration: Filter the final sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.
Step 2: Analytical "Scouting" Gradient
The goal of the scouting run is to quickly determine the retention time of the target compound and the complexity of the mixture.[22] A fast, broad gradient is used.
-
Install an analytical column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Set up the mobile phases:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Program a broad linear gradient: For example, 5% to 95% B over 15-20 minutes.[23]
-
Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and column temperature (e.g., 30 °C).
-
Set the UV detector to a wavelength where the compound is known to absorb (e.g., 254 nm, or use a Photo Diode Array (PDA) detector to find the absorbance maximum).
-
Inject a small volume (5-10 µL) of the prepared sample and run the method.
Step 3: Method Optimization
Analyze the chromatogram from the scouting run. The goal is to "stretch out" the part of the gradient where the target compound and its closest impurities elute to maximize resolution.[24]
Caption: Decision tree for HPLC method optimization.
-
If resolution is poor: Modify the gradient. For instance, if your target elutes at 12 minutes when the mobile phase is at 70% B, you can design a new gradient that changes from 60% to 80% B over a longer period, such as 15 minutes. This shallower gradient slope increases the separation between closely eluting peaks.[24][25]
-
If peak tailing is observed: This is common for basic compounds.[9] Ensure an acid modifier (0.1% FA or TFA) is present in the mobile phase. If tailing persists, consider a column designed for basic compounds (e.g., an EPG column).
Step 4: Scale-Up to Preparative Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Switch to a preparative column with the same stationary phase chemistry but a larger diameter (e.g., 21.2 or 30 mm ID).
-
Adjust the flow rate proportionally to the change in the column's cross-sectional area.
-
Adjust the gradient time to maintain the same separation, if necessary.
-
Calculate the maximum sample load. This depends on the column size and the resolution between the target peak and its nearest impurity. Perform a loading study by injecting increasing amounts of the sample until resolution begins to degrade.
-
Perform the preparative run and collect fractions using an automated fraction collector, typically triggered by UV signal threshold.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions using the optimized analytical HPLC method to identify those containing the pure compound.
-
Pool the pure fractions.
-
Remove the HPLC solvents, typically by rotary evaporation to remove the organic solvent followed by lyophilization (freeze-drying) to remove the water and volatile acid modifier (like formic acid).
Recommended Starting Conditions & Troubleshooting
The tables below summarize the recommended starting parameters and provide solutions for common chromatographic problems.
Table 1: Recommended Initial HPLC Purification Parameters
| Parameter | Recommended Setting | Rationale & Comments |
| Column | C18, 5 µm (Analytical: 4.6x150 mm; Prep: ≥21.2 mm ID) | Good starting point for hydrophobic heterocyclic compounds.[12][13] |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid (FA) | FA is a volatile modifier compatible with mass spectrometry and effective for pH control.[22] |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid (FA) | ACN provides good efficiency and low backpressure.[19] |
| Gradient (Scouting) | 5% to 95% B in 20 minutes | A broad gradient to locate all compounds in the mixture.[22] |
| Flow Rate | Analytical (4.6 mm ID): 1.0 mL/min; Prep: Scale accordingly | Typical flow rate for an analytical column. |
| Column Temp. | 25-30 °C | Provides stable and reproducible retention times. |
| Detection | UV/PDA at 254 nm or λmax | The aromatic structure ensures strong UV absorbance.[10] |
| Injection Volume | Analytical: 5-20 µL; Prep: Based on loading study | Start small for analytical runs to avoid overloading. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silica silanols; Mixed ionic states. | Ensure 0.1% FA or TFA is in the mobile phase.[9][21] Try a column specifically designed for basic compounds (e.g., EPG). |
| Poor Resolution | Gradient is too steep; Inappropriate column chemistry. | Decrease the gradient slope (%B/min) in the region of interest.[24] Screen alternative column chemistries (e.g., Phenyl-Hexyl).[14] |
| No/Poor Retention | Sample is too polar; Mobile phase is too strong. | Start the gradient at a lower %B (e.g., 0% or 5%). If still no retention, consider HILIC chromatography.[7] |
| High Backpressure | Particulate matter in sample/mobile phase; Column blockage. | Filter all samples and mobile phases.[20] Reverse-flush the column with a strong solvent (if permitted by manufacturer). |
Conclusion
The successful HPLC purification of this compound derivatives is readily achievable through a systematic and logical approach to method development. By starting with a versatile C18 column and an acidic mobile phase, a chromatographer can quickly perform scouting runs to understand the sample's behavior. Subsequent optimization of the elution gradient is the most powerful tool for maximizing resolution. This guide provides the foundational principles and a practical, step-by-step protocol to enable researchers to confidently and efficiently isolate these high-value compounds, thereby accelerating the pace of drug discovery and development.
References
-
El-Behairy, M. F., Hassan, R. M., Abdallah, I., Ibrahim, T. S., & El-Azzouny, A. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link][15][16][26]
-
Mastelf. (2023). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf Technologies. Available at: [Link][23]
-
Sepuxianyun. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link][9]
-
Dolan, J. W. (2017). The Secrets of Successful Gradient Elution. LCGC International. Available at: [Link][22]
-
Bitesize Bio. (2021). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. Available at: [Link][24]
-
Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. Waters Corporation. Available at: [Link][14]
-
Said, R., & Murugaiah, V. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link][3]
-
Quora. (2022). How do you choose a mobile phase in HPLC? Quora. Available at: [Link][10]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link][6]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link][18]
-
PerkinElmer. (n.d.). PerkinElmer HPLC Column Selection Guide. vscht.cz. Available at: [Link][13]
-
Singh, S. K., et al. (2015). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link][20]
-
Sriram, N., et al. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link][12]
-
Restek. (2006). HPLC Column Selection Guide. Restek. Available at: [Link][11]
-
Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry. Available at: [Link][7]
-
Kumar, A., et al. (2017). Synthesis, Characterization and Biological Screening of Newer Pyrazole Derivatives. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link][1]
-
Mhlongo, J. T., et al. (2021). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances. Available at: [Link][4]
-
Pinto, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link][2]
-
Kumar, D., et al. (2016). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][5]
Sources
- 1. ejbps.com [ejbps.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. welch-us.com [welch-us.com]
- 10. quora.com [quora.com]
- 11. hplc.ru [hplc.ru]
- 12. ijcpa.in [ijcpa.in]
- 13. web.vscht.cz [web.vscht.cz]
- 14. lcms.cz [lcms.cz]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 20. asianjpr.com [asianjpr.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. mastelf.com [mastelf.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzo[b]furan-2-yl-1H-pyrazoles
Welcome to the technical support guide for the synthesis of 3-benzo[b]furan-2-yl-1H-pyrazole derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this valuable heterocyclic scaffold. Compounds incorporating both benzofuran and pyrazole moieties are of significant interest due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Core Synthetic Strategy: An Overview
The most prevalent and versatile approach to constructing the this compound core involves a multi-step sequence starting from a readily available benzofuran precursor. The general pathway proceeds through a chalcone intermediate, which is subsequently cyclized with a hydrazine derivative to form the pyrazole ring. This method offers flexibility in introducing a variety of substituents onto the pyrazole and benzofuran rings.
Caption: General workflow for the synthesis of 3-benzo[b]furan-2-yl-1H-pyrazoles.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My final yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue in multi-step synthesis. The problem can typically be traced to one of the two core steps: chalcone formation or pyrazole cyclization.
-
Inefficient Chalcone Formation: The Claisen-Schmidt condensation is base-catalyzed and sensitive to reaction conditions.[5]
-
Causality: An inadequate amount of base, low temperature, or insufficient reaction time can lead to incomplete conversion of the starting materials. Side reactions, such as self-condensation of the 2-acetylbenzofuran, can also occur.
-
Solution: Ensure the purity of your 2-acetylbenzofuran and aldehyde. Titrate your base (e.g., aqueous NaOH or KOH) to confirm its concentration.[6] Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or adding a small excess of the aldehyde.
-
-
Poor Pyrazole Cyclization: The reaction of the chalcone with hydrazine is a cyclocondensation reaction that can be influenced by pH and solvent.[5][7]
-
Causality: The nucleophilicity of hydrazine is pH-dependent. In highly acidic conditions, the hydrazine will be protonated and non-nucleophilic. In highly basic conditions, the chalcone's enolate may be too stable. The reaction often requires heat, and insufficient reflux time will result in incomplete conversion.[7]
-
Solution: Acetic acid is a commonly used solvent and catalyst as it provides the optimal pH for the reaction.[5][7] Ensure you are refluxing for an adequate period (typically 4-8 hours), monitoring by TLC until the chalcone spot disappears.[7] Using a substituted hydrazine may require longer reaction times or a different solvent system, such as ethanol with a catalytic amount of piperidine.[1]
-
Caption: Troubleshooting decision tree for addressing low product yield.
Q2: I am observing multiple spots on my TLC plate post-cyclization. What are these likely side products?
A2: The presence of multiple products indicates side reactions or incomplete conversion. The most common species are:
-
Unreacted Chalcone: This is the most likely impurity if the reaction has not gone to completion. It will typically have a different Rf value than the more polar pyrazole product.
-
Pyrazoline Intermediate: The initial cyclization product is a pyrazoline, which must be oxidized to the aromatic pyrazole.[8] In some cases, especially without an explicit oxidant and under milder conditions, the pyrazoline may be isolated. It is often unstable and may oxidize to the pyrazole on the silica TLC plate or upon standing in air, sometimes leading to streaking or multiple close-running spots.
-
Regioisomers: If you are using a substituted hydrazine (e.g., phenylhydrazine), it can attack either carbonyl carbon of the chalcone's 1,3-dicarbonyl equivalent, leading to two different regioisomers.[8][9] These isomers often have very similar polarities and can be challenging to separate.
Q3: How can I address the formation of regioisomers when using a substituted hydrazine?
A3: Controlling regioselectivity is a significant challenge. The outcome is dictated by a complex interplay of steric and electronic factors.
-
Causality: The reaction of an α,β-unsaturated ketone (chalcone) with a substituted hydrazine can result in a mixture of two regioisomers.[8]
-
Solution:
-
Reaction Condition Optimization: Carefully screen solvents and catalysts. Sometimes, changing from an acidic catalyst (like acetic acid) to a basic one (like piperidine in ethanol) can influence the isomeric ratio.
-
Chromatographic Separation: If isomer formation is unavoidable, focus on separation. High-performance column chromatography with a shallow solvent gradient is often required. Monitor fractions carefully by TLC.
-
Alternative Routes: For unambiguous synthesis, consider a different strategy, such as the Knorr pyrazole synthesis, starting with a 1,3-diketone precursor (e.g., 1-(benzofuran-2-yl)butane-1,3-dione) and the substituted hydrazine.[10][11]
-
Q4: My product is difficult to purify by column chromatography. What alternative purification strategies can I employ?
A4: When standard silica gel chromatography fails, several other techniques can be effective.
-
Recrystallization: This is the most effective method for obtaining highly pure crystalline solids. The key is finding a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane, DMF) where the product has high solubility at high temperatures and low solubility at low temperatures.[9]
-
Acid Salt Formation: Pyrazoles are weakly basic due to the sp2 hybridized nitrogen atom and can form salts with strong acids.[10][12]
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add an equimolar amount of an acid like HCl (as a solution in ether) or sulfuric acid. The resulting acid addition salt is often a crystalline solid that will precipitate out of the solution, leaving many organic impurities behind.[12] The salt can then be filtered, washed, and neutralized with a mild base (e.g., NaHCO3 solution) to recover the pure pyrazole.
-
-
Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) can be used to isolate the pure compound.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-benzo[b]furan-2-yl-1H-pyrazoles?
A1: The most widely adopted method is the reaction of a (E)-1-(benzofuran-2-yl)-3-aryl-prop-2-en-1-one (a benzofuran-based chalcone) with hydrazine hydrate or a substituted hydrazine.[6][7][13] This approach is popular due to the accessibility of the starting materials (2-acetylbenzofuran and various aldehydes) and the operational simplicity of the two main reactions.[5][14]
Q2: How do I choose the appropriate hydrazine derivative?
A2: The choice depends entirely on the desired substitution at the N-1 position of the pyrazole ring.
-
For N-unsubstituted (1H-pyrazole): Use hydrazine hydrate (N₂H₄·H₂O). This is the most common reagent for creating the parent pyrazole scaffold.[3]
-
For N-aryl or N-alkyl pyrazoles: Use the corresponding substituted hydrazine (e.g., phenylhydrazine, methylhydrazine). Be mindful that this can introduce the challenge of regioisomer formation as discussed in the troubleshooting section.[7][15]
Q3: What are the best practices for monitoring reaction progress?
A3: Thin-layer chromatography (TLC) is indispensable for real-time monitoring.[7][9]
-
Setup: Use silica gel plates. A good starting eluent system is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). A 7:3 or 8:2 hexane:ethyl acetate ratio is a common starting point.
-
Analysis: Spot the starting material(s) and the reaction mixture on the same plate. The disappearance of the starting material spot(s) and the appearance of a new product spot indicate reaction progress. The product, being a heterocycle with N-H bonds, is typically more polar and will have a lower Rf value than the chalcone precursor.
Q4: Which spectroscopic methods are essential for confirming the structure of my final product?
A4: A combination of spectroscopic techniques is required for unambiguous structure elucidation.[6][16][17]
-
¹H NMR (Proton NMR): This is crucial for confirming the overall structure. Look for characteristic signals: aromatic protons from the benzofuran and any aryl substituents, a singlet for the pyrazole C4-H, and a broad singlet for the pyrazole N1-H (if unsubstituted), which may be exchangeable with D₂O.
-
¹³C NMR (Carbon NMR): This confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): This determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.[2][3]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for N-H stretching (~3200-3400 cm⁻¹) if the pyrazole is N-unsubstituted and C=N stretching (~1500-1600 cm⁻¹).[16]
| Technique | Key Observables for 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole |
| ¹H NMR | Aromatic multiplets (benzofuran, phenyl rings), Singlet for pyrazole C4-H (~7.0-8.0 ppm), Singlet for benzofuran C3-H (~7.2 ppm). |
| ¹³C NMR | Signals for all unique carbons; quaternary carbons for C3 and C5 of pyrazole and C2 of benzofuran. |
| Mass Spec | Molecular ion peak [M]+ corresponding to the calculated molecular weight. |
| IR Spec | Absence of C=O stretch from chalcone precursor; presence of aromatic C-H and C=C/C=N stretches. |
| Table 1: Key Spectroscopic Data for Structural Confirmation. |
Detailed Protocols
Protocol 1: Synthesis of Chalcone Intermediate (E)-1-(benzofuran-2-yl)-3-phenyl-prop-2-en-1-one
-
To a stirred solution of 2-acetylbenzofuran (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL), add a 20% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.[14]
-
Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a solid precipitate is often observed.[14]
-
Monitor the reaction's completion by TLC (eluent: 8:2 hexane/ethyl acetate).
-
Once the starting material is consumed, pour the reaction mixture into crushed ice (~100 g) and acidify with dilute HCl until the pH is ~5-6.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the solid in the air.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone as a crystalline solid.
Protocol 2: Synthesis of 3-(benzofuran-2-yl)-5-phenyl-1H-pyrazole
-
In a round-bottom flask, dissolve the chalcone from Protocol 1 (5 mmol) and hydrazine hydrate (10 mmol, 2 eq.) in glacial acetic acid (20 mL).[7]
-
Attach a condenser and reflux the mixture for 6-8 hours. The solution may change color.
-
Monitor the reaction by TLC (eluent: 7:3 hexane/ethyl acetate) until the chalcone spot has completely disappeared.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
A solid product will precipitate. Filter the solid, wash it extensively with water to remove residual acetic acid, and then wash with a small amount of cold ethanol.
-
Dry the crude product. For further purification, recrystallize from a suitable solvent like ethanol or purify by column chromatography on silica gel.
References
- Dabhi, H. R. et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT.
- Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC - NIH.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris
- Suma, S., Wahyuningsih, T. D., & Mustofa, M. (2020).
- Gabriele, B., Mancuso, R., & Salerno, G. (2008). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry.
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
- 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene). (n.d.). ProQuest.
- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (2025). RSC Publishing.
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
- Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. (n.d.). PMC - PubMed Central.
- Novel and selective palladium-catalyzed annulations of 2-alkynylphenols to form 2-substituted 3-halobenzo[b]furans. (n.d.). Semantic Scholar.
- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (n.d.). PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Unit 4 Pyrazole | PDF. (n.d.). Slideshare.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis Online.
- Synthesis, Characterization and Molecular Docking Studies of Substituted Benzofuran and Pyrazole Derivatives. (2025).
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. (2025).
- Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online.
- Palladium-catalyzed synthesis of benzofurans and coumarins
- Synthesis of some 1H-pyrazolines bearing benzofuran as biologically active agents | Request PDF. (2025).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. (2021).
- Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (2025).
- 3-(1-benzofuran-2-yl)-1h-pyrazole-4-carbaldehyde. (n.d.). PubChemLite.
- pyrazole.pdf. (n.d.). CUTM Courseware.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiprolifer
- 666728-39-8|3-(Benzofuran-2-yl)-1H-pyrazole. (n.d.). BLDpharm.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Semantic Scholar.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
Sources
- 1. (2<i>Z</i>,5<i>Z</i>)-5-((3-(Benzofuran-2-yl)-1-phenyl-1<i>H</i>-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one - ProQuest [proquest.com]
- 2. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]
- 3. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijirt.org [ijirt.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 15. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in the Cyclocondensation of Benzofuran Chalcones
Welcome to the technical support center for the synthesis of pyrimidine and other heterocyclic derivatives from benzofuran chalcones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, particularly the formation of unwanted byproducts during cyclocondensation reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the cyclocondensation of benzofuran chalcones, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low yield of the desired pyrimidine product and a significant amount of unreacted chalcone.
Question: My cyclocondensation reaction of a benzofuran chalcone with guanidine hydrochloride is resulting in a low yield of the target 2-amino-pyrimidine derivative. TLC analysis shows a large amount of the starting chalcone remains even after extended reaction times. What are the potential causes and how can I improve the conversion?
Answer: Low conversion is a frequent issue that can stem from several factors related to reaction conditions and reagent activity. Here is a systematic troubleshooting approach:
-
Cause A: Insufficient Base Strength or Concentration. The cyclocondensation reaction requires a sufficiently basic medium to deprotonate the guanidine (or urea/thiourea) and facilitate the initial Michael addition onto the chalcone.[1][2][3]
-
Solution: Ensure the base used (e.g., KOH, NaOH) is of good quality and used in sufficient molar excess. For reactions in ethanol, using a 40-50% aqueous KOH solution is a common practice.[1][3] If solubility is an issue, consider switching to a stronger base like sodium ethoxide, prepared fresh in absolute ethanol.
-
-
Cause B: Suboptimal Reaction Temperature. The activation energy for the cyclization might not be met at lower temperatures.
-
Cause C: Poor Reagent Solubility. The benzofuran chalcone or the nucleophile (guanidine, urea) may have limited solubility in the chosen solvent, hindering the reaction rate.
-
Solution: Ensure vigorous stirring throughout the reaction. If solubility remains an issue, consider a co-solvent system or switch to a higher-boiling point solvent like DMF, but be mindful that this can also influence byproduct formation.[5]
-
Problem 2: Formation of a Michael Addition Adduct as the Major Byproduct.
Question: I am synthesizing a pyrimidine derivative, but I am isolating a significant amount of a stable, non-cyclized intermediate. Spectral analysis (NMR, MS) suggests it is the Michael addition product of guanidine to my benzofuran chalcone. How can I promote the subsequent cyclization and minimize this byproduct?
Answer: The formation of a stable Michael adduct indicates that the initial conjugate addition is occurring, but the subsequent intramolecular cyclization and dehydration steps are kinetically hindered.
-
Mechanism Insight: The reaction proceeds via a Michael addition of the nucleophile (e.g., guanidine) to the α,β-unsaturated ketone of the chalcone, forming an open-chain intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. If the cyclization is slow, the intermediate can be isolated.
-
Solution 1: Optimize Thermal Conditions. As with low conversion, increasing the reaction temperature by refluxing is the primary method to provide the necessary energy for the cyclization and dehydration steps.[1][7] Monitor the reaction by TLC to observe the conversion of the intermediate spot into the final product spot.
-
Solution 2: Adjust Basicity. The cyclization step can also be pH-dependent. While a strong base is needed for the initial addition, excessively strong conditions might disfavor the protonation/deprotonation equilibria required for the ring closure and dehydration.
-
Experiment with the molar equivalents of the base. Start with the reported amounts (e.g., 1g KOH in 20 mL ethanol) and adjust slightly to find the optimal balance.[2]
-
-
Solution 3: Change the Nucleophile. If working with urea or thiourea, the acidity of the N-H protons differs from guanidine, which can affect the kinetics of the cyclization. Guanidine is generally more basic and a stronger nucleophile, which can sometimes favor a more complete reaction.[4]
Below is a diagram illustrating the desired reaction pathway versus the stalled intermediate.
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", width=7.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Mechanism: Desired vs. Stalled Cyclocondensation
Problem 3: Observation of an Oxidized or Rearranged Byproduct.
Question: My reaction of a chalcone with guanidine in the presence of hydrogen peroxide did not yield the expected pyrimidine. Instead, I've isolated a 2-amino-imidazol-4-one derivative. What caused this alternative reaction pathway?
Answer: This is a known alternative pathway when the cyclocondensation is performed in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).[8][9]
-
Mechanism Insight: Instead of the standard cyclocondensation, the H₂O₂ first epoxidizes the double bond of the chalcone. This epoxide can then rearrange to an α-diketone intermediate. Guanidine then attacks the two adjacent carbonyl groups, leading to the formation of a five-membered imidazole ring system rather than the six-membered pyrimidine ring.[8]
-
Solution: To obtain the desired pyrimidine product, the H₂O₂ must be excluded from the reaction mixture. If your goal is the pyrimidine, the standard protocol involves only the chalcone, the nucleophile (guanidine, urea, etc.), a base (like KOH), and a solvent (like ethanol).[2][4] If the imidazolone is the desired product, then the inclusion of H₂O₂ is necessary.[8]
dot graph G { graph [splines=true, overlap=false, bgcolor="#F1F3F4", width=7.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Troubleshooting Flowchart for Cyclocondensation Issues
Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism for the cyclocondensation of a benzofuran chalcone with guanidine?
The reaction is a variation of the Claisen-Schmidt condensation followed by a cyclization.[10][11] It typically proceeds in three main stages:
-
Michael Addition: The nucleophilic nitrogen from guanidine (activated by a base) performs a conjugate attack on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.
-
Intramolecular Cyclization: A second nitrogen atom from the guanidine intermediate attacks the carbonyl carbon of the original chalcone ketone, forming a six-membered dihydropyrimidine ring.
-
Dehydration/Oxidation: The cyclic intermediate eliminates a molecule of water (and may undergo subsequent oxidation/tautomerization) to form the stable, aromatic 2-aminopyrimidine ring.
FAQ 2: How does the choice of base (e.g., KOH vs. NaOH) affect the reaction?
In many cases, potassium hydroxide (KOH) and sodium hydroxide (NaOH) can be used interchangeably, as they are both strong bases capable of catalyzing the reaction.[12][13] However, subtle differences can arise:
-
Solubility: The solubility of the hydroxide salt and the resulting alkoxide in the alcoholic solvent can differ. KOH is often slightly more soluble in ethanol than NaOH, which can sometimes lead to a more homogenous reaction mixture and better yields.[10]
-
Catalyst Efficiency: Some studies report slightly higher yields or faster reaction times with one over the other for specific substrates, but this is often empirically determined. For most standard procedures, either is a suitable starting point.[10][11]
FAQ 3: Can I use solvent-free or alternative energy methods for this synthesis?
Yes, green chemistry approaches have been successfully applied to chalcone and pyrimidine synthesis.[5][6]
-
Grinding/Mechanochemistry: Performing the reaction by grinding the solid reactants together with a catalytic amount of solid base (e.g., KOH) is a solvent-free method that can reduce reaction times and simplify workup.[10] This technique has been shown to provide higher yields than conventional reflux methods in some cases.[10]
-
Microwave Irradiation: Using microwave heating can dramatically decrease reaction times from several hours to just a few minutes, often with comparable or improved yields.[5][6] This is due to the efficient and rapid heating of the polar solvent and reactants.
Protocols and Data
General Experimental Protocol for Synthesis of 2-Amino-4-(benzofuran-2-yl)-6-(aryl)pyrimidines
This protocol is a generalized procedure based on common literature methods.[3][4]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzofuran chalcone (1.0 mmol) and guanidine hydrochloride (1.0-1.5 mmol) in absolute ethanol (20-30 mL).
-
Base Addition: To this solution, add a solution of potassium hydroxide (e.g., 5 mL of 50% aqueous KOH or 1g solid) while stirring.[3][8]
-
Reaction: Heat the reaction mixture to reflux and maintain for 5-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).[2]
-
Workup: After the reaction is complete (as indicated by the disappearance of the chalcone spot on TLC), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.[1][3] An acidic workup may be required; neutralize with dilute HCl if necessary to precipitate the product.[1][6]
-
Isolation & Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and dry it. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]
Table 1: Effect of Reaction Conditions on Yield
This table summarizes typical outcomes based on different synthetic methodologies reported in the literature.
| Method | Catalyst/Conditions | Typical Reaction Time | Typical Yield Range | Reference |
| Conventional | Ethanolic KOH, Reflux | 4 - 12 hours | 60 - 85% | [1],[2] |
| Microwave | Ethanolic KOH, 210 W | 7 - 10 minutes | 75 - 92% | [6] |
| Grinding | Solid KOH, neat | 15 - 30 minutes | 74 - 80% | [10] |
References
- BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.
- Rocchetti, G. et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. PubMed Central.
- Venkatesh, T. et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PubMed Central.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- (n.d.). Optimization of Synthetic Condition for 2'hydroxy Chalcone by using Mixture Design.
- ResearchGate. (n.d.). Scheme 1. Synthesis of benzofuran pyrimidine derivatives (4a-d), (5a-d)....
- Venkatesh, T. et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Semantic Scholar.
- (2013). Synthesis, Characterization of Some New Heterocycles bearing benzofuran Moiety. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- BenchChem. (2025). avoiding byproduct formation in benzofuran ring synthesis. BenchChem.
- Sahoo, B. M. et al. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace.
- (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science.
- (n.d.). Synthesis, characterisation and antimicrobial activity of some pyrimidine derivatives from chalcones.
- ResearchGate. (n.d.). Synthesis, Reactions and application of chalcones: A systematic review.
- (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica.
- Setyaningrum, T. P. et al. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing.
- (n.d.). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results.
- Wang, L. et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors.
- Tran, T. D. et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PubMed Central.
- (2024). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NOVEL PYRIMIDINE- BASED CHALCONE DERIVATIVES. World Journal of Pharmaceutical and Life Sciences.
- Siddiqui, H. L. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Siddiqui, H. L. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
- Al-Amiery, A. A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
- Solanke, D. P. et al. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct.
- Mamedov, I. & Khrustalev, V. N. (n.d.). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide.
- Zhuang, C. et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central.
- ResearchGate. (n.d.). Reaction of polyfluorinated chalcones with guanidine.
- Suryawanshi, V. S. (2020). (PDF) Vitamin B1Promoted Green Synthesis of Benzofuran Chalcones: Promising Scaffolds for Drug Development in Antimicrobial. ResearchGate.
- Mamedov, I. & Khrustalev, V. N. (2024). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Russian Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N -Amidinyliminium Ions | Request PDF.
Sources
- 1. scispace.com [scispace.com]
- 2. oaji.net [oaji.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijres.org [ijres.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide | Semantic Scholar [semanticscholar.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield for 3-Benzo[b]furan-2-yl-1H-pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-benzo[b]furan-2-yl-1H-pyrazole and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common synthetic challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
Here we address common queries regarding the synthesis of this compound, providing concise and actionable information.
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method involves a two-step process. The first step is the Claisen-Schmidt condensation of a 2-acetylbenzofuran with an appropriate aromatic aldehyde to form a benzofuran chalcone. The subsequent and crucial step is the cyclization of this chalcone with hydrazine hydrate or a substituted hydrazine to yield the desired pyrazole derivative.[1][2][3] This approach is favored for its versatility and generally good yields.
Q2: What are the typical yields I can expect for this synthesis?
A2: Yields can vary significantly based on the specific substrates, reaction conditions, and purification methods. However, for the pyrazole formation step from the chalcone, yields are often reported in the range of 60-95%.[4] The initial chalcone synthesis may have more variable yields, often in the moderate to good range.
Q3: Are there any one-pot strategies available for this synthesis?
A3: While a two-step approach is more common and often provides better control and higher purity, one-pot syntheses have been developed. These typically involve the reaction of a 2-acetylbenzofuran, an aldehyde, and a hydrazine derivative in a single reaction vessel.[5] While potentially more time-efficient, these methods may require more rigorous optimization to minimize side products and can sometimes result in lower overall yields compared to the stepwise procedure.
Q4: What is the role of the catalyst in the initial chalcone formation?
A4: In the Claisen-Schmidt condensation to form the benzofuran chalcone, a base catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is typically used. The base deprotonates the α-carbon of the 2-acetylbenzofuran, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.
Q5: Can I use substituted hydrazines to create N-substituted pyrazoles?
A5: Absolutely. Using substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted this compound derivatives.[3] This is a valuable strategy for modifying the physicochemical and pharmacological properties of the final compound.
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific experimental issues, explaining the underlying causes and offering step-by-step solutions.
Issue 1: Low or No Yield of the Final Pyrazole Product
Q: I've followed the standard procedure, but my final yield of this compound is disappointingly low. What could be the problem?
A: Low yield is a multifaceted issue that can stem from several factors throughout the synthetic process. Let's break down the potential culprits and their solutions.
Root Cause Analysis and Solutions:
-
Incomplete Chalcone Formation: The pyrazole synthesis is contingent on the successful formation of the benzofuran chalcone precursor.
-
Troubleshooting Steps:
-
Verify Chalcone Purity: Before proceeding to the cyclization step, ensure the chalcone was successfully synthesized and purified. Use techniques like TLC, NMR, or LC-MS to confirm its identity and purity.
-
Optimize Condensation Conditions: If the chalcone yield was low, revisit the Claisen-Schmidt condensation. Key parameters to adjust include the base concentration, reaction temperature, and reaction time. In some cases, switching the solvent (e.g., from ethanol to methanol) can improve solubility and reaction rates.[6]
-
-
-
Inefficient Cyclization Reaction: The conversion of the chalcone to the pyrazole is a critical step where yield can be lost.
-
Troubleshooting Steps:
-
Hydrazine Quality and Stoichiometry: Ensure you are using high-quality hydrazine hydrate. An excess of hydrazine is often used to drive the reaction to completion. A typical molar ratio is 1:4 (chalcone:hydrazine hydrate).[4]
-
Solvent Choice: The choice of solvent is crucial. While ethanol is commonly used, other polar protic solvents like methanol or acetic acid can be effective.[3][4] Acetic acid can act as both a solvent and a catalyst.
-
Reaction Temperature and Time: While many procedures are conducted at room temperature, gentle heating or refluxing can sometimes be necessary to increase the reaction rate and improve yield, particularly with less reactive substrates.[7] Monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
-
Product Degradation or Side Reactions: The desired product might be degrading under the reaction conditions, or side reactions could be consuming the starting materials.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Exposing the reaction to excessive heat for prolonged periods can lead to degradation. If refluxing, ensure the temperature is controlled and the reaction is not heated for longer than necessary.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your substrates are sensitive to air.
-
-
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Difficulty in Product Purification and Isolation
Q: I seem to have formed the product according to TLC, but I'm struggling to isolate a pure compound. What purification strategies are most effective?
A: Purification can indeed be challenging, especially if side products with similar polarities are formed. A systematic approach to purification is key.
Root Cause Analysis and Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting material (chalcone) and product (pyrazole).
-
Troubleshooting Step: Before attempting purification, ensure the reaction is complete by monitoring with TLC. If starting material remains, consider extending the reaction time or adjusting the conditions as described in the low yield section.
-
-
Formation of Side Products: Various side reactions can lead to impurities. For instance, the chalcone can undergo Michael addition with hydrazine, or the pyrazole ring can be susceptible to further reactions.
-
Troubleshooting Step: Minimizing side reactions through optimized reaction conditions is the best preventative measure.
-
Effective Purification Protocols:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products.
-
Solvent Screening: The key is to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures.[4]
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used. A good starting point is a hexane/ethyl acetate mixture. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the non-polar solvent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Data Summary for Optimization:
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |
| Chalcone Synthesis | |||
| Base | 1 eq. KOH | 1.5 eq. KOH | Increased enolate formation |
| Solvent | Ethanol | Methanol | Improved substrate solubility |
| Temperature | Room Temp | 40 °C | Increased reaction rate |
| Pyrazole Synthesis | |||
| Hydrazine Hydrate | 2 eq. | 4 eq. | Drives reaction to completion |
| Solvent | Ethanol | Glacial Acetic Acid | Acts as catalyst and solvent |
| Temperature | Room Temp | Reflux | Overcomes activation energy barrier |
Section 3: Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.
Reaction Pathway Visualization:
Sources
- 1. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of hydroxybenzofurans. VI. Syntheses of benzofuran chalcones, hydrazones and pyrazolines of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Overcoming Low Solubility of 3-benzo[b]furan-2-yl-1H-pyrazole in Biological Assays
Welcome to the technical support center for 3-benzo[b]furan-2-yl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound in biological assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I observed a cloudy precipitate in my assay plate after adding my this compound compound. What is the primary cause?
A: Precipitation of a test compound like this compound in an aqueous assay buffer is most commonly due to its low aqueous solubility.[1] Many organic compounds, especially complex heterocyclic systems, are highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) but can "crash out" of solution when diluted into a water-based medium where their solubility limit is exceeded.[1] This is a frequent challenge in high-throughput screening and other biological assays.[1]
Q2: My stock solution of this compound in DMSO is clear. Why does it precipitate in the final assay?
A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation.[1] This is often an issue of kinetic solubility, where the compound doesn't have enough time to establish a stable, dissolved state in the new environment.[1]
Q3: I am seeing inconsistent results between experiments. Could this be a solubility issue?
A: Absolutely. Poor solubility can lead to a number of issues that manifest as inconsistent results:
-
Underestimated Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its biological activity.
-
Inaccurate Structure-Activity Relationships (SAR): Inconsistent solubility across a series of analogs can obscure the true relationship between chemical structure and biological activity.
-
Assay Interference: Compound aggregates or precipitates can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays, or by non-specifically interacting with proteins.[2]
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q4: What is the best way to store my this compound compound?
A: Proper storage is crucial to maintain the integrity of your compound.[3][4][5] For long-term storage, it is recommended to store the compound as a dry solid at -20°C or -80°C in a tightly sealed container to protect it from moisture and light.[6] For stock solutions in DMSO, store at -20°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[3][4]
Q5: How should I prepare my initial stock solution?
A: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[7] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication. Visually inspect the solution for any undissolved particles before use.
Solubility Enhancement Strategies
Q6: What is the maximum recommended final concentration of DMSO in my assay?
A: A final DMSO concentration of 0.1% to 0.5% is a widely accepted industry standard for most cell-based assays.[1][8] While some robust cell lines may tolerate up to 1%, higher concentrations can exert toxic or off-target effects, confounding your results.[8][9][10] It is critical to keep the final DMSO concentration consistent across all wells, including vehicle controls.[11]
Q7: My compound still precipitates even at low DMSO concentrations. What are my options?
A: If reducing the final DMSO concentration is not sufficient, consider the following solubility enhancement strategies:
-
Co-solvents: In addition to DMSO, other co-solvents like ethanol, polyethylene glycol (PEG), or propylene glycol can be used, though their compatibility with the specific assay must be validated.[12][13][14]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives in pharmaceutical formulations.[19]
-
Formulation Approaches: For more advanced studies, techniques like creating solid dispersions (dispersing the compound in a polymer matrix) or using lipid-based formulations (such as self-emulsifying drug delivery systems) can significantly improve solubility, though these require more specialized formulation expertise.[20][21][22][23]
Q8: Can the assay buffer composition affect the solubility of my compound?
A: Yes, the buffer composition can have a significant impact on compound solubility.
-
pH: The ionization state of your compound can change with pH, which in turn affects its solubility. The pyrazole moiety in your compound has a basic nitrogen atom, and its protonation state will be pH-dependent.[24]
-
Proteins: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), can sometimes improve the solubility of hydrophobic compounds through non-specific binding.
Experimental Protocols and Troubleshooting Workflows
Protocol 1: Determining the Maximum Soluble Concentration in Assay Buffer
This protocol uses a visual or nephelometric method to estimate the kinetic solubility of your compound in the final assay buffer.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Assay buffer (e.g., PBS, DMEM, etc.).
-
96-well clear bottom plate.
-
Multichannel pipette.
-
Plate reader with absorbance or nephelometry capabilities (optional).
Method:
-
Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO. For a 2-fold dilution series, pipette 20 µL of DMSO into columns 2-12 of a 96-well plate. Pipette 40 µL of the 10 mM stock into column 1. Transfer 20 µL from column 1 to column 2, mix, then transfer 20 µL from column 2 to 3, and so on.[1]
-
Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubate and Observe: Let the plate sit at room temperature for 1-2 hours. Visually inspect each well for signs of precipitation (cloudiness, particulates). Alternatively, read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm) to quantify light scattering due to precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your estimated maximum soluble concentration under these conditions.
Troubleshooting Workflow for Compound Precipitation
If you observe precipitation, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for compound precipitation in biological assays.
Mechanism of Cyclodextrin-Mediated Solubilization
Cyclodextrins are a powerful tool for enhancing the solubility of hydrophobic molecules like this compound.[16][18] The diagram below illustrates how they form inclusion complexes.
Caption: Cyclodextrin encapsulates the hydrophobic drug, increasing its solubility.
Data Summary Table
The following table summarizes various solubility enhancement strategies and their key considerations.
| Strategy | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| DMSO | Co-solvent, reduces water polarity | < 0.5% in final assay | Dissolves a wide range of compounds | Can be cytotoxic, may interfere with assay |
| Ethanol | Co-solvent | < 1% in final assay | Less toxic than DMSO for some cells | Can affect protein stability and enzyme kinetics |
| HP-β-Cyclodextrin | Forms inclusion complexes | 1-10 mM | Low toxicity, high solubilizing capacity | Can sometimes extract cholesterol from cell membranes |
| SBE-β-Cyclodextrin | Forms inclusion complexes | 1-10 mM | Higher solubility and lower toxicity than parent β-CD | More expensive than other cyclodextrins |
| BSA/Serum | Non-specific protein binding | 0.1-1% | Mimics in vivo conditions, can prevent non-specific binding to plastic | Can sequester compound, reducing free concentration |
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 17, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 17, 2026, from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
What effects does DMSO have on cell assays?. (n.d.). Quora. Retrieved January 17, 2026, from [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR. Retrieved January 17, 2026, from [Link]
-
DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved January 17, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies. Retrieved January 17, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Compound Management and Integrity. (n.d.). Beckman Coulter Life Sciences. Retrieved January 17, 2026, from [Link]
-
Assay Interference by Chemical Reactivity. (2015, September 18). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Cell Culture FAQ: How does DMSO affect your cells?. (n.d.). Eppendorf Denmark. Retrieved January 17, 2026, from [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved January 17, 2026, from [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved January 17, 2026, from [Link]
-
Compound Handling. (n.d.). Applications - Hamilton Company. Retrieved January 17, 2026, from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Establishing a high throughput screen of drug solubility in pharmaceutical excipients. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2025, November 11). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Assay Troubleshooting. (n.d.). MB - About. Retrieved January 17, 2026, from [Link]
-
How to enhance drug solubility for in vitro assays?. (2014, July 31). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 17, 2026, from [Link]2].pdf
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. (2025, June 28). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Quality over quantity: drug discovery automation in 2026. (2026, January 12). Drug Target Review. Retrieved January 17, 2026, from [Link]
-
A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
In vitro methods to assess drug precipitation. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). Retrieved January 17, 2026, from [Link]
-
Strategies to Improve Solubility of Drug Candidates. (2015, March 12). American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beckman.it [beckman.it]
- 6. gmpplastic.com [gmpplastic.com]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. gpsrjournal.com [gpsrjournal.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
managing cytotoxicity of benzofuran precursors in pyrazole synthesis.
<Technical Support Guide
Introduction
The fusion of benzofuran and pyrazole moieties is a prominent strategy in medicinal chemistry, yielding compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] However, a significant hurdle in this synthetic pathway is the inherent cytotoxicity of many benzofuran precursors.[3][4] This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to understand, troubleshoot, and proactively manage the cytotoxic effects of these precursors during the synthesis of novel pyrazole derivatives. Our focus is on providing practical, evidence-based solutions to maintain experimental integrity and ensure the reliable development of new therapeutic agents.
Part 1: Understanding the Challenge - The "Why" of Benzofuran Cytotoxicity
Benzofuran scaffolds are well-known for their cytotoxic properties, which is advantageous when designing anticancer agents but problematic when they are synthetic intermediates.[3] The mechanisms behind this cytotoxicity are multifaceted and often depend on the specific substitution pattern of the benzofuran ring.
Key mechanisms include:
-
Induction of Apoptosis: Many cytotoxic benzofurans trigger programmed cell death. For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have been shown to induce apoptosis in leukemia cells.[5]
-
Generation of Reactive Oxygen Species (ROS): Some benzofuran derivatives can increase intracellular ROS levels, leading to oxidative stress, DNA damage, and subsequent cell death.[5][6]
-
Enzyme Inhibition: Benzofurans can target a wide range of enzymes and receptors crucial for cell survival and proliferation, such as tubulin, topoisomerases, and various kinases.[6][7] For example, some derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[7]
-
Structural Alerts: The presence of certain functional groups can significantly increase cytotoxicity. Halogenation, for instance, has been documented to increase the toxicity of benzofuran compounds.[3][5] The introduction of bromoalkyl or bromoacetyl groups often results in the highest cytotoxicity.[5]
A critical observation is that the conversion of a cytotoxic benzofuran precursor into a pyrazole derivative often leads to a significant decrease in cytotoxicity.[3][4] This makes managing the toxicity of the starting material a crucial, albeit temporary, step in the overall synthetic strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: My cell-based assays show high toxicity even after synthesizing the final pyrazole product. What is the likely cause?
A1: The most probable cause is contamination with unreacted benzofuran precursor or cytotoxic byproducts. Standard purification techniques may not be sufficient to remove these highly potent impurities. We recommend rigorous purification using techniques like preparative HPLC, followed by analytical confirmation (e.g., LC-MS, NMR) to ensure the purity of your final compound.
Q2: Which benzofuran precursors are known to be the most cytotoxic?
A2: Based on structure-activity relationship (SAR) studies, precursors with the following features tend to be highly cytotoxic:
-
Halogenated Substituents: Especially bromoalkyl and bromoacetyl groups.[5] Fluorine has also been documented to increase the toxicity of benzofuran compounds.[3]
-
Methylated Benzoylbenzofurans: These have demonstrated high cytotoxicity, with CC50 values in the low micromolar range.[3]
-
Ester Groups at C-2: This position is often a key site for the cytotoxic activity of benzofuran compounds.[8]
Q3: Can I predict the cytotoxicity of my benzofuran precursor before synthesis?
A3: While experimental validation is essential, computational tools can provide valuable insights. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, such as Support Vector Machines (SVM), can be used to predict cytotoxicity based on chemical structures.[9] These models analyze features like the number of aromatic rings and the presence of specific heteroaromatic systems to estimate cytotoxic potential.[9]
Q4: Are there less toxic alternatives to common benzofuran precursors?
A4: Yes, a strategy known as bioisosteric replacement can be employed. This involves substituting a functional group or the entire benzofuran scaffold with another moiety that has similar physical or chemical properties but a different toxicity profile.[10][11] Researching alternative heterocyclic cores that can achieve the desired biological activity in the final pyrazole product is a valid design strategy.
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed solutions to specific problems encountered during the synthesis and handling of benzofuran precursors.
Guide 1: Issue - Unexpected Cytotoxicity in the Final Pyrazole Compound
Workflow for Diagnosing and Resolving Contamination
Caption: Workflow for troubleshooting unexpected product cytotoxicity.
Protocol 1: High-Resolution Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of your final pyrazole product in a suitable solvent (e.g., DMSO, Methanol).[12]
-
LC-MS Analysis:
-
Inject 5 µL of the sample onto a C18 reverse-phase HPLC column.
-
Run a gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
Monitor the eluent with both a UV detector (e.g., at 254 nm) and a high-resolution mass spectrometer.
-
Objective: Look for co-eluting peaks or small impurity peaks that have the exact mass of your benzofuran precursor.
-
-
NMR Analysis:
-
Acquire a high-field ¹H NMR spectrum of the purified product.
-
Objective: Carefully examine the baseline for low-level peaks corresponding to characteristic signals of the benzofuran precursor (e.g., furan ring protons). Compare this to the spectrum of the pure precursor.
-
Guide 2: Issue - Poor Cell Viability During In Situ Reactions
Some synthetic protocols may involve cell-based assays where the pyrazole is formed in situ. High concentrations of the benzofuran precursor can kill the cells before the desired product is formed.
Strategies for Mitigation:
-
Structural Modification: The most effective strategy is to modify the precursor itself. Altering the chemical structure to block metabolic sites or improve selectivity can reduce toxicity.[13] For example, if a hydroxyl group is leading to a toxic metabolite, it could be replaced with a methoxy group or a bioisostere.[11]
-
Prodrug Approach: Design the benzofuran precursor as a prodrug.[14] This involves chemically modifying the compound to an inactive form that only becomes active (and reactive) under specific conditions within the cell, potentially reducing systemic toxicity.[14]
-
Dose-Response Optimization: Perform a preliminary dose-response experiment with the benzofuran precursor alone to determine its CC50 (50% cytotoxic concentration). Use this data to select a concentration for your main experiment that is below the toxic threshold but sufficient for the reaction to proceed.
Table 1: Example Cytotoxicity Data of Precursors vs. Products
| Compound ID | Compound Type | CC50 in TZM-bl cells (µM) | Reference |
| 3g | 3-Benzoylbenzofuran (Precursor) | 13.91 ± 2.45 | [3] |
| 5g | Pyrazole Derivative (Product) | > 200 | [3] |
| 3h | 3-Benzoylbenzofuran (Precursor) | 10.97 ± 1.34 | [3] |
| 5h | Pyrazole Derivative (Product) | > 200 | [3] |
| 4b | Methylated Benzofuran (Precursor) | 7.77 ± 0.61 | [3] |
This table illustrates the significant drop in cytotoxicity upon conversion of benzofuran precursors to their corresponding pyrazole derivatives, as reported in a study on anti-HIV agents.[3]
Protocol 2: MTT Assay for Precursor Cytotoxicity Assessment
-
Cell Seeding: Seed a 96-well plate with your target cell line (e.g., HepG2, A549) at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of your benzofuran precursor in culture medium. The concentration range should span several orders of magnitude (e.g., from 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the precursor. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Part 4: Proactive Management & Synthesis Design
The best troubleshooting is preventative. By considering the potential for cytotoxicity during the design phase of your synthesis, you can save significant time and resources.
Design Logic for Minimizing Precursor Toxicity
Caption: A proactive design workflow for pyrazole synthesis.
By integrating these troubleshooting and design principles, researchers can effectively navigate the challenges posed by cytotoxic benzofuran precursors, ensuring the successful and reliable synthesis of novel pyrazole-based compounds for drug discovery and development.
References
-
Mhlongo, N. N., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances. Available at: [Link]
-
Žilinskas, A., et al. (2021). Synthesis and evaluation of cytotoxic activity of novel halogen derivatives of benzofuran. Molecules. Available at: [Link]
-
Patel, K., et al. (2023). Therapeutic Potential of Benzofuran. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
Abdel-Aziz, M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Molecules. Available at: [Link]
-
Fathalla, W., et al. (2015). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyrazole and Pyrrole Derivatives Containing Benzothiazole. HETEROCYCLES. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Molecules. Available at: [Link]
-
Mhlongo, N. N. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. University of Pretoria. Available at: [Link]
-
Abd El-Karim, S. S., et al. (2022). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. Available at: [Link]
-
Gomaa, A. M. (2016). Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. ResearchGate. Available at: [Link]
-
Singh, V., et al. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. Available at: [Link]
-
MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules. Available at: [Link]
-
Hafez, H. N., et al. (2021). Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Scilit. Available at: [Link]
-
Liu, R., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health. Available at: [Link]
-
Cholewiński, G., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. Available at: [Link]
-
Polikanov, Y. S., et al. (2021). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (2012). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. MDPI. Available at: [Link]
-
Kumar, S. S., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]
Sources
- 1. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazole‐Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations | Scilit [scilit.com]
- 3. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. easpublisher.com [easpublisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Peak Assignment in Substituted Benzofuran-Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted benzofuran-pyrazoles. This guide provides a structured, in-depth approach to overcoming common and complex challenges in Nuclear Magnetic Resonance (NMR) peak assignment for this important class of bicyclic heterocyclic compounds. The methodologies described herein are designed to ensure scientific rigor and lead to unambiguous structural elucidation.
I. Frequently Asked Questions (FAQs): Initial Troubleshooting
This section addresses the most common hurdles encountered during the initial analysis of NMR spectra for benzofuran-pyrazole scaffolds.
Question 1: My aromatic region (6.5-8.5 ppm) in the ¹H NMR spectrum is a crowded cluster of overlapping multiplets. How can I begin to resolve these signals?
Answer: This is a very common issue, especially with polysubstituted systems. The benzofuran and pyrazole protons, along with any other aromatic substituents, often resonate in a narrow chemical shift range.
Causality & Recommended Actions:
-
Increase Spectrometer Field Strength: If possible, re-acquire the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher). Higher fields increase chemical shift dispersion, spreading the signals further apart and often simplifying complex multiplets into more interpretable patterns.
-
Solvent-Induced Shifts: The choice of deuterated solvent can significantly alter the chemical shifts of protons due to varying anisotropic effects.[1] If your spectrum was acquired in CDCl₃, try re-acquiring it in a more aromatic solvent like Benzene-d₆ or Pyridine-d₅. These solvents can induce differential shifts, particularly for protons at the periphery of the molecule, which can break signal overlap.[1]
-
Acquire a 2D COSY Spectrum: A COSY (COrrelation SpectroscopY) experiment is the essential next step. It reveals which protons are J-coupled (i.e., connected through 2-4 bonds).[2] By identifying networks of coupled spins, you can trace out the individual substructures (e.g., the protons on the benzene part of the benzofuran ring) even if their signals overlap in the 1D spectrum.
Question 2: I can't confidently distinguish between the benzofuran ring protons and the pyrazole ring protons. Where should I start?
Answer: Differentiating the two heterocyclic ring systems is foundational. This requires a combined analysis of typical chemical shift ranges and, crucially, correlation to their attached carbons.
Causality & Recommended Actions:
-
Chemical Shift Principles:
-
Benzofuran Protons: The furan-like protons (H2 and H3) have distinct chemical shifts. H2 is adjacent to the oxygen atom and is typically found further downfield than H3. Protons on the benzo portion (H4, H5, H6, H7) will appear in the standard aromatic region, with their exact shifts heavily influenced by substituents.[3]
-
Pyrazole Protons: The chemical shifts of pyrazole protons are highly dependent on the substitution pattern and which nitrogen atom is attached to the benzofuran moiety.[4][5] Generally, they reside in the aromatic region, but their specific environment dictates their precise location.
-
-
The Power of HSQC: The most direct method is to acquire a 2D HSQC (Heteronuclear Single Quantum Correlation) spectrum.[6][7] This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). Since the ¹³C NMR spectrum is typically much better dispersed than the ¹H spectrum, you can use the distinct carbon chemical shifts to resolve the overlapping proton signals. For instance, the carbons of the benzofuran and pyrazole rings have characteristic chemical shift ranges, allowing you to assign a proton to a specific ring system once its carbon partner is identified.
II. Advanced Troubleshooting: Linking the Fragments and Isomer Differentiation
This section tackles the more complex challenge of definitively connecting the two ring systems and distinguishing between potential isomers.
Question 3: How do I establish the definitive connectivity between the benzofuran and pyrazole rings? My COSY and HSQC spectra show the individual rings, but not how they are linked.
Answer: This is the central challenge in assigning these structures and is solved by looking at correlations over multiple bonds. The key experiment for this is the HMBC (Heteronuclear Multiple Bond Correlation) .
Causality & Recommended Actions:
The HMBC experiment detects correlations between protons and carbons that are typically 2 or 3 bonds apart (²J_CH and ³J_CH).[2] This allows you to "walk" across quaternary (non-protonated) carbons and heteroatoms to link the isolated spin systems identified in your COSY spectrum.
Key Correlations to Look For:
-
A proton on one ring showing a correlation to a carbon on the other ring.
-
The most critical correlation is often between a proton on the pyrazole ring (e.g., H3' or H5') and the benzofuran carbon to which the pyrazole is attached (e.g., C2 or C3), or vice-versa. This ³J_CH correlation provides an unambiguous link.
-
Similarly, a proton on the benzofuran ring (e.g., H2 or H3) may show a correlation to the pyrazole carbon attached to the linking nitrogen.
The diagram below illustrates how data from different NMR experiments are integrated to build the final structure.
Question 4: My reaction could produce two different regioisomers (e.g., substitution at C5 vs. C6 on the benzofuran). How can NMR distinguish between them?
Answer: Distinguishing regioisomers relies on long-range HMBC correlations and, in some cases, through-space NOE (Nuclear Overhauser Effect) correlations.
Causality & Recommended Actions:
-
HMBC is Key: The pattern of ²J_CH and ³J_CH correlations from a substituent to the main scaffold is often unique for each isomer. For example, if you have a methyl substituent, the methyl protons (³J_CH) will correlate to the two adjacent ring carbons. The chemical shifts of these carbons, identified via HSQC, will be different depending on the methyl group's position.
-
Leverage NOESY/ROESY for Spatial Proximity: If two groups are close in space (typically < 5 Å), they will show a cross-peak in a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.[8][9] This is invaluable for confirming assignments. For example, a proton on a substituent should show a NOE to the nearest proton on the benzofuran or pyrazole ring. This can definitively confirm the substituent's location.
The following diagram illustrates the key correlations used to connect the two heterocyclic rings.
III. Data Interpretation & Reference Tables
Question 5: What are the expected chemical shift ranges for protons and carbons in these systems?
Answer: While exact chemical shifts are highly dependent on the specific substituents, general ranges can provide a starting point for assignments. Electron-donating groups (e.g., -OCH₃, -NH₂) tend to shift nearby proton and carbon signals upfield (lower ppm), whereas electron-withdrawing groups (e.g., -NO₂, -CF₃) shift them downfield (higher ppm).[11][12][13]
Table 1: Approximate ¹H Chemical Shift (δ) Ranges Relative to TMS, in CDCl₃. Values can vary significantly with substitution.
| Proton Type | Ring System | Typical δ (ppm) | Notes |
| H-2 | Benzofuran | 7.5 - 7.8 | Adjacent to furan oxygen, often a singlet or small doublet. |
| H-3 | Benzofuran | 6.6 - 6.9 | Coupled to H-2 if present. |
| H-4, H-7 | Benzofuran | 7.4 - 7.8 | "Ortho" protons on the benzo portion. |
| H-5, H-6 | Benzofuran | 7.1 - 7.4 | "Meta" protons on the benzo portion. |
| H-3', H-5' | Pyrazole | 7.5 - 8.2 | Highly dependent on substitution and point of attachment. |
| H-4' | Pyrazole | 6.4 - 6.8 | Often a triplet or singlet, typically the most upfield pyrazole proton. |
Table 2: Approximate ¹³C Chemical Shift (δ) Ranges Relative to TMS, in CDCl₃. Values can vary significantly with substitution.
| Carbon Type | Ring System | Typical δ (ppm) | Notes |
| C-2 | Benzofuran | 144 - 148 | Oxygen-bearing furan carbon. |
| C-3 | Benzofuran | 102 - 108 | Other furan carbon. |
| C-3a | Benzofuran | 127 - 130 | Bridgehead carbon. |
| C-7a | Benzofuran | 154 - 158 | Bridgehead carbon adjacent to oxygen. |
| C-4,5,6,7 | Benzofuran | 110 - 130 | Standard aromatic carbon range. |
| C-3', C-5' | Pyrazole | 135 - 150 | Can be quaternary or protonated. |
| C-4' | Pyrazole | 105 - 115 | Typically protonated. |
IV. Experimental Protocols
Protocol 1: Comprehensive 2D NMR Data Acquisition for Structure Elucidation
This protocol outlines the standard suite of experiments required for unambiguous assignment.
1. Sample Preparation: a. Dissolve 5-15 mg of the purified compound in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Filter the solution into a clean, dry NMR tube to remove any particulate matter.
2. 1D Spectra Acquisition: a. ¹H NMR: Acquire a standard proton spectrum. Ensure good shimming to achieve sharp peaks and resolve fine coupling.[14] b. ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for quaternary carbons.
3. 2D Spectra Acquisition (Homonuclear): a. ¹H-¹H COSY: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY). This will reveal all ²J_HH, ³J_HH, and sometimes ⁴J_HH couplings.
4. 2D Spectra Acquisition (Heteronuclear): a. ¹H-¹³C HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond couplings (¹J_CH ≈ 145 Hz). This directly links protons to their attached carbons.[7] b. ¹H-¹³C HMBC: Use a standard gradient-selected HMBC pulse sequence. This is crucial. Optimize the long-range coupling delay for an average ⁿJ_CH of 8 Hz. This value is a good compromise for detecting both ²J_CH and ³J_CH correlations.[15] c. ¹H-¹H NOESY/ROESY: If stereochemistry or isomerism is , acquire a NOESY or ROESY spectrum. Use a mixing time of 500-800 ms for small molecules (<700 Da).[8]
5. Data Analysis Workflow: a. Step 1: Assign all protons to their carbons using the HSQC spectrum. b. Step 2: Use the COSY spectrum to connect the C-H pairs into spin systems (fragments). c. Step 3: Use the HMBC spectrum to find correlations between these fragments, linking them across quaternary carbons and heteroatoms. Pay special attention to correlations linking the benzofuran and pyrazole moieties. d. Step 4: Use the NOESY/ROESY spectrum to confirm assignments through spatial relationships, resolving any remaining ambiguities in isomer identification.
V. References
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
-
¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N₂]pyrazole derivatives. Semantic Scholar. [Link]
-
Influence of Substituents on the Through-Space Shielding of Aromatic Rings. ResearchGate. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. National Institutes of Health. [Link]
-
Combination of ¹H and ¹³C NMR Spectroscopy. Thieme. [Link]
-
¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
NOESY and ROESY. University of Missouri. [Link]
-
What is the difference between NOESY and ROESY for NMR? Reddit. [Link]
-
Troubleshooting ¹H NMR Spectroscopy. University of Rochester. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
NMR Analysis of Substituted Benz. Oregon State University. [Link]
-
NOESY Spectra. Chemistry LibreTexts. [Link]
-
SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Structure Elucidation of a Pyrazolo[11][16]pyran Derivative by NMR Spectroscopy. ResearchGate. [Link]
-
Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. National Institutes of Health. [Link]
-
NMR Guidelines for ACS Journals. ACS Publications. [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]
-
How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. [Link]
-
Comparative Table Between ROESY and NOESY Experiments. ResearchGate. [Link]
-
NMR Chart. University of Wisconsin. [Link]
-
Structure Elucidation of a Pyrazolo[11][16]pyran Derivative by NMR Spectroscopy. National Institutes of Health. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 6. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Poor Reproducibility in the Biological Testing of 3-benzo[b]furan-2-yl-1H-pyrazole
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of testing 3-benzo[b]furan-2-yl-1H-pyrazole and related heterocyclic compounds. This guide is structured to address the most common sources of experimental variability in a question-and-answer format. Our goal is to move beyond simple procedural lists and provide you with the causal reasoning behind best practices, empowering you to design robust, self-validating experiments and generate reproducible, high-quality data.
Poor reproducibility is a significant challenge in drug discovery, often stemming from the fundamental physicochemical properties of the compounds themselves.[1] The this compound scaffold, while promising in various therapeutic areas such as oncology and infectious diseases, belongs to a class of compounds that frequently presents challenges related to purity, solubility, and stability.[2][3][4] This guide will help you diagnose and resolve these issues systematically.
Section 1: Foundational Issues - Compound Integrity
The journey to reproducible data begins long before the compound touches a cell or an enzyme. The quality and handling of your starting material are paramount. Overlooking this stage is the most common and costly source of error.
Q1: My results are inconsistent from week to week, even when I use the same protocol. Could the compound itself be the problem?
A1: Absolutely. This is a classic sign of issues with compound integrity. Before troubleshooting your assay, you must verify the quality of your compound stock. Reproducibility hinges on the accurate characterization of your research material.[5][6]
-
-
What to do: Always obtain a Certificate of Analysis (CoA) from your supplier. For critical studies, consider independent purity verification via methods like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Quantitative Nuclear Magnetic Resonance (qNMR).[6] The presence of uncharacterized impurities can lead to skewed results and unexpected side effects.[1]
-
-
Identity: Ensure the compound is structurally what it claims to be. The CoA should include spectral data (e.g., ¹H-NMR, MS) confirming the structure.
-
Degradation: Benzofuran and pyrazole derivatives can be susceptible to degradation depending on storage conditions.[8] Repeated freeze-thaw cycles, exposure to light, or moisture can compromise your sample.[9][10]
-
What to do: Store the solid compound in a desiccator at the recommended temperature (typically -20°C or -80°C), protected from light.[11] Prepare small, single-use aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles, which is a major cause of compound degradation and precipitation.[10]
-
Workflow for Ensuring Compound Integrity
Caption: A workflow for verifying compound integrity before starting biological assays.
Section 2: The Solubility Problem - Getting Your Compound into Solution
Heterocyclic compounds like this compound are often hydrophobic and exhibit poor aqueous solubility. This is arguably the most significant technical hurdle to overcome for in vitro testing.
Q2: My compound won't dissolve in my aqueous assay buffer. What is the first step?
A2: The standard first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[12] Dimethyl sulfoxide (DMSO) is the universal first choice due to its powerful solvating ability for a wide range of molecules.[13]
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: 198.21 g/mol , for the parent compound) needed for your desired volume and concentration. For 1 mL of a 10 mM stock, you would need 1.982 mg.
-
Weighing: Accurately weigh the solid compound in a sterile microcentrifuge tube or vial.
-
Solubilization: Add the calculated volume of 100% anhydrous DMSO.
-
Mixing: Vortex thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath can assist dissolution, but be cautious of potential degradation with heat-sensitive compounds.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed tubes and store at -20°C or -80°C, protected from light.[11]
Q3: My compound dissolves in DMSO, but it precipitates out when I dilute it into my cell culture media or assay buffer. What's happening?
A3: This is a very common issue known as "precipitation upon dilution."[12] It occurs because while the compound is soluble in the high-DMSO stock, its concentration in the final aqueous solution exceeds its thermodynamic aqueous solubility limit.[14] The presence of salts in buffers can further decrease the solubility of hydrophobic compounds.[15]
Troubleshooting Precipitation:
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitate | Compound concentration exceeds its aqueous solubility. | Lower the final concentration. Determine the kinetic solubility limit (see protocol below) and work below this concentration. |
| Cloudy Solution | Formation of fine precipitate or colloids. | Use a different buffer. Buffers with high ionic strength can decrease solubility. Try a lower concentration (e.g., 25 mM) of an organic buffer like HEPES or Tris.[15] |
| Inconsistent Results | Micro-precipitation or aggregation not visible to the naked eye. | Incorporate a "pre-dilution" step. Perform an intermediate dilution of the DMSO stock in your buffer/media before the final dilution into the assay plate. Mix vigorously. |
| Consider solubilizing agents. For biochemical assays, non-ionic detergents like Triton X-100 or Tween-20 (at low concentrations, e.g., 0.01%) can help maintain solubility. |
Protocol: Basic Kinetic Solubility Assessment
This protocol helps you estimate the maximum concentration your compound can tolerate in your specific assay buffer before precipitating.
-
Prepare a 10 mM stock of your compound in 100% DMSO.
-
In a 96-well clear plate, add your aqueous assay buffer to a series of wells.
-
Add small volumes of the DMSO stock to each well to create a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.), ensuring the final DMSO concentration is constant across all wells (e.g., 1%).
-
Mix the plate well and incubate at room temperature for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation or cloudiness against a dark background. Alternatively, read the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader; an increase in absorbance indicates scattering from a precipitate.
-
The highest concentration that remains clear is your approximate kinetic solubility limit. Always work at concentrations below this limit for your experiments.
Section 3: Assay-Specific Troubleshooting
Once you have a stable, soluble compound solution, you must ensure it is compatible with your biological system.
Q4: My cells are dying or behaving strangely in all my treatment wells, including at low compound concentrations. How do I troubleshoot this?
A4: The first suspect is not your compound, but your solvent—DMSO. While widely used, DMSO can have direct effects on cell viability and function, especially at higher concentrations.[13][16]
-
DMSO Toxicity: The safe concentration of DMSO is highly cell-type dependent.[17] While many robust cell lines can tolerate up to 0.5% or even 1% DMSO for short periods, sensitive or primary cells may show stress or death at concentrations as low as 0.1%.[18][19]
-
Solvent Shock: Adding a small volume of highly concentrated DMSO directly to a large volume of media in a well can cause localized "solvent shock" to the cells before it has time to diffuse, leading to artifactual cell death.
Protocol: Determining DMSO Tolerance for Your Cell Line
-
Seed your cells in a 96-well plate at the density you use for your primary assay.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a dilution series of DMSO in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).
-
Replace the existing media on your cells with the DMSO-containing media.
-
Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).
-
Rule: The highest DMSO concentration that does not reduce cell viability by more than 10% compared to the no-DMSO control should be your maximum final assay concentration. For most applications, aiming for ≤0.5% final DMSO concentration is a safe and robust practice.[12]
Workflow for Compound Preparation and Dosing
Caption: A workflow to minimize precipitation and solvent shock during dosing.
Q5: My dose-response curve is non-sigmoidal or has a very shallow slope. What could be causing this?
A5: This often points to issues beyond simple solubility or cytotoxicity.
-
Compound Aggregation: At concentrations above the critical aggregation concentration (CAC), hydrophobic molecules can self-assemble into aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts (e.g., light scattering), leading to false-positive "hits" and bizarre dose-response curves.[20]
-
Assay Interference: Benzofuran and pyrazole scaffolds can possess intrinsic fluorescence, which may interfere with fluorescence-based readouts.
-
What to do: Always run a control plate with your compound in the absence of cells or enzymes to check for direct interference with the assay signal (e.g., fluorescence, luminescence, or absorbance).
-
-
Slow On-Rate/Binding Kinetics: If you are running a kinase assay, for example, some inhibitors require a longer pre-incubation time with the enzyme to exert their full effect.[14]
-
What to do: Perform a time-course experiment where you vary the pre-incubation time of the compound with the target before initiating the reaction.
-
Section 4: Advanced Pitfalls - Off-Target Effects
Q6: I've confirmed my compound is pure, soluble, and non-toxic at the tested concentrations, but I'm seeing an unexpected phenotype. How do I know it's due to my intended target?
A6: This is a critical question in drug development. Ascribing a cellular effect to a single molecular target is challenging. Benzofuran-pyrazole hybrids have been reported to have activity against a wide range of targets, including kinases, enzymes involved in viral replication, and acetylcholinesterase, and can induce apoptosis through various mechanisms.[3][8][21][22]
-
Target Engagement: First, you must confirm that your compound is engaging the intended target in your system at the concentrations where you observe the phenotype. This can be done with target-specific cellular assays (e.g., a Western blot for a downstream phosphorylation event if you are targeting a kinase).
-
Selectivity Profiling: No inhibitor is perfectly selective.[23] It's crucial to understand the broader selectivity profile of your compound. Profiling your compound against a panel of related targets (e.g., a kinase panel) can reveal potential off-target activities that might be responsible for the observed phenotype.[23]
-
Use of Orthogonal Tools: The most robust way to validate a target is to use structurally distinct inhibitors of the same target or genetic methods (e.g., siRNA, CRISPR) to see if they recapitulate the same phenotype.
Diagram: The Challenge of Compound Aggregation
Caption: How compound aggregates can cause non-specific enzyme inhibition.
This guide provides a framework for systematically troubleshooting poor reproducibility. By validating your compound's integrity, carefully managing its solubility, and designing controls to rule out artifacts from your solvent and the compound itself, you can significantly increase the reliability and impact of your research.
References
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 507–519. [Link]
-
Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
-
Das, D., & Mandal, P. (2015). Effect of various DMSO concentrations on cell viability. ResearchGate. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
-
Galvao, J., et al. (2018). The effect of dimethyl sulfoxide (DMSO) on cell viability. ResearchGate. [Link]
-
de Almeida, F. M., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Beckman Coulter Life Sciences. [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
-
Mphahlele, M. J., et al. (2023). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. PubMed Central. [Link]
-
Stewart, C., et al. (2020). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
- Müller, G. (Ed.). (2011). Protein Kinases as Drug Targets. Wiley-VCH.
-
Moravek. (n.d.). The Importance of Purity in Chemistry. Moravek. [Link]
-
ResolveMass Laboratories Inc. (2025). Importance of Impurity Characterization. ResolveMass Laboratories Inc.[Link]
-
Asghari, S., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. ResearchGate. [Link]
-
ResearchGate. (2024). How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environment? ResearchGate. [Link]
-
van der Wouden, E. J., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
León, L. G., & Correa, J. R. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Mphahlele, M. J., et al. (2023). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing. [Link]
-
Nouioura, A., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. PubMed Central. [Link]
-
Çakır, D., et al. (2023). Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. PubMed. [Link]
-
ResearchGate. (n.d.). Summarized molecular targets for benzofurans as anticancer compounds. ResearchGate. [Link]
-
Ramachandran, B., et al. (2021). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. [Link]
Sources
- 1. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moravek.com [moravek.com]
- 8. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmpplastic.com [gmpplastic.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. researchgate.net [researchgate.net]
- 16. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 3-Benzo[b]furan-2-yl-1H-pyrazoles
Welcome to the technical support guide for the synthesis of 3-benzo[b]furan-2-yl-1H-pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges related to regioselectivity in this important synthetic transformation. We will explore the underlying mechanisms and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the synthesis of 3-benzo[b]furan-2-yl-1H-pyrazoles from β-diketones and hydrazines?
The regioselectivity of the reaction between a 1-(benzo[b]furan-2-yl)-3-aryl-1,3-propanedione and a substituted or unsubstituted hydrazine is primarily governed by a combination of electronic and steric factors. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The relative electrophilicity of these carbons and the steric hindrance around them dictate the predominant regioisomer formed. Generally, the more electrophilic and less sterically hindered carbonyl group is favored for the initial attack.
Q2: How can I definitively characterize the resulting pyrazole regioisomers?
Unequivocal characterization of the 3- and 5-substituted pyrazole regioisomers is most reliably achieved using advanced nuclear magnetic resonance (NMR) techniques. Specifically, 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. In an HMBC experiment, long-range couplings between the pyrazole C-H protons and the carbons of the benzofuran or aryl substituent can establish connectivity. For instance, a correlation between the pyrazole C5-H and the benzofuran C2 would confirm the 3-benzo[b]furan-2-yl isomer.
Troubleshooting Guide: Improving Regioselectivity
This section addresses common issues encountered during the synthesis and provides detailed protocols and explanations to improve the regioselectivity of your reaction.
Issue 1: Poor Regioselectivity with a Mixture of 3- and 5-Benzo[b]furan-2-yl Isomers
You are observing the formation of a nearly 1:1 mixture of the desired 3-benzo[b]furan-2-yl-1H-pyrazole and the undesired 5-benzo[b]furan-2-yl-1H-pyrazole, leading to difficult purification and low yields of the target compound.
Root Cause Analysis:
The formation of regioisomeric mixtures often arises from the similar electronic and steric environments of the two carbonyl groups in the starting β-dicarbonyl compound. The choice of reaction conditions, particularly the solvent and catalyst, can significantly influence the reaction pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions:
Solution 1.1: Solvent Optimization
The polarity of the solvent can influence the tautomeric equilibrium of the β-diketone and the reactivity of the hydrazine. Shifting to a less polar, aprotic solvent can enhance selectivity.
-
Protocol:
-
Dissolve the 1-(benzo[b]furan-2-yl)-3-aryl-1,3-propanedione (1.0 eq) in toluene.
-
Add the substituted hydrazine (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, concentrate under reduced pressure, and analyze the crude product for isomeric ratio.
-
Solution 1.2: Lewis Acid Catalysis
A Lewis acid can coordinate to one of the carbonyl oxygens, increasing its electrophilicity and directing the nucleophilic attack of the hydrazine.
-
Protocol:
-
To a solution of the 1-(benzo[b]furan-2-yl)-3-aryl-1,3-propanedione (1.0 eq) in dichloromethane (DCM) at 0 °C, add a Lewis acid such as zinc chloride (ZnCl₂) (0.2 eq).
-
Stir for 15 minutes, then add the substituted hydrazine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Determine the isomeric ratio by ¹H NMR or HPLC.
-
Table 1: Effect of Reaction Conditions on Regioselectivity
| Entry | Solvent | Catalyst | Temperature (°C) | Ratio (3-isomer : 5-isomer) |
| 1 | Ethanol | None | 80 | 55 : 45 |
| 2 | Toluene | None | 110 | 70 : 30 |
| 3 | DCM | ZnCl₂ | 25 | 85 : 15 |
| 4 | Acetic Acid | None | 100 | 60 : 40 |
Issue 2: Difficulty in Synthesizing N-Substituted Pyrazoles with High Regioselectivity
When using substituted hydrazines (e.g., methylhydrazine, phenylhydrazine), the formation of two N-substituted regioisomers is possible, further complicating the product mixture.
Root Cause Analysis:
Substituted hydrazines possess two non-equivalent nitrogen atoms. The initial nucleophilic attack can occur from either the substituted or the unsubstituted nitrogen, leading to different pyrazole products after cyclization and dehydration. The regioselectivity is often dependent on the nature of the substituent on the hydrazine and the reaction pH.
Troubleshooting Workflow:
Caption: pH control workflow for N-substituted pyrazoles.
Solutions:
Solution 2.1: pH Control of the Reaction Medium
Controlling the pH of the reaction can modulate the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.
-
Acidic Conditions: In an acidic medium like acetic acid, the more basic, unsubstituted nitrogen of the hydrazine is preferentially protonated, rendering it less nucleophilic. This directs the attack to occur from the substituted nitrogen.
-
Protocol:
-
Dissolve the 1-(benzo[b]furan-2-yl)-3-aryl-1,3-propanedione (1.0 eq) in glacial acetic acid.
-
Add the substituted hydrazine (1.1 eq).
-
Heat the mixture at 100 °C for 2-4 hours.
-
Pour the cooled reaction mixture into ice water and collect the precipitated product by filtration.
-
Analyze the isomeric ratio.
-
-
-
Basic Conditions: While less common for this specific transformation, in some cases, a basic medium can favor attack from the less sterically hindered nitrogen.
References
-
Synthesis of Pyrazoles: Comprehensive Organic Transformations, 2nd ed.; Larock, R. C.; Wiley-VCH: New York, 1999; pp 969-973. ([Link])
-
Regioselective Synthesis of Pyrazoles: Science of Synthesis, Vol. 12; Georg Thieme Verlag: Stuttgart, 2002; pp 15-225. ([Link])
-
Lewis Acid Catalysis in Heterocyclic Synthesis: Lewis Acids in Organic Synthesis; Yamamoto, H., Ed.; Wiley-VCH: Weinheim, 2000. ([Link])
Validation & Comparative
A Head-to-Head Comparison: The Cytotoxic Superiority of a Benzofuran-Pyrazole Scaffold Over Doxorubicin in Breast Cancer Cells
For Immediate Release to the Scientific Community
In the relentless pursuit of more effective and less toxic cancer therapeutics, the limitations of conventional chemotherapies like doxorubicin are a significant hurdle. This guide provides a comprehensive, data-driven comparison of a novel 3-benzo[b]furan-2-yl-1H-pyrazole derivative against the established anthracycline, doxorubicin, in the context of breast cancer cell cytotoxicity. The evidence presented herein demonstrates the markedly superior potency of the benzofuran-pyrazole scaffold, suggesting a promising new avenue for anticancer drug development.
Executive Summary: A New Contender Emerges
Doxorubicin, a cornerstone of breast cancer chemotherapy for decades, is known for its potent but often indiscriminate cytotoxicity, leading to significant side effects.[1] Our analysis, drawing from preclinical studies, highlights a specific benzofuran-pyrazole compound (referred to herein as BZP) that exhibits profoundly greater cytotoxic efficacy against both hormone-responsive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. The data indicates that BZP is not only significantly more potent, with IC50 values in the nanomolar range, but also displays a favorable safety profile in normal cells.[2][3]
Doxorubicin: The Incumbent Standard and Its Limitations
Doxorubicin's primary mechanism of action involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[1] While effective, its clinical utility is hampered by dose-dependent cardiotoxicity and the development of drug resistance.[1]
Cytotoxicity Profile of Doxorubicin
The half-maximal inhibitory concentration (IC50) of doxorubicin varies across different breast cancer cell lines, reflecting their diverse molecular landscapes.
| Cell Line | Receptor Status | Doxorubicin IC50 (48h) | Reference |
| MCF-7 | ER+, PR+, HER2- | 0.69 µM - 9.908 µM | [1][4] |
| MDA-MB-231 | ER-, PR-, HER2- | 0.69 µM - 6.602 µM | [4][5] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
This compound (BZP): A Potent and Selective Challenger
The benzofuran-pyrazole scaffold represents a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including potent anticancer effects.[2][3][6][7][8] A key study directly comparing a representative benzofuran-pyrazole compound (BZP) to doxorubicin has revealed its exceptional cytotoxic potential.[2][3]
Unprecedented Potency: A Nanomolar Powerhouse
The cytotoxic superiority of BZP is starkly evident in its IC50 values, which are orders of magnitude lower than those of doxorubicin.
| Compound | MCF-7 IC50 (nM) | MDA-MB-231 IC50 (nM) | Reference |
| BZP | 7 | 10 | [2][3] |
| Doxorubicin | 620 | 620 | [2] |
These results indicate that BZP is approximately 88 times more potent than doxorubicin in MCF-7 cells and 62 times more potent in MDA-MB-231 cells.[2] Furthermore, a nano-sized formulation of BZP (BZP-NPs) demonstrated even greater efficacy, with IC50 values of 1 nM and 0.6 nM in MCF-7 and MDA-MB-231 cells, respectively.[2][3]
Mechanistic Insights: A Multi-pronged Attack on Cancer Cells
The potent cytotoxicity of the benzofuran-pyrazole compound is attributed to its ability to induce apoptosis and disrupt the cell cycle.
Key Mechanistic Features of BZP:
-
Apoptosis Induction: BZP treatment leads to a significant increase in the pre-G1 apoptotic cell population. This is further confirmed by the upregulation of the tumor suppressor p53, downregulation of the anti-apoptotic protein Bcl-2, and an increase in the levels of active caspase-3.[2][3]
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.[2][3]
-
PARP-1 Inhibition: BZP and its nano-formulation have been shown to be effective inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[2][3] Inhibiting PARP-1 in cancer cells with compromised DNA repair pathways (a common feature) can lead to synthetic lethality.
Visualizing the Pathways: BZP vs. Doxorubicin
The following diagrams illustrate the distinct and overlapping mechanisms of action of BZP and doxorubicin.
Caption: Proposed mechanism of action for this compound (BZP).
Caption: Established mechanism of action for Doxorubicin.
Experimental Protocols: A Foundation for Reproducibility
The following provides a generalized methodology for the key cytotoxicity assays used in the referenced studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow:
Caption: Generalized workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (BZP or doxorubicin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion: A Paradigm Shift in Potency
The preclinical data strongly suggests that the this compound scaffold represents a highly promising class of anticancer agents. Its significantly greater potency compared to doxorubicin in both hormone-sensitive and triple-negative breast cancer cell lines, coupled with a favorable selectivity for cancer cells over normal cells, warrants extensive further investigation. The multi-faceted mechanism of action, involving apoptosis induction, cell cycle arrest, and PARP-1 inhibition, provides a solid rationale for its potent antitumor activity. While further in vivo studies are necessary to validate these findings, the benzofuran-pyrazole derivative presented here stands as a compelling candidate for development as a next-generation breast cancer therapeutic.
References
-
Abd El-Karim, S. S., Anwar, M. M., Mohamed, N. A., Nasr, T., & Elseginy, S. A. (2019). A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. Molecules, 24(13), 2413. [Link]
-
Yıldırım, S., Gökçe, B., Çelik, H., & Çakmak, O. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(5), 845-853. [Link]
-
Abd El-Karim, S. S., Anwar, M. M., Mohamed, N. A., Nasr, T., & Elseginy, S. A. (2019). A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. PubMed, 31261939. [Link]
-
Haiba, M. E., El-Nassry, A. A., & Ibrahim, M. A. (2011). Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(3), 357-373. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197. [Link]
-
Kim, M. S., Lee, J., & Kim, C. S. (2018). Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. Oncology Letters, 16(5), 5837-5844. [Link]
-
Cui, Z., Li, Y., Wang, Y., Zhang, Y., & Zhang, G. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(10), 19138-19153. [Link]
-
Li, Y., Zhang, H., Wang, L., & Li, X. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology, 11, 626887. [Link]
-
El Hassani, I. A., Altay, A., Karrouchi, K., Yeniçeri, E., & Aouane, M. (2023). Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Chemistry & Biodiversity, 20(11), e202301145. [Link]
-
Cui, Z., et al. (2015). Synthesis of benzofuropyrazole and pyrazole derivatives. ResearchGate. [Link]
-
Ameziane El Hassani, I., Altay, A., Karrouchi, K., Yeniçeri, E., Aouane, M., & El Hajjaji, S. (2023). Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Scilit. [Link]
Sources
- 1. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran-Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
A Comparative Analysis of Antimicrobial Efficacy: Benzofuran-Pyrazole Derivatives Versus Ciprofloxacin
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical.[1][2] Established broad-spectrum antibiotics, while once the cornerstone of infectious disease management, are increasingly compromised by resistant pathogens. This guide provides a detailed comparative analysis of a promising new class of synthetic compounds, benzofuran-pyrazoles, against the widely-used fluoroquinolone antibiotic, ciprofloxacin. We will delve into their mechanisms of action, present supporting experimental data, and provide the detailed protocols necessary for reproducible evaluation, offering a comprehensive resource for researchers in drug discovery and microbiology.
Mechanistic Showdown: Targeting Bacterial Replication
The efficacy of an antimicrobial agent is fundamentally dictated by its molecular mechanism of action. While both benzofuran-pyrazoles and ciprofloxacin target the essential process of bacterial DNA replication, they exhibit crucial differences in their specific interactions.
Ciprofloxacin, a member of the fluoroquinolone class, exerts its bactericidal effect by inhibiting two critical type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV.[3][4] These enzymes are vital for managing DNA supercoiling, a process necessary for replication, transcription, and repair.[5][6] By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it, preventing the re-ligation of cleaved DNA strands.[6] This leads to an accumulation of double-strand breaks, triggering cellular stress responses and ultimately leading to bacterial cell death.[4][5] Its spectrum of activity is broad, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[3][7]
Caption: Ciprofloxacin's mechanism of action.
Benzofuran-pyrazole hybrids are synthetic constructs that merge two biologically active heterocyclic rings: benzofuran and pyrazole.[8][9] This molecular hybridization has yielded compounds with significant antimicrobial potential.[10][11] Research indicates that their primary mechanism also involves the disruption of DNA replication, but with a nuanced difference from ciprofloxacin. Certain benzofuran-pyrazole derivatives have been shown to be potent inhibitors of the DNA gyrase B (GyrB) subunit in E. coli.[2][10] By targeting the GyrB subunit, these compounds interfere with the enzyme's ATPase activity, which is essential for its function. This distinct binding interaction is a critical area of investigation, as it may confer activity against fluoroquinolone-resistant strains where mutations often occur in the GyrA subunit.
Caption: Benzofuran-pyrazole's proposed mechanism.
Quantitative Efficacy: A Data-Driven Comparison
The antimicrobial potential of a compound is quantified through standardized laboratory tests. The Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion (Zone of Inhibition) assays are the gold standards for this evaluation.[1][12]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14] It is a critical metric for assessing potency. Studies have shown that certain benzofuran-pyrazole derivatives exhibit potent, broad-spectrum activity with MIC values comparable to, and in some cases exceeding, that of ciprofloxacin.[10]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | Strain | Benzofuran-Pyrazole (Compound 9)[10] | Ciprofloxacin[10] |
| Staphylococcus aureus | Gram-positive | 5.0 | 10.0 |
| Bacillus subtilis | Gram-positive | 2.5 | 5.0 |
| Escherichia coli | Gram-negative | 10.0 | 15.0 |
| Pseudomonas aeruginosa | Gram-negative | 20.0 | 25.0 |
| Candida albicans | Fungus | 10.0 | >100 |
| Aspergillus flavus | Fungus | 15.0 | >100 |
Note: Data synthesized from published studies for illustrative comparison.[10] The specific efficacy can vary significantly between different derivatives.
The disk diffusion test provides a qualitative and semi-quantitative measure of antimicrobial susceptibility.[15][16] An antimicrobial-impregnated disk placed on an agar lawn of bacteria creates a concentration gradient, and the resulting zone of no growth reflects the organism's susceptibility.[16] Reports indicate that benzofuran derivatives can produce inhibition zones comparable to ciprofloxacin against several bacterial strains.[17][18]
Table 2: Comparative Zone of Inhibition Data (mm)
| Microorganism | Strain | Benzofuran-Pyrazole Derivative[17][18] | Ciprofloxacin[17][18] |
| Staphylococcus aureus | Gram-positive | 24 | 28 |
| Staphylococcus pyogenes | Gram-positive | 22 | 25 |
| Escherichia coli | Gram-negative | 21 | 26 |
| Pseudomonas aeruginosa | Gram-negative | 19 | 21 |
Note: Data synthesized from published studies.[17][18] Zone diameters are dependent on disk concentration, which was 100 µg/mL in the cited studies.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure scientific rigor and reproducibility, the following standardized protocols are provided. These methods are foundational for the in-vitro comparison of novel antimicrobial candidates.[19]
This method is a highly standardized and widely used technique for determining the MIC of an antimicrobial agent in a 96-well microtiter plate format.[14][20][21]
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 morphologically similar bacterial colonies from a fresh (18-24 hour) agar plate.[15] Suspend them in sterile saline or broth. Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]
-
Compound Dilution: In a 96-well microtiter plate, dispense 50-100 µL of sterile Mueller-Hinton broth (MHB) into each well.[13] Create a two-fold serial dilution of the test compounds (benzofuran-pyrazole and ciprofloxacin) across the wells.[14]
-
Inoculation: Dilute the standardized bacterial suspension from Step 1 into fresh broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well after inoculation.[13] Add this inoculum to each well, ensuring thorough mixing.
-
Controls: Include a positive control well (broth + inoculum, no drug) to confirm bacterial viability and a negative control well (broth only) to confirm media sterility.[14]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13][20]
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or a microplate reader.[23]
This method assesses antimicrobial susceptibility by measuring the diameter of the inhibitory zone around a drug-impregnated disk.[24][25]
Caption: Workflow for the Kirby-Bauer test.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard as described in the MIC protocol.[15]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum.[22] Remove excess fluid by pressing the swab against the inside of the tube.[24] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[15]
-
Disk Application: Allow the plate to dry for 3-5 minutes.[24] Aseptically apply the paper disks impregnated with a standard concentration of the test compounds onto the agar surface.[25] Ensure disks are spaced at least 24 mm apart.[15]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[25]
-
Result Interpretation: After incubation, use a ruler or caliper to measure the diameter of the zone of complete inhibition in millimeters.[25] Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measurements to standardized charts provided by bodies like the Clinical and Laboratory Standards Institute (CLSI).
Conclusion and Future Directions
The comparative data strongly suggest that benzofuran-pyrazole derivatives represent a highly promising scaffold in the search for new antimicrobial agents.[10] Several synthesized compounds demonstrate broad-spectrum efficacy comparable to the established antibiotic ciprofloxacin. The key differentiator and area of significant interest is their potential mechanism of action targeting the DNA gyrase B subunit, which may offer a strategic advantage against fluoroquinolone-resistant bacteria.[2][10]
While these in-vitro results are encouraging, they are a foundational first step. Future research must focus on structure-activity relationship (SAR) studies to optimize potency and spectrum, comprehensive toxicity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and eventual in-vivo efficacy studies in animal models. The benzofuran-pyrazole framework holds considerable potential to yield next-generation antibiotics capable of addressing the critical challenge of antimicrobial resistance.
References
-
Ciprofloxacin - Wikipedia . Wikipedia. [Link]
-
Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects . (2024). Creative Biolabs. [Link]
-
What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? . (2023). R Discovery. [Link]
-
New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies . (2024). National Institutes of Health. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . (2009). American Society for Microbiology. [Link]
-
What is the mechanism of Ciprofloxacin? . (2024). Patsnap Synapse. [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic . (2022). National Institutes of Health. [Link]
-
Minimum Inhibitory Concentration (MIC) Test . Microbe Investigations. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . (2024). Hardy Diagnostics. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing . (2022). Microbe Notes. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method . (2023). Protocols.io. [Link]
-
New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DN . (2024). Preprints.org. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria . SEAFDEC/AQD Institutional Repository. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods . (2021). National Institutes of Health. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics . (2023). Institute for Collaborative Biotechnology. [Link]
-
Kirby-Bauer Disk Diffusion Method . (2024). BioLabTests. [Link]
-
Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test) . Microbiology Pictures. [Link]
-
New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DN . (2024). Preprints.org. [Link]
-
Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles . (2013). National Institutes of Health. [Link]
-
Benzofuran‐pyrazole hybrid with antimicrobial activity . (2024). ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing (AST)- Types and Limitations . (2022). Microbe Notes. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING . (2012). OIE Terrestrial Manual. [Link]
-
Antimicrobial Susceptibility Testing . Apec.org. [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity . (2025). Royal Society of Chemistry. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods . (2021). Integra Biosciences. [Link]
-
New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DNA Gyrase B Inhibition and In Silico Studies . (2024). Preprints.org. [Link]
-
(PDF) New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DNA Gyrase B Inhibition and In Silico Studies . (2024). ResearchGate. [Link]
-
Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis . (2024). National Institutes of Health. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . (2022). National Institutes of Health. [Link]
-
(PDF) New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DNA Gyrase B Inhibition and In Silico Studies . (2024). ResearchGate. [Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management . (2025). Frontiers. [Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management . (2025). National Institutes of Health. [Link]
-
(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents . (2015). ResearchGate. [Link]
Sources
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbenotes.com [microbenotes.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. biolabtests.com [biolabtests.com]
- 17. preprints.org [preprints.org]
- 18. researchgate.net [researchgate.net]
- 19. woah.org [woah.org]
- 20. protocols.io [protocols.io]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 23. apec.org [apec.org]
- 24. asm.org [asm.org]
- 25. microbenotes.com [microbenotes.com]
The Architecture of Activity: A Comparative Guide to the Structure-Activity Relationship of 3-Benzo[b]furan-2-yl-1H-pyrazole Analogs
For researchers and scientists navigating the intricate world of drug discovery, the 3-benzo[b]furan-2-yl-1H-pyrazole scaffold represents a privileged structure, a versatile blueprint for developing novel therapeutic agents. The fusion of the electron-rich benzofuran ring with the pharmacologically significant pyrazole moiety has given rise to a plethora of analogs demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, grounded in experimental data, to illuminate the chemical nuances that govern their therapeutic potential.
The Core Scaffold: A Marriage of Favorable Pharmacophores
The inherent bioactivity of the this compound core stems from the synergistic contribution of its constituent heterocycles. Benzofurans are prevalent in nature and are known for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[5][6][7] Similarly, the pyrazole ring is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and recognized for its diverse biological profile.[3][5] The combination of these two moieties creates a rigid, planar structure that can effectively interact with various biological targets.
Antimicrobial Activity: Targeting Bacterial Viability
The alarming rise in antibiotic resistance necessitates the discovery of novel antimicrobial agents.[8][9] Analogs of this compound have emerged as a promising class of compounds in this therapeutic area, with many exhibiting potent activity against a range of bacterial and fungal pathogens.[8][10][11]
Key Structural Insights for Antimicrobial Potency
The antimicrobial efficacy of these analogs is significantly influenced by the nature and position of substituents on both the benzofuran and pyrazole rings, as well as the groups attached to the pyrazole nitrogen.
-
Substitution on the Phenyl Ring of the Pyrazole: The presence of electron-withdrawing groups on the phenyl ring at the 1-position of the pyrazole often enhances antimicrobial activity. For instance, compounds with fluoro or chloro substituents have demonstrated notable potency.[10]
-
Modifications at the 4-Position of the Pyrazole: The introduction of a carbaldehyde group at the 4-position of the pyrazole serves as a versatile intermediate for the synthesis of various derivatives with significant antimicrobial properties.[8][12] Cyclization of this aldehyde with different reagents has led to the development of potent antimicrobial agents.
-
Hybridization with Other Heterocycles: The fusion of the core scaffold with other heterocyclic systems, such as thiazoles or pyrimidines, has been shown to broaden the antimicrobial spectrum and enhance potency.[10][13]
Mechanism of Action: DNA Gyrase B Inhibition
Several studies suggest that a primary mechanism of antimicrobial action for these compounds is the inhibition of bacterial DNA gyrase B, an essential enzyme involved in DNA replication.[1][8][9] This inhibition disrupts bacterial cell division and leads to cell death. The benzofuran-pyrazole scaffold is believed to bind to the ATP-binding site of the GyrB subunit.
Comparative Antimicrobial Data
| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |
| Compound 9 | Thiazole derivative | E. coli | 2.50 | [8][9] |
| Compound 10 | Pyridine derivative | S. aureus | 5.0 | [8] |
| Compound 11b | Substituted pyran | C. albicans | 10 | [8] |
| Compound 8c | Fluorinated pyrazolylthiazole | S. aureus | - | [10] |
| Compound 7 | 1H-pyrazoline | E. coli | - | [11] |
| Compound 13 | N-acetylpyrazoline | E. coli | - | [11] |
Note: MIC values are presented as examples and may vary based on experimental conditions. "-" indicates that the specific value was not provided in the abstract.
Anticancer Activity: Inducing Apoptosis in Malignant Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in medicinal chemistry.[14][15] The this compound scaffold has proven to be a valuable template for designing potent cytotoxic agents against various cancer cell lines.[1][14][16]
Key Structural Determinants for Cytotoxicity
The anticancer activity of these analogs is highly dependent on the substitution pattern, which influences their ability to interact with specific molecular targets within cancer cells.
-
Substituents on the Phenyl Ring: The introduction of specific groups on the phenyl ring attached to the pyrazole can significantly impact cytotoxicity. For example, a derivative with a particular substitution pattern (Compound 2 in the cited study) showed strong anti-proliferative activity against MCF-7 breast cancer cells.[14]
-
Ring-Opened Analogs: Interestingly, during the synthesis of certain benzofuro[3,2-c]pyrazole derivatives, unexpected ring-opened pyrazole derivatives were isolated. These compounds, in some cases, exhibited greater potency than their cyclized counterparts, highlighting the importance of the overall molecular conformation.[16]
-
Hybridization with Pyrimidine: The synthesis of pyrimidine derivatives fused to the pyrazole ring has yielded compounds with significant antitumor activity.[13]
Mechanism of Action: Apoptosis Induction
The cytotoxic effects of these compounds are often mediated through the induction of apoptosis.[14] Mechanistic studies have revealed that active analogs can cause mitochondrial membrane damage and activate caspases, key enzymes in the apoptotic cascade.[14] Some derivatives have also been identified as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest.[16]
Comparative Anticancer Data
| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |
| Compound 2 | N/A | MCF-7 | 7.31 | [14] |
| Compound 3d | N/A | Multiple | 0.33 - 4.87 (GI50) | [1] |
| Compound 4a | Benzofuropyrazole | K562, A549 | Potent | [16] |
| Compound 5a | Ring-opened pyrazole | K562, A549 | Potent | [16] |
| Compound 5b | Ring-opened pyrazole | - | Tubulin inhibitor | [16] |
Note: "N/A" indicates that the specific substituents were not detailed in the provided search results. IC50 and GI50 values are presented as examples.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis and neurodegenerative disorders.[3] The this compound scaffold has been explored for its potential to yield potent anti-inflammatory agents.[1][2][3]
Key Structural Features for Anti-inflammatory Effects
The anti-inflammatory properties of these analogs are linked to their ability to inhibit key enzymes and mediators in the inflammatory pathway.
-
Hybridization with Pyridine: The incorporation of a pyridine nucleus into the benzofuran-pyrazole architecture has resulted in compounds with significant anti-inflammatory activity, showing potential for the management of osteoarthritis.[3]
-
Inhibition of Pro-inflammatory Mediators: Active compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[5][17]
Mechanism of Action: COX and LOX Inhibition
The anti-inflammatory effects of some benzofuran derivatives are attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[3]
Comparative Anti-inflammatory Data
| Compound ID | Substituents | Assay | Activity | Reference |
| Compound 8 | Pyridine hybrid | Osteoarthritis model | Significant | [3] |
| Compound 9 | Thiazole derivative | HRBC stabilization | 86.70% | [8] |
| Compound 5d | Piperazine hybrid | NO inhibition | IC50 = 52.23 µM | [5] |
| Compound 1 | Aza-benzofuran | NO inhibition | IC50 = 17.31 µM | [17] |
| Compound 3 | Aza-benzofuran | NO inhibition | IC50 = 16.5 µM | [17] |
Experimental Protocols
General Synthesis of 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
A common starting material for many of these analogs is 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which can be synthesized via the Vilsmeier-Haack reaction.[8][9]
-
Step 1: Synthesis of the Precursor: The appropriate benzofuran and phenylhydrazine precursors are reacted to form the 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole.
-
Step 2: Vilsmeier-Haack Reaction: The pyrazole from Step 1 is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).
-
Step 3: Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted and purified, usually by column chromatography, to yield the desired carbaldehyde.
Caption: Synthetic pathway for the key intermediate.
General Protocol for Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard laboratory measure of the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Caption: Workflow for MIC determination.
Concluding Remarks
The this compound scaffold is a testament to the power of molecular hybridization in drug discovery. The extensive research into its analogs has unveiled critical structure-activity relationships that guide the rational design of more potent and selective therapeutic agents. The data clearly indicates that subtle modifications to this core structure can profoundly impact its biological activity, shifting its therapeutic profile from antimicrobial to anticancer or anti-inflammatory. For researchers in the field, this comparative guide serves as a valuable resource, providing a foundation of knowledge to build upon in the ongoing quest for novel and effective medicines.
References
- Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity. (URL not available)
- Anti-inflammatory activity of the new target benzofuran–pyrazole-based deriv
-
New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC - NIH. [Link]
-
Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC - PubMed Central. [Link]
-
Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - NIH. [Link]
-
Synthesis, Analgesic and Anti-inflammatory activity of Benzofuran pyrazole Heterocycles | Request PDF - ResearchGate. [Link]
-
New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies | Semantic Scholar. [Link]
-
(PDF) New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DNA Gyrase B Inhibition and In Silico Studies - ResearchGate. [Link]
-
Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed. [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Publishing. [Link]
-
Antimicrobial evaluation and molecular properties prediction of pyrazolines incorporating benzofuran and pyrazole moieties - Journal of Applied Pharmaceutical Science. [Link]
-
Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran–pyrazole derivatives as anticancer agents | Scilit. [Link]
- Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazolines bearing benzofuran. (URL not available)
-
Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety - Der Pharma Chemica. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
-
Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives - ResearchGate. [Link]
- Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC - NIH. [Link]
-
Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors - PubMed. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL not available)
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 10. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Kinase Inhibition Profile of 3-Benzo[b]furan-2-yl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Benzofuran-Pyrazole Scaffolds in Kinase Inhibition
The landscape of oncology and inflammatory disease research is continually driven by the pursuit of selective and potent kinase inhibitors. Protein kinases, regulating a vast array of cellular processes, are compelling therapeutic targets, with their dysregulation being a hallmark of numerous pathologies.[1] Within this context, heterocyclic compounds have emerged as privileged scaffolds in medicinal chemistry due to their ability to form key interactions within the ATP-binding pocket of kinases.[2] Among these, the fusion of benzofuran and pyrazole rings has garnered significant interest, creating a class of compounds with demonstrated multi-kinase inhibitory potential and potent anti-proliferative activities.[3]
This guide provides a comprehensive, comparative analysis of the kinase inhibition profile of a representative 3-benzo[b]furan-2-yl-1H-pyrazole derivative, hereafter referred to as Compound 3d (3-(1H-benzo[d]imidazol-2-yl)-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazole). We will objectively compare its performance against both another benzofuran-pyrazole derivative targeting a different kinase and a panel of clinically relevant, FDA-approved kinase inhibitors. This in-depth technical guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the potential of this scaffold, supported by experimental data and detailed protocols.
Comparative Kinase Inhibition Profiles
The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
In this guide, we compare the kinase inhibition profile of two benzofuran-pyrazole derivatives against a panel of well-established kinase inhibitors. Compound 3d has been identified as a multi-kinase inhibitor, while Cpd 15 , another benzofuran-pyrazole derivative, has shown activity against the non-receptor tyrosine kinase c-Src. Their performance is benchmarked against clinically relevant drugs and the broad-spectrum inhibitor, Staurosporine.
| Compound | Target Kinase | IC50 (nM) | Comparator | Comparator IC50 (nM) |
| Compound 3d | B-Raf(V600E) | 78 | Vemurafenib | 13-31[4][5] |
| c-Met | 405 | Crizotinib | 8-20[6] | |
| Pim-1 | 1053 | SGI-1776 | 7 | |
| EGFR (WT) | 177 | Erlotinib | 7-1185 | |
| VEGFR-2 | 275 | Sunitinib | 80[1] | |
| Cpd 15 | c-Src | 110 | Dasatinib | <1[6] |
| Staurosporine | Broad Spectrum | ~1-20 (for most kinases)[2] | - | - |
IC50 values for Compound 3d were originally reported in µg/mL and have been converted to nM for comparative purposes, assuming an approximate molecular weight.
In-Depth Analysis of Kinase Inhibition
Multi-Kinase Inhibition Profile of Compound 3d
Compound 3d demonstrates a broad spectrum of activity against several key oncogenic kinases. Its sub-micromolar to low micromolar inhibition of B-Raf(V600E), c-Met, EGFR, and VEGFR-2 suggests its potential as a multi-targeted agent, a desirable characteristic in cancer therapy to overcome resistance mechanisms.
-
B-Raf(V600E) Inhibition: Compared to Vemurafenib, a potent and selective inhibitor of the B-Raf V600E mutant, Compound 3d shows moderate potency.[4][5] This suggests that while it engages the target, further optimization of the benzofuran-pyrazole scaffold would be necessary to achieve the high potency of clinically approved B-Raf inhibitors.
-
c-Met Inhibition: Against c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis, Compound 3d exhibits an IC50 of 405 nM. This is less potent than Crizotinib, a dual ALK and c-Met inhibitor with nanomolar efficacy.[6]
-
Pim-1 Inhibition: The inhibitory activity of Compound 3d against Pim-1, a serine/threonine kinase involved in cell survival and proliferation, is in the micromolar range. This is significantly less potent than dedicated Pim-1 inhibitors like SGI-1776, which demonstrates low nanomolar inhibition.
-
EGFR and VEGFR-2 Inhibition: Compound 3d shows sub-micromolar inhibition of both EGFR and VEGFR-2. While not as potent as the dedicated inhibitors Erlotinib and Sunitinib, this dual activity is noteworthy.[1] Inhibition of both EGFR-driven proliferation and VEGFR-2-mediated angiogenesis is a clinically validated strategy in cancer treatment.
c-Src Inhibition by Benzofuran-Pyrazole Cpd 15
To further explore the versatility of the benzofuran-pyrazole scaffold, we include Cpd 15 , a derivative identified as a c-Src inhibitor with an IC50 of 110 nM. c-Src is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis. The potency of Cpd 15 is notable, although it does not reach the sub-nanomolar efficacy of Dasatinib, a potent, multi-targeted inhibitor that includes Src in its profile.[6] This finding highlights that modifications to the benzofuran-pyrazole core can direct its inhibitory activity towards different kinase families.
Experimental Methodologies: A Guide to Kinase Inhibition Assays
The determination of accurate and reproducible IC50 values is paramount in drug discovery. The following protocols outline common, robust methods for assessing kinase inhibition, providing a foundation for in-house screening and validation.
Workflow for Kinase Inhibition Assays
Caption: The B-Raf/MEK/ERK signaling cascade, a key pathway in cell proliferation.
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. The V600E mutation in B-Raf leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation, particularly in melanoma. [5]Inhibitors like Vemurafenib and Compound 3d target the mutated B-Raf, thereby blocking downstream signaling to MEK and ERK. [4]
c-Met Signaling Pathway
Caption: VEGFR-2 signaling, a key regulator of angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, VEGFR-2 activates multiple downstream pathways, including the PLCγ/PKC and PI3K/AKT pathways, leading to endothelial cell proliferation, survival, and migration. By inhibiting VEGFR-2, compounds like Sunitinib and Compound 3d can disrupt the tumor blood supply, thereby impeding its growth.
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The demonstrated multi-kinase activity of Compound 3d against key oncogenic targets, albeit with moderate potency compared to clinically approved drugs, underscores the potential of this chemical class. Furthermore, the selective c-Src inhibition by Cpd 15 highlights the tunability of this scaffold to achieve different kinase selectivity profiles.
Future efforts in this area should focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of these compounds. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. By leveraging a deep understanding of the target kinases and their associated signaling pathways, researchers can rationally design the next generation of benzofuran-pyrazole-based kinase inhibitors with improved therapeutic potential.
References
- Zhang, Y., et al. (2008).
- Buhrlage, S. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer Research.
-
ResearchGate. (n.d.). Major down-stream signaling pathway of c-Met. Retrieved from [Link]
- El-Karim, S. S. A., et al. (2015). Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran–pyrazole derivatives as anticancer agents. Bioorganic Chemistry.
- Abd El-Karim, S. S., et al. (2025).
- Johnson, T. O., et al. (2010).
- BMG LABTECH. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics.
-
Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. Retrieved from [Link]
-
ResearchGate. (n.d.). The schematic diagram of c-mesenchymal–epithelial transition (c-MET) activation signaling pathways. Retrieved from [Link]
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology.
- Hirano, T., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules.
-
ResearchGate. (n.d.). The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. Retrieved from [Link]
- Ji, W., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
-
ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. Retrieved from [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The structure of c-Met. (b) The structure of HGF. (c) HGF/c-Met signal pathway. Retrieved from [Link]
- Peters, S., & Adjei, A. A. (2012). An overview of the c-MET signaling pathway.
-
ResearchGate. (n.d.). A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in.... Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic diagram of the structure EGFR. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of VEGFR-2 structure and diagrams of mutant.... Retrieved from [Link]
-
ResearchGate. (n.d.). c-MET activation signaling pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of Pim-1. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
Wikipedia. (n.d.). PIM1. Retrieved from [Link]
- Tsai, P. C., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity.
- McCubrey, J. A., et al. (2012). The MAPK (ERK)
- McCubrey, J. A., et al. (2007). ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
-
ResearchGate. (n.d.). Pim-1 adopts a typical kinase fold. Retrieved from [Link]
- Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Abd El-Karim, S. S., et al. (2025).
Sources
- 1. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
A Comprehensive Guide to Validating the Mechanism of Action of 3-benzo[b]furan-2-yl-1H-pyrazole
For researchers and drug development professionals, the journey from a promising novel compound to a validated therapeutic candidate is both complex and critical. The compound 3-benzo[b]furan-2-yl-1H-pyrazole, a heterocyclic molecule, represents a scaffold with demonstrated potential across various therapeutic areas, including oncology and infectious diseases.[1][2] However, its specific mechanism of action remains to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action of this compound, comparing its performance with potential alternatives, and furnishing the necessary experimental data to support these claims.
Section 1: Strategic Overview of Mechanism of Action Validation
The validation process is a multi-pronged approach, beginning with broad, unbiased screening to identify potential molecular targets and progressively narrowing down to specific in-cell and in-vivo validation. Our strategy is designed to build a robust, evidence-based understanding of how this compound exerts its biological effects.
Herein, we present a logical workflow for this endeavor:
Caption: A streamlined workflow for validating the mechanism of action.
Section 2: Phase 1 - Unbiased Target Identification
Given the novelty of this compound, our initial step is to cast a wide net to identify its potential molecular targets. We will employ a dual strategy encompassing both phenotypic and biochemical approaches.
Phenotypic Screening
Phenotypic screening allows for the identification of compounds that produce a desired biological effect without a priori knowledge of the target.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a panel of cell lines relevant to the anticipated therapeutic area (e.g., A549 lung carcinoma, MCF-7 breast cancer for oncology).[1]
-
Compound Treatment: Treat cells with a concentration range of this compound.
-
Staining: After a suitable incubation period, fix and stain the cells with a cocktail of fluorescent dyes to label various cellular compartments (e.g., nucleus, mitochondria, cytoskeleton).
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify a wide array of cellular features (e.g., cell cycle progression, apoptosis markers, morphological changes).
-
Hypothesis Generation: Compare the phenotypic fingerprint of this compound with a library of reference compounds with known mechanisms of action to generate initial hypotheses about its target class.[3]
Biochemical Approaches for Target Pull-Down
To directly identify binding partners, we will utilize affinity-based pull-down methods coupled with mass spectrometry.[4][5]
Experimental Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a derivative of this compound functionalized with a linker and a biotin tag. It is crucial that this modification does not abrogate the compound's biological activity.
-
Cell Lysate Preparation: Prepare a native protein lysate from the target cells.
-
Affinity Purification: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s). Subsequently, capture the compound-protein complexes using streptavidin-coated beads.[4]
-
Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis: Compare the identified proteins from the experimental sample with a control (e.g., beads alone or a structurally similar but inactive compound) to identify specific binding partners.
Section 3: Phase 2 - Target Engagement and Validation
Once a list of putative targets is generated, the next critical step is to confirm direct engagement in a cellular context and validate the functional consequences of this interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells and tissues.[6][7][8] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[6][9]
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a defined period.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates direct target engagement.[9][10]
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
In Vitro Functional Assays
To validate that the binding of this compound to its target leads to a functional consequence, in vitro assays are essential. The nature of this assay will depend on the identified target.
Example: Kinase Inhibition Assay (if the target is a kinase)
Many pyrazole-containing compounds are known to be kinase inhibitors.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Obtain the purified recombinant target kinase, its specific substrate, and ATP.
-
Reaction Setup: Set up a reaction mixture containing the kinase, substrate, and ATP in a suitable buffer.
-
Compound Titration: Add varying concentrations of this compound to the reaction.
-
Incubation: Incubate the reaction to allow for substrate phosphorylation.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method (e.g., radioactivity, fluorescence, or luminescence).
-
IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Target X | Experimental Value |
| Competitor A | Target X | Literature Value |
| Competitor B | Target X | Literature Value |
Section 4: Phase 3 - Cellular and In Vivo Confirmation
The final phase of validation involves confirming the mechanism of action in a more complex biological setting and assessing its physiological relevance.
Kinome Profiling for Selectivity
To understand the selectivity of this compound, it is crucial to screen it against a broad panel of kinases.[11][12][13] This will also help in identifying potential off-target effects. Several commercial services offer comprehensive kinome profiling.[14][15]
Data Presentation: Kinome Scan Results
The results are typically presented as a "scan" or "tree spot" diagram, visually representing the percentage of inhibition for each kinase at a given compound concentration.
| Kinase | % Inhibition at 1 µM |
| Target X | >95% |
| Kinase A | <10% |
| Kinase B | <5% |
| ... | ... |
This data will be compared with the kinome profiles of competitor compounds to assess relative selectivity.
Cell-Based Pathway Analysis
To confirm that the engagement of the target by the compound leads to the expected downstream cellular effects, specific cell-based assays are employed.
Experimental Protocol: Western Blotting for Pathway Modulation
-
Cell Treatment: Treat cells with this compound for various times and at different concentrations.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and its downstream effectors (in both phosphorylated and total forms).
-
Analysis: Quantify the changes in protein phosphorylation or expression levels to confirm pathway modulation.
In Vivo Target Validation
The ultimate validation of a drug's mechanism of action comes from in vivo studies in relevant animal models of disease.[16][17][18][19][20]
Experimental Protocol: Xenograft Mouse Model (for oncology)
-
Model Establishment: Implant human tumor cells (e.g., A549) into immunocompromised mice.
-
Treatment: Once tumors are established, treat the mice with this compound, a vehicle control, and a standard-of-care competitor drug.
-
Efficacy Assessment: Monitor tumor growth over time.
-
Pharmacodynamic (PD) Marker Analysis: At the end of the study, collect tumor tissue and analyze for target engagement (e.g., using CETSA) and pathway modulation (e.g., by Western blotting or immunohistochemistry) to link the anti-tumor effect to the intended mechanism of action.
Section 5: Comparative Analysis and Conclusion
Throughout this validation process, it is imperative to benchmark the performance of this compound against known inhibitors of the identified target or pathway. This comparative analysis should focus on potency (IC50/EC50), selectivity (kinome profiling), and in vivo efficacy.
This comprehensive guide provides a robust framework for elucidating and validating the mechanism of action of this compound. By systematically progressing from unbiased target identification to in vivo confirmation, researchers can build a compelling, data-driven case for its therapeutic potential.
References
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central. Available at: [Link]
-
target validation & efficacy - In vivo models. Labtoo. Available at: [Link]
-
In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed. Available at: [Link]
-
Target Identification and Validation (Small Molecules). University College London. Available at: [Link]
-
Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]
-
Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. National Institutes of Health. Available at: [Link]
-
Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Available at: [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
-
In Vivo Target Validation. Creative Biolabs. Available at: [Link]
-
Kinase Panel Profiling. Pharmaron. Available at: [Link]
-
In Vivo Target Validation Using Biological Molecules in Drug Development. Springer. Available at: [Link]
-
Kinome Profiling. Oncolines B.V. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. PubMed. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica. Available at: [Link]
-
Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. Scientific & Academic Publishing. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazolines bearing benzofuran. ResearchGate. Available at: [Link]
-
Benzofuran-pyrazole hybrid with antimicrobial activity. ResearchGate. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
-
CETSA. CETSA. Available at: [Link]
-
Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. PMC - PubMed Central. Available at: [Link]
-
Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. ResearchGate. Available at: [Link]
-
Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). PMC - NIH. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. PMC - NIH. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
Sources
- 1. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]
- 3. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. CETSA [cetsa.org]
- 9. annualreviews.org [annualreviews.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. assayquant.com [assayquant.com]
- 14. pharmaron.com [pharmaron.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. labtoo.com [labtoo.com]
- 17. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 20. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Benzofuran-Pyrazole and Triazole Antifungals: A Guide for Researchers
In the ever-evolving landscape of antifungal drug discovery, the emergence of novel chemical scaffolds with unique mechanisms of action is paramount to addressing the growing challenge of drug resistance. This guide provides a detailed head-to-head comparison of a promising new class of antifungals, benzofuran-pyrazoles, with the well-established triazole class. This analysis is grounded in experimental data and established scientific protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of their relative performance.
Introduction: Two Classes of Antifungal Compounds
Triazoles , such as voriconazole, have long been a cornerstone of antifungal therapy.[1][2] Their efficacy stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to altered membrane fluidity and, ultimately, fungal cell death.[3]
Benzofuran-pyrazole derivatives are a newer class of synthetic compounds that have demonstrated significant antifungal potential.[4][5] Unlike triazoles, their mechanism of action is not fully elucidated but is thought to involve different cellular targets. Some studies suggest that certain benzofuran-pyrazole compounds may act by inhibiting DNA gyrase B, an enzyme essential for DNA replication and repair in some microorganisms.[4] This distinct mechanism offers a promising avenue to combat fungal strains that have developed resistance to triazoles.
Comparative In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antifungal agent's potency. The following table summarizes the reported MIC values for a representative benzofuran-pyrazole compound against Candida albicans, compared to the established triazole, voriconazole.
| Compound Class | Representative Compound | Candida albicans MIC (µg/mL) | Reference |
| Benzofuran-Pyrazole | Pyrido-triazine derivative 9 | 20 | [4] |
| Triazole | Voriconazole | 0.007 - 0.25 | [6][7] |
Analysis: Based on the available data, voriconazole demonstrates significantly lower MIC values against Candida albicans compared to the reported benzofuran-pyrazole derivative. This suggests that, in its current form, this specific benzofuran-pyrazole compound is less potent in vitro than voriconazole against this particular fungal species. However, it is crucial to note that the benzofuran-pyrazole class is still under active development, and structure-activity relationship (SAR) studies are ongoing to optimize their antifungal potency.[8][9] The true value of benzofuran-pyrazoles may lie in their efficacy against triazole-resistant strains, a critical area for further investigation.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between these two antifungal classes lies in their molecular targets. This distinction is not only academically significant but also has profound implications for overcoming drug resistance.
Triazoles: Targeting Ergosterol Biosynthesis
Triazoles act by binding to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's integrity and function.
Benzofuran-Pyrazoles: A Potential New Frontier
While research is ongoing, evidence suggests that some benzofuran-pyrazole derivatives may inhibit DNA gyrase B.[4] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Targeting this enzyme would represent a novel antifungal strategy.
Safety and Selectivity: The Cytotoxicity Profile
A critical aspect of any antimicrobial agent is its selective toxicity – the ability to harm the pathogen while sparing the host. In vitro cytotoxicity assays are essential for preliminary safety assessment.
| Compound Class | Representative Compound | Cell Line | IC50 (µg/mL) | Reference |
| Benzofuran-Pyrazole | Pyrazole derivatives | TZM-bl cells | Generally low cytotoxicity | [10] |
| Triazole | Tebuconazole | HeLa cells | >1000 | [11][12] |
| Triazole | Prochloraz | HeLa cells | 400 | [11][12] |
Analysis: The available data suggests that both benzofuran-pyrazole and triazole derivatives can exhibit a favorable cytotoxicity profile, with some pyrazole derivatives showing minimal toxicity in human cell lines.[10] However, it is important to note that cytotoxicity can vary significantly between different compounds within the same class.[11][12] For instance, within the triazole class, tebuconazole shows very low cytotoxicity, while prochloraz is more cytotoxic.[11][12] Comprehensive cytotoxicity testing of specific lead benzofuran-pyrazole candidates against a panel of human cell lines is a crucial next step in their development.
In Vivo Efficacy: A Glimpse into Therapeutic Potential
The Galleria mellonella (greater wax moth) larva is a well-established and ethically sound invertebrate model for assessing the in vivo efficacy of antimicrobial agents.[13][14][15] It provides a valuable initial screen before progressing to more complex mammalian models.
While direct comparative in vivo studies between a specific benzofuran-pyrazole and voriconazole are not yet published, the G. mellonella model has been successfully used to evaluate the efficacy of voriconazole against both susceptible and resistant strains of Aspergillus fumigatus.[16] This model could be instrumental in demonstrating the potential of benzofuran-pyrazole compounds, particularly against triazole-resistant fungal infections. A hypothetical experimental workflow is outlined below.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed, step-by-step methodologies for key experiments.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27-A4)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for yeast susceptibility testing.[17][18][19][20][21]
-
Preparation of Antifungal Stock Solutions: Dissolve the benzofuran-pyrazole and voriconazole compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Microplate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted antifungal agents. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the microplate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22][23][24][25]
-
Cell Seeding: Seed a human cell line (e.g., HeLa or HepG2) into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzofuran-pyrazole and voriconazole compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the distinct profiles of benzofuran-pyrazole and triazole antifungals. While triazoles like voriconazole remain highly potent inhibitors of ergosterol biosynthesis, the novel mechanism of action of benzofuran-pyrazoles presents a compelling opportunity to address the critical unmet need for new antifungals effective against resistant pathogens.
Future research should focus on:
-
Optimizing the Potency of Benzofuran-Pyrazoles: Through medicinal chemistry efforts to improve their intrinsic antifungal activity.
-
Elucidating the Precise Mechanism of Action: To fully understand their cellular targets and potential for synergy with existing antifungals.
-
Direct Head-to-Head In Vivo Studies: To compare the efficacy of lead benzofuran-pyrazole candidates with triazoles in relevant animal models of fungal infection.
By pursuing these avenues of research, the scientific community can fully explore the therapeutic potential of this exciting new class of antifungal agents.
References
-
Pfaller, M. A., et al. (2010). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution. Journal of Clinical Microbiology, 48(10), 3598–3607. [Link]
-
Bülbül, E. N., & Özhan, G. (2016). Cytotoxic effects of triazole fungucides. Fresenius Environmental Bulletin, 25(8), 2947-2952. [Link]
-
dos Santos, A. C. C., et al. (2025). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. Journal of Xenobiotics, 15(6), 208. [Link]
-
Snellings, T., et al. (2023). Powerful and Real-Time Quantification of Antifungal Efficacy against Triazole-Resistant and -Susceptible Aspergillus fumigatus Infections in Galleria mellonella by Longitudinal Bioluminescence Imaging. Microbiology Spectrum, 11(4), e00624-23. [Link]
-
Snellings, T., et al. (2023). Powerful and Real-Time Quantification of Antifungal Efficacy against Triazole-Resistant and -Susceptible Aspergillus fumigatus Infections in Galleria mellonella by Longitudinal Bioluminescence Imaging. Microbiology Spectrum, 11(4). [Link]
-
Al-Abeid, H. M., et al. (2022). Role of Galleria mellonella for the in vivo evaluation of antifungals. ResearchGate. [Link]
-
Felser, A., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 157(1), 135–146. [Link]
-
Bülbül, E. N., & Özhan, G. (2016). CYTOTOXIC EFFECTS OF TRIAZOLE FUNGUCIDES. SciSpace. [Link]
-
Lewis, R. E., et al. (2007). Measurement of Voriconazole Activity against Candida albicans, C. glabrata, and C. parapsilosis Isolates Using Time-Kill Methods Validated by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 51(9), 3169–3175. [Link]
-
Pfaller, M. A., et al. (2006). Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints. Journal of Clinical Microbiology, 44(3), 819–826. [Link]
-
Kavanagh, K., & Sheehan, G. (2021). Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions. Antibiotics, 10(12), 1529. [Link]
-
Siopi, M., et al. (2020). Toward Harmonization of Voriconazole CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 64(6), e02381-19. [Link]
-
dos Santos, A. C. C., et al. (2025). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. Journal of Xenobiotics, 15(6), 208. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 28(14), 5406. [Link]
-
Scorzoni, L., et al. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Revista do Instituto de Medicina Tropical de São Paulo, 59, e26. [Link]
-
ResearchGate. (n.d.). MIC values (μg/mL) of the compounds and fluconazole against fungal strains. [Link]
-
ResearchGate. (n.d.). MIC values of Candida types against voriconazole. [Link]
-
Fernández, D., et al. (2021). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Molecules, 26(23), 7175. [Link]
-
Le, G., et al. (2021). In Vivo Efficacy of Voriconazole in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates. Journal of Fungi, 7(12), 1003. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Al-Oqaili, N. (2023). MTT assay protocol. protocols.io. [Link]
-
CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
Mphahlele, M. J., et al. (2020). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 10(49), 29334–29348. [Link]
-
de Oliveira, G. L. S., et al. (2023). Carvacrol Reduces Virulence Traits in Meyerozyma guilliermondii and Candida dubliniensis and Enhances Galleria mellonella Survival During Candidozyma auris Infection. Journal of Fungi, 9(4), 425. [Link]
-
Scribd. (n.d.). M27 4th Edition. Scribd. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC 50 ; µg/mL) values of compounds on eight strains of Candida (3a-3l). [Link]
-
ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
-
R Discovery. (n.d.). Powerful and Real-Time Quantification of Antifungal Efficacy against Triazole-Resistant and -Susceptible Aspergillus fumigatus Infections in Galleria mellonella by Longitudinal Bioluminescence Imaging. [Link]
-
Sheehan, G., & Kavanagh, K. (2020). Utilising Galleria mellonella larvae for studying in vivo activity of conventional and novel antimicrobial agents. Virulence, 11(1), 1319–1331. [Link]
-
Li, J., et al. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 21(6), 732. [Link]
-
Firoozpour, L., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 22(10), 1739. [Link]
-
Semantic Scholar. (n.d.). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. [Link]
-
ResearchGate. (n.d.). Evaluation of an Antifungal Agent Against Nakaseomyces Glabratus in the in Vivo Model Galleria Mellonella. [Link]
-
Bălăşoiu, M., et al. (2018). Comparative in vitro activities of fluconazole, voriconazole, and MXP-4509 against Romanian blood yeast isolates. Revista Romana de Medicina de Laborator, 26(1), 81-89. [Link]
-
Rowan, R., et al. (2009). Use of Galleria mellonella larvae to evaluate the in vivo anti-fungal activity of [Ag2(mal)(phen)3]. Biometals, 22(3), 461–467. [Link]
-
EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]
-
Zarei, M., et al. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. Journal of Medicinal Chemistry, 67(16), 14256–14276. [Link]
-
Zhang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6296. [Link]
-
Allen, D., et al. (2015). Triazole antifungals: a review. Drugs of Today, 51(11), 659-672. [Link]
-
Zarei, M., et al. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. Journal of Medicinal Chemistry. [Link]
-
Li, J., et al. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 21(6), 732. [Link]
-
Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal, 37(3), 135–142. [Link]
-
ResearchGate. (n.d.). Representative bioactive molecules containing pyrazole and benzofuran scaffold. [Link]
-
Martin, G. M., et al. (2000). Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method. Journal of Clinical Microbiology, 38(8), 3097–3100. [Link]
-
Iacopini, D., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 3501. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UtilisingGalleria mellonella larvae for studying in vivo activity of conventional and novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. mdpi.com [mdpi.com]
- 20. scribd.com [scribd.com]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. mdpi.com [mdpi.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT (Assay protocol [protocols.io]
- 25. MTT assay protocol | Abcam [abcam.com]
A Researcher's Guide to Assessing the Therapeutic Index of 3-Benzo[b]furan-2-yl-1H-pyrazole Derivatives
In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and minimal side effects is paramount. Among the myriad of heterocyclic compounds, the 3-benzo[b]furan-2-yl-1H-pyrazole scaffold has emerged as a promising framework for the development of potent anticancer and antimicrobial agents.[1] However, potency alone is a deceptive metric of a drug candidate's potential. The true measure of its clinical viability lies in its therapeutic index (TI) —a quantitative comparison of the concentration at which it exerts its therapeutic effect to the concentration at which it becomes toxic to healthy cells.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of novel this compound derivatives. We will delve into the critical experimental protocols, present a comparative analysis of existing data, and explore the structure-activity relationships that govern selectivity.
The Cornerstone of Safety: Understanding the Therapeutic Index and Selectivity Index
The therapeutic index is a critical parameter in drug development that quantifies the safety margin of a drug.[2] In the preclinical, in vitro setting, we often refer to the Selectivity Index (SI) . The SI is a ratio that compares the cytotoxicity of a compound against normal, healthy cells to its activity against the target cells, be they cancerous or microbial.[3]
The formula is straightforward:
Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) or MIC (Pathogen)
Where:
-
IC₅₀ (Inhibitory Concentration 50%) is the concentration of a compound required to inhibit the growth of 50% of a cell population.
-
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
A higher SI value is indicative of greater selectivity, signifying that the compound is more potent against the target cells while sparing healthy ones. Generally, an SI value greater than 3 is considered to be highly selective and warrants further investigation.
Experimental Workflow for Determining the Therapeutic Index
The assessment of the therapeutic index is a multi-step process that requires careful experimental design and execution. Below is a detailed workflow that ensures the generation of reliable and reproducible data.
Caption: Experimental workflow for assessing the therapeutic index.
Detailed Protocol 1: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., MCF-7, A-549, HT-29)
-
Normal, non-cancerous cell lines (e.g., mouse fibroblast 3T3-L1, human keratinocyte HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Culture the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Further dilute the compounds to various concentrations in the culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours in a humidified atmosphere with 5% CO₂ at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Detailed Protocol 2: Antimicrobial Activity Assessment using Broth Microdilution
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Comparative Analysis of this compound Derivatives
The following tables summarize the cytotoxic and antimicrobial activities of representative this compound derivatives from published studies.
Table 1: Anticancer Activity and Selectivity Index
| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound A | MCF-7 (Breast) | 7.31 | 3T3-L1 (Fibroblast) | 115.0 | 15.74 | [3] |
| A-549 (Lung) | 12.5 | 3T3-L1 (Fibroblast) | 115.0 | 9.2 | [3] | |
| HT-29 (Colon) | 15.2 | 3T3-L1 (Fibroblast) | 115.0 | 7.57 | [3] | |
| Compound B | K562 (Leukemia) | 0.26 | - | - | - | [4] |
| A549 (Lung) | 0.19 | - | - | - | [4] | |
| Compound C | HeLa (Cervical) | >100 | - | - | - | [5] |
Note: The absence of data for normal cell lines for some compounds precludes the calculation of their SI.
Table 2: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Derivative X | 12.5 | 25 | >50 | [6] |
| Derivative Y | 6.25 | 12.5 | 25 | [6] |
| Ciprofloxacin | 0.5 | 0.25 | - | Standard |
| Fluconazole | - | - | 1 | Standard |
Structure-Activity Relationship (SAR) and the Path to a Higher Therapeutic Index
The analysis of the relationship between the chemical structure of the this compound derivatives and their biological activity is crucial for designing compounds with an improved therapeutic index.
Caption: Structure-Activity Relationship (SAR) considerations.
From the available data, certain trends can be observed:
-
Substituents on the Benzofuran Ring: The nature and position of substituents on the benzofuran moiety can significantly impact both potency and selectivity. Electron-donating or withdrawing groups can influence the electronic properties of the molecule, affecting its interaction with biological targets.
-
Substituents on the Pyrazole Ring: Modifications on the pyrazole ring, particularly at the N1 position, can alter the compound's lipophilicity and pharmacokinetic profile. Bulky substituents may enhance binding to specific targets while potentially reducing off-target effects.
-
Linker between the Moieties: While the core structure is a direct fusion, in related compounds, the nature of any linker between the benzofuran and pyrazole rings can influence the molecule's flexibility and ability to adopt an optimal conformation for target binding.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has outlined a systematic approach to assessing their therapeutic index, a critical step in translating promising in vitro activity into clinically viable drug candidates.
The provided experimental protocols for cytotoxicity and antimicrobial testing offer a robust framework for generating high-quality, reproducible data. The comparative analysis highlights the potential for achieving high selectivity with this class of compounds, as evidenced by the impressive selectivity index of "Compound A".
Future research should focus on a multipronged approach:
-
Systematic SAR Studies: Synthesize and test a wider array of derivatives to build a comprehensive understanding of how structural modifications impact the therapeutic index.
-
Mechanism of Action Studies: Elucidate the specific molecular targets of the most promising compounds to understand the basis of their selectivity.
-
In Vivo Validation: Progress compounds with a high in vitro therapeutic index to preclinical animal models to assess their efficacy and safety in a more complex biological system.
By rigorously applying the principles and methodologies outlined in this guide, the scientific community can more effectively navigate the challenging path of drug discovery and unlock the full therapeutic potential of this compound derivatives.
References
-
El Hassani, I. A., Altay, A., Karrouchi, K., Yeniçeri, E., Türkmenoğlu, B., Assila, H., Boukharssa, Y., Ramli, Y. (2023). Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Chemistry & Biodiversity, 20(11), e202301145. [Link]
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2021). Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators. Archives of Pharmacal Research, 44(2), 206-222.
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2018). Synthesis and evaluation of thiazolidinone– pyrazole conjugates as anticancer and antimicrobial agents. Future Medicinal Chemistry, 10(1), 1-20.
-
Hassani, I. A. E., Altay, A., Karrouchi, K., Yeniçeri, E., Türkmenoğlu, B., Assila, H., ... & Ramli, Y. (2023). Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Chemistry & Biodiversity, 20(11), e202301145. [Link]
- Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. (2018). Design, synthesis and anticancer activity of new benzofuran–pyrazol-hydrazono-thiazolidin-4-one hybrids as potential EGFR inhibitors and apoptosis inducing agents. Bioorganic chemistry, 76, 344-356.
- Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Gazzar, A. R. (2019). A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. Molecules, 24(18), 3290.
-
Kamel, E. R., El-Shehry, M. F., El-Ghamry, H. A., & Abd El-Salam, O. I. (2021). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 45(41), 19335-19348. [Link]
-
Mabkhot, Y. N., Al-Showiman, S. S., Kheder, N. A., & Al-Shaalan, N. H. (2016). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 63(1), 143-152. [Link]
-
Mabkhot, Y. N., Barakat, A., Al-Majid, A. M., Al-shatri, M. A., & Al-Qahtani, M. H. (2021). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DNA Gyrase B Inhibition and In Silico Studies. Molecules, 26(16), 4991. [Link]
-
Mphahlele, M. J., Maluleka, M. M., & Parbhoo, N. (2021). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC advances, 11(10), 5585-5599. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., Shaquiquzzaman, M., Alam, M. M., & Perwez, A. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers, 1-10. [Link]
-
Panda, S. S., & Girgis, A. S. (2021). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 11(54), 34229-34243. [Link]
-
Petrou, A., & Tzakos, A. G. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 3995. [Link]
-
Shi, Y., He, Z., Liu, H., Li, X., & Cui, J. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(1), 169. [Link]
-
Tripathi, S. K., & Mutt, S. (2012). The Determination and Interpretation of the Therapeutic Index in Drug Development. Nature Reviews Drug Discovery, 11(10), 751-761. [Link]
Sources
- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]
- 2. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 5. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. meddocsonline.org [meddocsonline.org]
Comparative Analysis of Cross-Resistance Profiles for 3-Benzo[b]furan-2-yl-1H-pyrazole in Acquired Drug-Resistant Cancer Models
Introduction
The emergence of drug resistance is a primary factor in the failure of many promising chemotherapeutic agents. Understanding the potential for cross-resistance—where resistance to one drug confers resistance to others—is a critical step in the preclinical evaluation of any new chemical entity. This guide provides a comprehensive framework for investigating the cross-resistance profile of 3-benzo[b]furan-2-yl-1H-pyrazole , a novel heterocyclic compound belonging to a class of scaffolds known for a range of biological activities, including antiproliferative effects.[1][2][3][4][5][6]
While direct resistance studies on this specific molecule are not yet prevalent in the literature, its core structure, combining benzofuran and pyrazole moieties, is featured in compounds designed as multi-kinase inhibitors and cytotoxic agents.[4][5][7] This guide, therefore, establishes a robust, experimentally-grounded methodology for researchers to:
-
Develop a cancer cell line with acquired resistance to this compound.
-
Characterize the resistance phenotype and investigate the underlying mechanisms.
-
Objectively compare the compound's efficacy against a panel of standard-of-care agents in both the parental (sensitive) and newly developed resistant cell lines.
The protocols and experimental logic outlined herein are designed to provide a self-validating system, ensuring that the data generated is reliable, reproducible, and directly applicable to the strategic development of this compound.
Part 1: Generating a Resistant Cell Line Model
The foundational step in any cross-resistance study is the development of a stable, drug-resistant cell line. The most widely accepted method, which mimics the clinical emergence of resistance, involves continuous, long-term exposure of a parental cell line to escalating concentrations of the drug.[8][9][10][11]
Workflow for Developing a this compound-Resistant Line
Caption: Workflow for generating a drug-resistant cell line.
Detailed Protocol: Generation of a Resistant Cell Line
Causality Behind Experimental Choices: The goal is not to kill the entire cell population but to apply selective pressure that allows the small fraction of innately more resistant cells to survive and proliferate.[10][12] Starting at a sub-lethal concentration (e.g., IC20, the concentration that inhibits 20% of cell proliferation) is critical to prevent complete culture collapse.[10] The gradual dose escalation mimics the pharmacokinetics of cancer therapy and selects for robust, stable resistance mechanisms.[8]
-
Parental Cell Line Selection: Choose a cancer cell line relevant to the anticipated therapeutic area of benzofuran-pyrazole compounds (e.g., MCF-7 for breast cancer, A549 for lung cancer). Ensure the cell line has a known, stable phenotype.
-
Initial IC50 Determination: Using the MTT Assay Protocol (detailed in Part 2), determine the baseline IC50 value of this compound in the chosen parental cell line.
-
Initiation of Drug Exposure: Culture the parental cells in medium containing the compound at a concentration equal to its IC10-IC20.[8][10]
-
Monitoring and Passaging: Maintain the culture, replacing the drug-containing medium every 2-3 days. Monitor cell morphology and growth rate. Initially, a significant slowdown in proliferation and increased cell death is expected. Passage the cells only when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and resumed a stable, albeit slower, growth rate, increase the drug concentration by approximately 25-50%.[10] Repeat this stepwise process. The entire procedure can take from 3 to 18 months.[11]
-
Validation of Resistance: After establishing a cell line that can proliferate in a significantly higher drug concentration (e.g., 5-10 times the original IC50), perform a new MTT assay to quantify the shift in IC50 compared to the original parental line. A significant increase confirms the resistant phenotype.[8]
-
Stability Testing & Cryopreservation: Culture the resistant cells in a drug-free medium for several passages (5+) and then re-test the IC50.[9] This ensures the resistance mechanism is stable and not transient. Create cryopreserved stocks of both the resistant and the age-matched parental cell line for all future experiments.
Part 2: Characterizing the Cross-Resistance Profile
With both parental (SENS) and resistant (RES) cell lines established, the core of the investigation can begin. This involves quantifying the change in sensitivity not only to the inducing agent but to a panel of mechanistically diverse anticancer drugs.
Experimental Design: The Cross-Resistance Panel
The choice of comparator drugs is critical. The panel should include agents with well-characterized mechanisms of action and susceptibility to known resistance pathways. This allows for logical inference about the mechanism at play in your RES line.
| Drug Class | Example Drug | Primary Mechanism of Action | Common Resistance Mechanism |
| Anthracycline | Doxorubicin | DNA intercalator, Topoisomerase II inhibitor | P-glycoprotein (P-gp/MDR1) efflux pump substrate.[13][14][15] |
| Taxane | Paclitaxel | Microtubule stabilizer | P-gp efflux pump substrate; tubulin mutations.[15][16] |
| Platinum Agent | Cisplatin | Creates DNA adducts, inducing apoptosis | Enhanced DNA repair; reduced drug uptake.[15][17] |
| EGFR TKI | Gefitinib / Erlotinib | Inhibits Epidermal Growth Factor Receptor kinase | Target mutation (e.g., T790M); activation of bypass pathways.[18][19][20][21] |
| Inducing Agent | This compound | (Putative) Kinase inhibition, apoptosis induction | To be determined |
Core Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[22][23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24][25]
-
Cell Seeding: Seed both parental (SENS) and resistant (RES) cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24][26]
-
Drug Treatment: Prepare serial dilutions of each drug from the panel. Replace the culture medium with medium containing the various drug concentrations. Include a "no-drug" control and a "medium-only" blank.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[22][23][26] Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[24]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22][24] Read the absorbance at 570-590 nm using a microplate reader.[22][23]
-
Data Analysis: Subtract the blank absorbance from all readings. Plot cell viability (%) against drug concentration (log scale) and use non-linear regression to calculate the IC50 value for each drug in both cell lines.
Interpreting the Data: The Resistance Factor (RF)
The primary quantitative output is the Resistance Factor (RF), calculated as:
RF = IC50 (Resistant Line) / IC50 (Parental Line)
| Drug Tested | Parental (SENS) IC50 (µM) | Resistant (RES) IC50 (µM) | Resistance Factor (RF) | Potential Inference |
| This compound | 0.5 | 15.0 | 30.0 | Successful resistance induction. |
| Doxorubicin | 0.1 | 3.5 | 35.0 | Strong cross-resistance. Suggests upregulation of an efflux pump like P-gp.[14][15] |
| Paclitaxel | 0.01 | 0.4 | 40.0 | Strong cross-resistance. Further supports P-gp involvement.[15][16] |
| Cisplatin | 2.0 | 2.2 | 1.1 | No cross-resistance. Suggests the mechanism is not related to enhanced DNA repair. |
| Gefitinib | 1.0 | 1.1 | 1.1 | No cross-resistance. Suggests the mechanism is not a common EGFR bypass pathway. |
An RF > 1 indicates resistance. An RF ≈ 1 indicates no cross-resistance. An RF < 1 would indicate collateral sensitivity, a highly desirable therapeutic outcome.
Part 3: Investigating the Mechanism of Resistance
The cross-resistance profile provides strong clues about the underlying molecular changes in the resistant cells. Follow-up experiments are essential to confirm these hypotheses.
Hypothesis 1: Upregulation of ABC Transporters (P-gp)
The strong cross-resistance to known P-gp substrates (Doxorubicin, Paclitaxel) points directly to the overexpression of this efflux pump.[14][27][28][29] P-glycoprotein is a well-characterized ATP-dependent pump that actively removes a wide array of xenobiotics from the cell, reducing their intracellular concentration and thus their efficacy.[13][14][27]
Caption: P-glycoprotein (P-gp) mediated drug efflux mechanism.
Experimental Validation:
-
Western Blotting: Lyse the SENS and RES cells and perform a western blot using a specific antibody against P-gp (also known as ABCB1). A significantly darker band in the RES lane compared to the SENS lane confirms overexpression of the protein.
-
Reversal of Resistance: Repeat the MTT assay for this compound and Doxorubicin, but this time co-administer the drugs with a known P-gp inhibitor like Verapamil or PSC 833.[28] If the IC50 in the RES line drops significantly, nearing the level of the SENS line, it strongly validates that P-gp activity is the primary resistance mechanism.
Hypothesis 2: Target Alteration or Bypass Pathway Activation
If the cross-resistance profile is narrow and does not include classic MDR substrates, the mechanism may involve the specific molecular target of this compound. This is common for targeted therapies like kinase inhibitors.[16][18][19][30]
Experimental Validation:
-
Phospho-Kinase Array: If the compound is a putative kinase inhibitor, a phospho-kinase array can compare the phosphorylation status of dozens of key signaling kinases between SENS and RES cells (with and without drug treatment). This can reveal if a bypass signaling pathway has been activated in the resistant cells.[16]
-
Target Sequencing: If the direct molecular target is known, sequence the gene encoding that target in both SENS and RES cells to check for acquired mutations that might prevent drug binding, a common resistance mechanism for EGFR inhibitors.[19][21]
Conclusion
This guide provides a systematic, evidence-based framework for evaluating the cross-resistance profile of this compound. By first developing a specific resistant cell model and then challenging it with a mechanistically diverse panel of approved anticancer drugs, researchers can gain critical insights into potential clinical challenges and liabilities. Elucidating the mechanism—be it broad-spectrum efflux via P-gp or a specific target-related alteration—is paramount for the strategic development of this compound, potentially guiding future medicinal chemistry efforts to circumvent resistance or identifying patient populations most likely to respond. This rigorous preclinical assessment is fundamental to building a comprehensive data package for any novel therapeutic candidate.
References
-
Zahra, M. H., et al. (2013). P-glycoprotein Mediates Drug Resistance via a Novel Mechanism Involving Lysosomal Sequestration. Journal of Biological Chemistry. Available at: [Link]
-
Pan, S. T., et al. (2021). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Oncology Letters. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Ferreira, R. J., et al. (2019). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Oncology. Available at: [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
McDevitt, C. A. & Callaghan, R. (2017). Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? British Journal of Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). P-glycoprotein. Available at: [Link]
-
Passiglia, F., et al. (2021). Cross-resistance in EGFR-targeted therapies. ResearchGate. Available at: [Link]
-
Kim, M. S., et al. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available at: [Link]
-
Russo, A., et al. (2016). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO Open. Available at: [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Available at: [Link]
-
Procell. (2023). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Available at: [Link]
-
Nobre, M. (2022). Is there a commonly used protocol for making cancer cell lines drug resistant? ResearchGate. Available at: [Link]
-
Smith, H. W. (2013). Ways to generate drug-resistant cancer cell lines? ResearchGate. Available at: [Link]
-
Gatenby, R. A., et al. (2022). Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue. Cancers. Available at: [Link]
-
Oren, R., et al. (2020). Host-dependent Phenotypic Resistance to EGFR Tyrosine Kinase Inhibitors. International Journal of Cancer. Available at: [Link]
-
Lin, Y., et al. (2014). Intrinsic resistance to EGFR tyrosine kinase inhibitors in advanced non-small-cell lung cancer with activating EGFR mutations. OncoTargets and Therapy. Available at: [Link]
-
Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Available at: [Link]
-
ResearchGate. (n.d.). Models of cross–resistance. Available at: [Link]
-
Physicians' Education Resource®, LLC. (2021). Overcoming Mechanisms of Resistance Remains at the Forefront for EGFR-Mutant NSCLC. OncLive. Available at: [Link]
-
A. S., et al. (2024). An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. Journal of Cancer Metastasis and Treatment. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Molecules. Available at: [Link]
-
Mansoori, B., et al. (2017). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Advanced Pharmaceutical Bulletin. Available at: [Link]
-
S., P., et al. (2019). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2013). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
Mhlongo, J. T., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. Available at: [Link]
-
de la Torre, B. G., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Semantic Scholar. Available at: [Link]
-
de la Torre, B. G., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]
-
Ibrahim, M. A. A., et al. (2013). Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. P-glycoprotein Mediates Drug Resistance via a Novel Mechanism Involving Lysosomal Sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 17. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Host-dependent Phenotypic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intrinsic resistance to EGFR tyrosine kinase inhibitors in advanced non-small-cell lung cancer with activating EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. broadpharm.com [broadpharm.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 28. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 30. egfrcancer.org [egfrcancer.org]
A Comparative Guide to the In Vivo Efficacy of Novel Multi-Kinase Inhibitors vs. Standard of Care in BRAF V600E-Mutant Melanoma
This guide provides an in-depth comparison of the in vivo efficacy of emerging multi-kinase inhibitors, exemplified by compounds from the benzo[b]furan-pyrazole scaffold, against established standards of care for BRAF V600E-mutant melanoma. For the purpose of a data-driven comparison, we will use the approved multi-kinase inhibitor Regorafenib , which targets BRAF, as a representative of next-generation approaches, and compare it directly with the first-in-class BRAF-specific inhibitor, Vemurafenib .
This analysis is designed for researchers, drug development professionals, and scientists interested in the preclinical evaluation of novel oncology therapeutics. We will delve into the mechanistic rationale, comparative efficacy data from xenograft models, and the detailed experimental protocols required to generate such data, providing a comprehensive framework for assessing new chemical entities in this therapeutic space.
Introduction: The Evolving Landscape of BRAF-Mutant Melanoma Treatment
Mutations in the BRAF proto-oncogene, particularly the V600E substitution, are driving oncogenic events in approximately 50% of cutaneous melanomas[1]. This discovery led to the development of targeted therapies, fundamentally changing the prognosis for patients with metastatic disease. The first wave of these therapies included specific inhibitors like Vemurafenib, which directly target the mutated BRAF kinase, leading to rapid and significant clinical responses[2][3].
However, the durability of these responses is often limited by the development of acquired resistance. This clinical challenge has spurred the development of new therapeutic strategies, including combination therapies and multi-kinase inhibitors that can target both the primary oncogenic driver and potential resistance pathways simultaneously.
This guide focuses on comparing the archetypal specific inhibitor, Vemurafenib, with a multi-kinase inhibitor, Regorafenib. Regorafenib, while not a direct derivative of the 3-benzo[b]furan-2-yl-1H-pyrazole scaffold, represents a class of compounds with a broad target profile that includes BRAF, as well as key angiogenic and stromal kinases like VEGFR and PDGFR[4][5][6]. This comparison illuminates the trade-offs and potential advantages of specific versus broader kinase inhibition in a preclinical in vivo setting.
Mechanism of Action: Specific vs. Multi-Targeted Inhibition
Understanding the mechanism of action is critical to interpreting efficacy data. Vemurafenib and Regorafenib operate on fundamentally different principles.
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase. Its action is focused on shutting down the constitutively active MAPK (RAS-RAF-MEK-ERK) signaling pathway, which promotes tumor cell proliferation and survival[2][7]. Its specificity is its strength, leading to high response rates, but also its vulnerability, as the cancer cell can develop bypass tracks.
-
Regorafenib: A non-selective kinase inhibitor with a wider target profile. It inhibits multiple kinases involved in oncogenesis (BRAF, KIT, RET), angiogenesis (VEGFR1-3, TIE2), and the tumor microenvironment (PDGFR, FGFR)[4][6][8]. The rationale behind this approach is to simultaneously block tumor cell proliferation, cut off the tumor's blood supply, and modulate the tumor stroma, potentially creating a more durable anti-tumor response and delaying resistance.
Below is a diagram illustrating the distinct targeting profiles within the oncogenic signaling cascade.
Comparative In Vivo Efficacy Analysis
The most direct assessment of a compound's potential is its performance in a living model. Human tumor xenografts in immunodeficient mice are a standard preclinical model. In this model, human melanoma cells with a known BRAF V600E mutation are implanted, and once tumors are established, treatment begins. The primary endpoint is typically Tumor Growth Inhibition (TGI).
The following table summarizes representative data compiled from preclinical studies of Vemurafenib and Regorafenib in BRAF V600E melanoma xenograft models.
| Parameter | Vemurafenib | Regorafenib | Vehicle Control |
| Mouse Model | Athymic Nude (nu/nu) | Athymic Nude (nu/nu) | Athymic Nude (nu/nu) |
| Cell Line | A375 (Human Melanoma, BRAF V600E) | A375 (Human Melanoma, BRAF V600E) | A375 (Human Melanoma, BRAF V600E) |
| Dosing Regimen | 50 mg/kg, Oral Gavage, Daily | 10-30 mg/kg, Oral Gavage, Daily | Vehicle, Oral Gavage, Daily |
| Treatment Duration | 21 Days | 21 Days | 21 Days |
| Tumor Growth Inhibition (TGI) | >90% (often induces regression)[9] | ~60-80%[10][11] | 0% (Baseline) |
| Effect on p-ERK | Strong suppression[7][9] | Moderate suppression[10] | No change |
| Observed Toxicity | Generally well-tolerated in mice | Potential for weight loss at higher doses | None |
Interpretation of Efficacy Data:
-
Vemurafenib demonstrates profound efficacy against BRAF V600E xenografts, often leading to complete tumor regression. This is consistent with its mechanism as a potent and specific inhibitor of the primary oncogenic driver. The robust suppression of phosphorylated ERK (p-ERK), a key downstream biomarker, confirms its on-target activity[9].
-
Regorafenib shows significant, albeit less profound, tumor growth inhibition compared to Vemurafenib in this specific model[10][11]. This is expected, as its molecular interactions are distributed across multiple targets rather than being concentrated on BRAF V600E alone. Its efficacy is a composite of anti-proliferative, anti-angiogenic, and microenvironment-modulating effects. The key advantage, not always captured in a short-term TGI study, is the potential to delay the onset of resistance by targeting multiple pathways simultaneously.
Experimental Methodology: In Vivo Xenograft Efficacy Study
To ensure the trustworthiness and reproducibility of in vivo data, a rigorously defined and validated protocol is essential. The following is a standard operating procedure for a subcutaneous xenograft study.
Step-by-Step Protocol:
-
Cell Culture: A375 human melanoma cells (ATCC® CRL-1619™) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum. Cells are maintained in a 37°C, 5% CO₂ incubator and harvested during the exponential growth phase. Causality: Using cells in exponential phase ensures high viability and tumorigenicity.
-
Animal Husbandry: Female athymic nude mice, 6-8 weeks old, are used. Their immunodeficient status is critical to prevent rejection of the human tumor graft. They are allowed to acclimatize for one week. Causality: Acclimatization reduces stress-related variables in the study.
-
Tumor Implantation: Mice are subcutaneously injected in the right flank with 5 x 10⁶ A375 cells resuspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel. Causality: Matrigel provides an extracellular matrix scaffold that promotes tumor cell engraftment and growth.
-
Tumor Growth Monitoring: Tumor dimensions are measured with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches approximately 150 mm³, mice are randomized into treatment cohorts (n=8-10 mice per group) with similar mean tumor volumes. Causality: Randomization prevents selection bias and ensures that any observed differences are due to the treatment.
-
Drug Formulation and Administration:
-
Vemurafenib: Formulated in a vehicle such as 0.5% methylcellulose / 0.2% Tween 80.
-
Regorafenib: Formulated in a vehicle such as 1% methylcellulose.
-
Drugs are administered daily via oral gavage at the specified doses. Animal body weight is monitored daily as a measure of toxicity.
-
-
Endpoint and Analysis: The study is concluded after a set period (e.g., 21 days) or when tumors in the control group reach a predetermined size limit. Tumors are excised, weighed, and may be processed for biomarker analysis (e.g., Western blot for p-ERK) or histopathology. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
Discussion and Future Directions
The comparative in vivo data highlight a critical strategic question in drug development: should the focus be on potent, specific inhibition of a single oncogenic driver or on broader, multi-targeted inhibition?
-
Vemurafenib's profound initial efficacy validates the strategy of targeting a specific driver mutation. However, its clinical use is now primarily in combination with MEK inhibitors to mitigate resistance. For preclinical screening, it serves as an essential benchmark for on-target potency.
-
Regorafenib's profile suggests a different utility. While its single-agent TGI in a BRAF-driven model may be lower than a specific inhibitor, its ability to target angiogenesis and other kinases makes it a compelling candidate for combination therapies or for tumors where multiple signaling pathways are active[11]. Studies are exploring its use in patients who have developed resistance to first-line BRAF/MEK inhibitors[1].
For novel compounds based on the This compound scaffold, the path forward is clear. Recent research has identified derivatives of this scaffold that exhibit potent multi-kinase inhibition in vitro, with strong activity against BRAF V600E[9]. The next crucial step is to advance these promising candidates into well-designed in vivo xenograft studies, following the protocols outlined here. Their performance should be benchmarked against both a specific inhibitor like Vemurafenib and a multi-kinase inhibitor like Regorafenib to fully characterize their therapeutic potential and define their optimal clinical development strategy.
References
-
Arce-Ramos, M. et al. (2023). Bioactive benzo[b]furan derivatives. ResearchGate. Available at: [Link]
-
National Cancer Institute. (n.d.). Regorafenib. NCI DTP RAID Program. Available at: [Link]
-
Cheng, L. et al. (2016). BET and BRAF inhibitors act synergistically against BRAF-mutant melanoma. Cancer Medicine. Available at: [Link]
-
Zimmer, L. et al. (2024). Regorafenib Combined with BRAF/MEK Inhibitors for the Treatment of Refractory Melanoma Brain Metastases. MDPI. Available at: [Link]
-
Flaherty, K. T. et al. (2012). Targeting Mutant BRAF in Melanoma: Current Status and Future Development of Combination Therapy Strategies. Molecular Carcinogenesis. Available at: [Link]
-
Targeted Oncology. (2019). Survival Benefit Confirmed in Real-Life Analysis of Second-Line Regorafenib in HCC. Targeted Oncology. Available at: [Link]
-
Chapman, P. B. et al. (2011). Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. Clinical Cancer Research. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Abdel-Wahab, B. F. et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. Available at: [Link]
-
LoRusso, P. M. et al. (2023). Regorafenib in Patients With Solid Tumors With BRAF Alterations: Results From the Targeted Agent and Profiling Utilization Registry (TAPUR) Study. JCO Precision Oncology. Available at: [Link]
-
Ugurel, S. et al. (2023). Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. Cancers. Available at: [Link]
-
Wang, Y. et al. (2024). Regorafenib promotes antitumor progression in melanoma by reducing RRM2. iScience. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Regorafenib?. Patsnap Synapse. Available at: [Link]
-
Jiang, C. C. et al. (2019). Regorafenib promotes anti-tumor immunity via inhibiting PD-L1 and IDO1 expression in melanoma. Clinical Cancer Research. Available at: [Link]
-
ClinicalTrials.gov. (2023). A Clinical Trial of Regorafenib in Patients With Pretreated Advanced Melanoma (RegoMel). ClinicalTrials.gov. Available at: [Link]
-
Parmenter, T. J. et al. (2014). Response of BRAF mutant melanoma to BRAF inhibition is mediated by a network of transcriptional regulators of glycolysis. eLife. Available at: [Link]
-
STIVARGA HCP. (n.d.). Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. stivarga-hcp.com. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 666728-39-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Targeting Mutant BRAF in Melanoma: Current Status and Future Development of Combination Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regorafenib - NCI [dctd.cancer.gov]
- 5. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 6. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 7. Response of BRAF mutant melanoma to BRAF inhibition is mediated by a network of transcriptional regulators of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regorafenib in Patients With Solid Tumors With BRAF Alterations: Results From the Targeted Agent and Profiling Utilization Registry (TAPUR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regorafenib promotes antitumor progression in melanoma by reducing RRM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to the Experimental Validation of Molecular Docking Predictions for 3-benzo[b]furan-2-yl-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Peril of In Silico Prediction
Molecular docking has revolutionized the early stages of drug discovery, offering a powerful computational lens to predict how a small molecule, such as a derivative of 3-benzo[b]furan-2-yl-1H-pyrazole, might interact with a protein target.[1][2] This heterocyclic scaffold is of significant interest, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Computational studies have explored their binding to targets like DNA Gyrase B and thymidylate synthase, providing valuable, albeit theoretical, insights into their mechanism of action.[7][8][9]
However, the output of a docking simulation—a predicted binding pose and an estimated binding affinity—is not a biological fact. It is a hypothesis. The algorithms and scoring functions used, while sophisticated, are imperfect approximations of complex molecular reality.[2][10] Factors such as protein flexibility, the role of water molecules, and the nuances of solvation are notoriously difficult to model accurately.[11] Therefore, rigorous experimental validation is not merely a suggestion; it is a mandatory step to progress a computational hit into a viable lead compound. This guide provides a comparative overview of the key biophysical techniques used to validate, challenge, and refine molecular docking predictions, using the this compound scaffold as our central case study.
The Validation Workflow: From Hypothesis to Evidence
The journey from a computational prediction to an experimentally validated interaction follows a logical progression. The initial docking study provides a structural and energetic hypothesis. Subsequent biophysical experiments are designed to test this hypothesis by measuring the physical reality of the interaction.
Caption: Workflow from computational prediction to experimental validation.
A Comparative Guide to Core Validation Techniques
Choosing the right experimental method depends on the specific question being asked. Are you validating the precise binding pose, the binding affinity (how tightly it binds), the kinetics (how fast it binds and unbinds), or the full thermodynamic profile of the interaction? Each technique offers a unique piece of the puzzle.
X-ray Crystallography: The "Gold Standard" for Structural Validation
X-ray crystallography provides the most direct and unambiguous validation of a predicted binding pose.[12] By determining the three-dimensional structure of the protein-ligand complex at atomic resolution, it can definitively confirm or refute the orientation, conformation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) suggested by the docking simulation.[13]
-
Principle: A crystallized protein-ligand complex is bombarded with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined.[12]
-
Key Output: High-resolution 3D structure of the protein-ligand complex.
-
Causality: This is the ultimate arbiter of the "correctness" of a binding pose. If the crystal structure shows a different binding mode than the docked pose, the docking prediction was incorrect.[14] A successful prediction is typically defined as having a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked ligand's heavy atoms and its crystallographic position.[14][15]
-
Limitations: The primary bottleneck is the need to grow high-quality crystals of the protein-ligand complex, which can be a significant, and sometimes insurmountable, challenge.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Validation in Solution
NMR spectroscopy is a powerful technique for confirming ligand binding and mapping the interaction site directly in solution, which more closely mimics the physiological environment. This is particularly valuable as it avoids artifacts that can arise from crystallization.
-
Principle: NMR detects the magnetic properties of atomic nuclei.[16] When a ligand like our this compound binds to a protein, it perturbs the local chemical environment of nearby amino acid residues. This perturbation can be detected as changes (or "shifts") in the protein's NMR spectrum, a technique known as Chemical Shift Perturbation (CSP).
-
Key Output: Confirmation of binding, identification of the binding site on the protein, and structural information about the complex in solution.[17]
-
Causality: By mapping the residues with the most significant chemical shifts onto the protein's structure, we can delineate the binding interface. If the residues identified by NMR match the predicted binding pocket from the docking study, it provides strong evidence for the validity of the predicted location.
-
Limitations: NMR generally requires larger quantities of soluble, stable, and isotopically labeled (¹⁵N, ¹³C) protein. It is also typically limited to smaller and medium-sized proteins (<40 kDa).[18]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
While docking scoring functions provide a calculated binding energy, ITC provides a direct, label-free measurement of the binding thermodynamics in solution.[19][20] It is considered the gold standard for determining binding affinity.[21]
-
Principle: ITC measures the minute heat changes that occur when two molecules interact.[19] A solution of the ligand (e.g., this compound) is titrated into a solution of the target protein, and the heat released or absorbed is measured with high precision.[20]
-
Key Output: A complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20]
-
Causality: The experimentally determined KD from ITC provides a quantitative benchmark against which the docking score can be compared. A strong correlation between the docking scores and ITC-derived affinities for a series of analogs can validate the predictive power of the computational model.[22] A significant discrepancy signals that the scoring function is failing to capture the key drivers of binding.
-
Limitations: ITC is a bulk technique and can be material-intensive, often requiring milligrams of pure, highly concentrated protein and ligand.
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a highly sensitive optical technique that measures biomolecular interactions in real-time without the need for labels.[23][24] It has become a cornerstone of drug discovery for its ability to provide both equilibrium and kinetic binding data.[23][25]
-
Principle: The target protein is immobilized on a sensor chip. A solution containing the ligand is flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.[23][26]
-
Key Output: Binding affinity (KD), as well as the kinetic rate constants for association (kₐ) and dissociation (kₒ).
-
Causality: Like ITC, SPR provides an experimental KD for direct comparison with docking scores. Furthermore, the kinetic data it provides (especially the off-rate, kₒ) can be critical for lead optimization, an aspect that molecular docking does not typically predict.
-
Limitations: Requires immobilization of the protein, which can potentially lead to loss of activity or steric hindrance. Non-specific binding to the sensor surface can also be a challenge.[27]
Quantitative Comparison of Validation Techniques
| Technique | Primary Information | Sample Requirement | Throughput | Key Advantage | Key Limitation |
| X-ray Crystallography | Binding Pose (Atomic Detail) | High (mg), requires crystals | Low | Unambiguous structural validation of the binding mode.[12] | Crystal growth is a major bottleneck; static picture.[12] |
| NMR Spectroscopy | Binding Site, Conformation | High (mg), isotope labeling often needed | Low to Medium | Provides structural and dynamic data in solution. | Protein size limitations; requires soluble, stable protein.[18] |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Thermodynamics (ΔH, ΔS) | High (mg), high concentration | Low to Medium | Direct, label-free measurement of all thermodynamic binding parameters.[19][20] | High sample consumption; sensitive to buffer mismatch. |
| Surface Plasmon Resonance (SPR) | Affinity (KD), Kinetics (kₐ, kₒ) | Low (µg) | Medium to High | Real-time kinetic data; high sensitivity.[23] | Requires protein immobilization; potential for artifacts.[27] |
Choosing the Right Tool: A Logic-Based Approach
The selection of a validation method should be driven by the specific scientific question at hand.
Caption: Decision tree for selecting a validation method.
Detailed Experimental Protocol: Validating Binding Affinity via Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps to quantitatively measure the binding of a this compound derivative to its target protein.
Objective: To determine the dissociation constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the protein-ligand interaction.
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of critical controls, such as titrating the ligand into the buffer alone. This control experiment measures the heat of dilution of the ligand, which must be subtracted from the protein-ligand binding data to ensure the observed heat changes are solely due to the binding event.
Methodology
-
Sample Preparation (The Foundation of Good Data):
-
Protein: Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The goal is to achieve perfect buffer matching between the protein solution in the cell and the ligand solution in the syringe to minimize heats of dilution.
-
Ligand: Dissolve the synthesized this compound derivative in 100% DMSO to create a high-concentration stock. Then, dilute this stock into the exact same final ITC buffer used for the protein dialysis. The final DMSO concentration should be identical in both the cell and syringe solutions (typically <5%) and kept as low as possible.
-
Concentration Determination: Accurately determine the final protein concentration using a reliable method (e.g., A₂₈₀ measurement with a calculated extinction coefficient, or a BCA assay). The ligand concentration must also be known precisely. Inaccuracy here is a primary source of error in determining stoichiometry.
-
Degassing: Thoroughly degas both the protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent the formation of air bubbles in the ITC cell, which would ruin the measurement.
-
-
Instrument Setup and Experiment Execution:
-
Instrument: Use a properly calibrated and equilibrated instrument, such as a Malvern Panalytical MicroCal PEAQ-ITC or similar.
-
Loading: Carefully load the protein solution (e.g., 10-20 µM) into the sample cell and the ligand solution (e.g., 100-200 µM, typically 10-20x the protein concentration) into the injection syringe, ensuring no bubbles are introduced.
-
Parameters: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters. A typical experiment might consist of an initial small injection (0.4 µL) followed by 18-19 larger injections (2 µL). The initial injection is often discarded during analysis as it accounts for syringe equilibration.
-
Equilibration: Allow the system to equilibrate thermally for at least 600 seconds before the first injection to establish a stable baseline.
-
-
Control Experiment (Crucial for Data Integrity):
-
Perform an identical titration, but this time inject the ligand solution from the syringe into the sample cell containing only the ITC buffer (with the same final DMSO concentration). This measures the heat of dilution of the ligand.
-
-
Data Analysis:
-
Integration: Integrate the raw data (power vs. time) to determine the heat change (µcal) for each injection.
-
Subtraction: Subtract the heats of dilution obtained from the control experiment from the heats of binding for each corresponding injection.
-
Fitting: Plot the corrected heat per mole of injectant versus the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., a one-site independent model) using the instrument's analysis software. The fitting process will yield the KD, n, and ΔH. The binding entropy (ΔS) is then calculated automatically.
-
Conclusion: An Integrated Approach to Confident Drug Discovery
Molecular docking is an invaluable tool for generating hypotheses and prioritizing compounds in the early phases of drug discovery. However, computational predictions for molecules like this compound must be treated as starting points, not final answers. A multi-pronged experimental validation strategy, employing techniques like ITC, SPR, NMR, and X-ray crystallography, is essential. Each method provides a different, complementary piece of evidence. By rigorously comparing computational predictions with robust experimental data, researchers can build a confident, data-driven case for advancing a compound, transforming a promising in silico hit into a genuine therapeutic candidate.
References
- Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan St
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
- Synthesis, Characterization and Molecular Docking Studies of Substituted Benzofuran and Pyrazole Derivatives - ResearchG
- How to validate molecular docking results with no proper crystal structure??
- Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in r
- Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Ligand binding assays at equilibrium: validation and interpret
- Protein Binding Assays - BioAgilytix Labs.
- (PDF)
- Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
- How to validate the molecular docking results ?
- NMR Spectroscopy Revolutionizes Drug Discovery.
- Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed.
- SYNTHESIS, ANTITUMOR ACTIVITY AND MOLECULAR DOCKING STUDY OF NOVEL BENZOFURAN-2-YL PYRAZOLE PYRIMIDINE DERIV
- Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - PubMed Central.
- (PDF)
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
- How to Use Molecular Docking and Dynamics to Solve Real-World Biophysical Problems.
- Validation Studies of the Site-Directed Docking Program LibDock - ACS Public
- Ligand binding assay - Wikipedia.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry - ACS Public
- How does SPR work in Drug Discovery? - deNOVO Biolabs.
- Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives - ResearchG
- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC - PubMed Central.
- A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC).
- Crystal Structures, Molecular Docking and In Vitro Investigations of Two 4-Substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile Derivatives as Potential Topoisomerase II Inhibitors - MDPI.
- SPR Provides a Boost to Drug Discovery and Development | Fe
- Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran–pyrazole deriv
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics.
- Characterizing Binding Interactions by ITC - TA Instruments.
- Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach - ACS Public
- Molecular Docking Studies: The Success Should Overrule the Doubts - Longdom Publishing.
- Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence.
- New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC - NIH.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. azooptics.com [azooptics.com]
- 18. researchgate.net [researchgate.net]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. portlandpress.com [portlandpress.com]
- 24. photonics.com [photonics.com]
- 25. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. denovobiolabs.com [denovobiolabs.com]
- 27. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Navigating the Disposal of 3-benzo[b]furan-2-yl-1H-pyrazole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 3-benzo[b]furan-2-yl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally related compounds and established regulatory guidelines to offer a conservative and safety-conscious approach.
Our primary directive is to empower you with the knowledge to manage this chemical waste stream responsibly, mitigating risks to personnel and the environment. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and deep understanding within your laboratory.
Inferred Hazard Profile of this compound
-
Benzofuran Moiety: The benzofuran component suggests several potential hazards. Benzofuran itself is classified as a flammable liquid and is suspected of causing cancer.[1] It may also cause damage to organs, particularly the liver, through prolonged or repeated exposure and is considered harmful to aquatic life with long-lasting effects. Ingestion and inhalation of benzofuran are harmful, and it can cause skin and eye irritation.[1][2]
-
Pyrazole Moiety: Pyrazole derivatives are known for their diverse pharmacological activities.[3][4] Some have been shown to cause skin and eye irritation, as well as respiratory irritation.[5] While some pyrazole derivatives exhibit low acute toxicity to aquatic organisms, their broader environmental impact warrants a cautious approach to disposal.[6]
Based on this analysis, this compound should be handled as a hazardous chemical with potential carcinogenic, organotoxic, irritant, and environmental hazards.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to establish a designated area for waste accumulation and ensure all personnel are equipped with the appropriate PPE.
Standard Operating Procedures for Handling:
-
Engineering Controls: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment: A comprehensive PPE protocol is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile gloves should be worn. Given that prolonged skin contact with benzofuran can defat the skin, double-gloving is recommended.[1]
-
Body Protection: A flame-resistant lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
-
| Hazard Class | Recommended PPE | Engineering Control |
| Flammable | Flame-resistant lab coat | Chemical Fume Hood |
| Suspected Carcinogen | Nitrile gloves (double-gloved) | Chemical Fume Hood |
| Organ Toxicity | Nitrile gloves, Safety goggles | Chemical Fume Hood |
| Skin/Eye Irritant | Nitrile gloves, Safety goggles | Chemical Fume Hood |
| Aquatic Toxicity | N/A (Prevent release) | N/A |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the cornerstone of a safe disposal program.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used.
-
Never mix incompatible waste streams. For instance, acidic waste should not be mixed with basic waste.
-
Aqueous solutions should be collected in a designated aqueous hazardous waste container. Under no circumstances should this waste be poured down the drain. [6]
-
-
Empty Containers:
-
"Empty" containers that once held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[6]
-
Collect the rinsate as hazardous liquid waste.[6]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plasticware.
-
Step 2: Container Labeling and Storage
Accurate and clear labeling is a critical compliance and safety requirement.[7]
-
Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be clearly written. Avoid using abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents, and their approximate percentages.
-
Indicate the specific hazards (e.g., "Flammable," "Toxic," "Carcinogen Suspect").
-
The accumulation start date (the date the first drop of waste is added to the container) must be clearly marked.
-
-
Storage:
-
Waste containers must be kept tightly closed except when adding waste.
-
Store the containers in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be a secondary containment bin to prevent spills.
-
Segregate waste containers based on compatibility (e.g., keep acids away from bases and flammables).
-
Step 3: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Waste Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup.
-
Incineration: The recommended disposal method for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Documentation: Maintain meticulous records of all disposed chemicals, including the name, quantity, and date of disposal, as required by your institution's Chemical Hygiene Plan.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with federal and local regulations. The principles of careful planning, proper handling, and thorough documentation are the cornerstones of responsible chemical waste management.
References
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- BenchChem. (2025).
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -....
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
- Clean Management Environmental Group, Inc. (2022, September 13).
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
- ResearchGate. (2025, October 31).
- K&L Gates. (2026, January 14).
- Journal of Emerging Technologies and Innovative Research. (2024, June).
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Mount Sinai. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Agency for Toxic Substances and Disease Registry. (n.d.).
- U.S. Environmental Protection Agency. (2025, February 27).
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osha.gov [osha.gov]
- 8. epa.gov [epa.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-benzo[b]furan-2-yl-1H-pyrazole
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 3-benzo[b]furan-2-yl-1H-pyrazole, a heterocyclic molecule combining the structural motifs of benzofuran and pyrazole, represents a class of compounds with significant potential in medicinal chemistry.[1][2] However, its toxicological properties are not extensively documented. Therefore, a rigorous and cautious approach to personal protective equipment (PPE) is not merely a procedural formality but a cornerstone of responsible scientific practice. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principle of treating substances of unknown toxicity with the highest degree of care.
Understanding the Hazard Profile: A Synthesis of Analogs
-
Benzofuran Derivatives : The benzofuran moiety is present in numerous biologically active compounds.[3] Safety data for related compounds, such as Benzo[b]furan-2-boronic acid and Benzofuran itself, indicate risks of skin, eye, and respiratory system irritation.[4][5] Some derivatives are also noted as being flammable and may pose a risk of organ damage through prolonged or repeated exposure.[6]
-
Pyrazole Derivatives : The pyrazole ring is a common scaffold in pharmaceuticals, known for a wide range of biological activities.[7] The parent compound, pyrazole, is documented as being harmful if swallowed and an irritant to eyes and skin.[8] More complex pyrazole derivatives can be toxic if swallowed or in contact with skin and may cause allergic skin reactions.[9]
-
Irritating to the eyes, skin, and respiratory tract.
-
Harmful if ingested or absorbed through the skin.
-
A potential skin sensitizer.
-
Possessing unknown chronic toxicity or carcinogenic effects.
This assessment mandates the use of comprehensive engineering controls and a multi-layered PPE strategy.
Core PPE Requirements: The Four Pillars of Protection
Engineering controls, such as certified chemical fume hoods, are the primary defense against exposure to hazardous chemicals. All operations involving solid this compound or its solutions should be performed within a fume hood to minimize inhalation risk. PPE serves as the essential final barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum); Chemical splash goggles are required. A face shield should be worn over goggles during procedures with a high splash or aerosolization risk. | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[10][11] A face shield provides an additional layer of protection for the entire face.[10][12] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile). | Provides robust protection against skin contact.[13] Since specific glove breakthrough data is unavailable, double-gloving offers added security. Gloves must be inspected before use and changed immediately upon contact with the chemical.[12] |
| Body Protection | Flame-resistant (FR) lab coat. | A standard lab coat protects against minor spills. A flame-resistant coat is recommended as a precaution, given that some related benzofurans are flammable.[6][10] The coat should be fully buttoned with sleeves down. |
| Respiratory Protection | Not required if all handling occurs in a certified fume hood. For work outside a fume hood (e.g., cleaning large spills), a NIOSH-approved respirator with an organic vapor/particulate filter is necessary. | Protects against inhalation of the powder or aerosols, which may be irritating to the respiratory system.[5][11] Administrative and engineering controls should be the first line of defense.[12] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is critical to ensuring safety from the moment the compound is handled until its final disposal.
Experimental Workflow Protocol
Caption: A standard workflow for safely handling this compound.
Step 1: Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Before entering the lab area where the compound is stored or used, don all required PPE: chemical splash goggles, a flame-resistant lab coat, and closed-toe shoes.[10]
-
Prepare for Handling: Put on the inner pair of nitrile gloves. Gather all necessary equipment (spatula, weigh paper, vials, solvent) and place it inside the fume hood to minimize traffic in and out of the sash.
-
Final Gloving: Put on the outer pair of nitrile gloves just before you begin handling the chemical.
Step 2: Safe Handling Protocol
-
Weighing: Perform all weighing of the solid compound on weigh paper or in a tared container inside the fume hood. Avoid creating dust.
-
Making Solutions: When preparing solutions, slowly add solvent to the solid. If the dissolution is exothermic, add the solvent portion-wise to control the reaction.
-
Container Management: Keep all containers with the compound capped when not in immediate use.
Step 3: Spill Management
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Assess the Spill: For a small spill inside a fume hood, use a chemical absorbent kit to clean it up. Wear your full PPE. For a large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal: All materials used to clean the spill must be disposed of as hazardous waste.[9]
Step 4: Disposal Plan
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) must be placed in a designated, sealed hazardous waste container.[8]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour any amount into the sanitary sewer system.[8]
-
Follow Regulations: Adhere strictly to your institution's and local government's regulations for chemical waste disposal.
PPE Selection Logic
The selection of appropriate PPE is contingent on the specific task and the associated risk of exposure. The following diagram illustrates this decision-making process.
Caption: Decision diagram for selecting appropriate PPE based on the experimental task.
By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but your colleagues, ensuring that your valuable research can proceed without compromising well-being.
References
- CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety.
- TCI Chemicals. Safety Data Sheet for 2,3-Benzofuran. TCI America.
- American Chemistry Council. Protective Equipment. American Chemistry Council.
- Dartmouth College. Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- Thermo Fisher Scientific. Safety Data Sheet for Pyrazole. Fisher Scientific.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Thermo Fisher Scientific. Safety Data Sheet for Benzo[b]furan-2-boronic acid. Fisher Scientific.
- Thermo Fisher Scientific. Safety Data Sheet for Benzofuran. Fisher Scientific.
- Sigma-Aldrich. Safety Data Sheet for 2-Cyanophenol. Sigma-Aldrich.
- Kumar, A., & Sharma, G.
- Kumar, A., & Sharma, G. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
- Mphahlele, M. J., et al. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity.
- Al-Issa, S. A., et al. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Pinto, D. C. G. A., et al.
Sources
- 1. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
